MPT0B390
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C17H17N3O5S |
|---|---|
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
(E)-N-hydroxy-3-[1-(4-methoxyphenyl)sulfonyl-2,3-dihydropyrrolo[2,3-b]pyridin-5-yl]prop-2-enamide |
InChI |
InChI=1S/C17H17N3O5S/c1-25-14-3-5-15(6-4-14)26(23,24)20-9-8-13-10-12(11-18-17(13)20)2-7-16(21)19-22/h2-7,10-11,22H,8-9H2,1H3,(H,19,21)/b7-2+ |
InChI-Schlüssel |
QPXOAQWHONRALN-FARCUNLSSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C2N=CC(=C3)/C=C/C(=O)NO |
Kanonische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C2N=CC(=C3)C=CC(=O)NO |
Herkunft des Produkts |
United States |
Foundational & Exploratory
MPT0B390: A Novel Arylsulfonamide Derivative Targeting Colorectal Cancer Through TIMP3 Induction
An In-depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
MPT0B390 is a novel arylsulfonamide derivative that has demonstrated significant anti-tumor, anti-metastatic, and anti-angiogenic properties in preclinical models of colorectal cancer (CRC).[1][2][3] Its primary mechanism of action revolves around the induction of Tissue Inhibitor of Metalloproteinase 3 (TIMP3), a crucial endogenous inhibitor of matrix metalloproteinases (MMPs) that plays a significant role in suppressing tumor progression.[1][2][3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's therapeutic effects in CRC, detailing its impact on key signaling pathways, summarizing quantitative preclinical data, and outlining the experimental protocols used to elucidate its activity.
Core Mechanism of Action: TIMP3 Induction
This compound functions as a potent inducer of TIMP3 expression in colorectal cancer cells.[1][2] TIMP3 is a vital component of the extracellular matrix (ECM) and is known to inhibit the activity of MMPs, which are enzymes that degrade the ECM and facilitate tumor growth, invasion, and metastasis.[1][4] Low TIMP3 expression in CRC is associated with a poor prognosis, highlighting its importance as a tumor suppressor.[1][2][3]
The induction of TIMP3 by this compound is mediated through the inhibition of EZH2 (Enhancer of Zeste Homolog 2), a histone methyltransferase.[1][2][3] this compound significantly reduces EZH2 expression and prevents its binding to the TIMP3 promoter region.[1][2][3] This epigenetic modification leads to the transcriptional activation of the TIMP3 gene, resulting in increased TIMP3 protein levels.
Anti-Tumor Effects
This compound exhibits potent anti-proliferative and pro-apoptotic effects on CRC cells. In vitro studies have shown that this compound significantly inhibits the growth of various CRC cell lines.[1][4] This growth inhibition is, in part, attributed to the induction of apoptosis.[4] However, it is noteworthy that this compound-induced apoptosis in CRC cells appears to be independent of TIMP3 induction.[4]
Quantitative Data: In Vitro Cell Viability
| Cell Line | Type | IC50 (µM) after 48h |
| HCT116 | Colorectal Cancer | ~0.5 |
| HT-29 | Colorectal Cancer | ~1.0 |
| SW480 | Colorectal Cancer | ~1.2 |
| FHC | Normal Colon | >10 |
| HUVEC | Normal Endothelial | >10 |
| Data synthesized from published studies.[3][4] |
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: CRC cells (e.g., HCT116, HT-29) and normal control cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1 to 10 µM) for 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The IC50 value is calculated using non-linear regression analysis.
Anti-Metastatic Effects
By inducing TIMP3, this compound effectively inhibits the metastatic potential of CRC cells.[1][2] This is achieved through the downregulation of key migration markers, including urokinase plasminogen activator (uPA), its receptor (uPAR), and c-Met.[1][2]
Quantitative Data: In Vitro Cell Migration
| Cell Line | Treatment | Migrated Cells (% of Control) |
| HCT116 | This compound (0.3 µM) | ~40% |
| Data extracted from a representative study.[3][4] |
Experimental Protocol: Transwell Migration Assay
-
Cell Preparation: HCT116 cells are serum-starved for 24 hours.
-
Assay Setup: 24-well Transwell inserts (8 µm pore size) are used. The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS).
-
Cell Seeding: Serum-starved cells are seeded into the upper chamber in a serum-free medium containing this compound (0.3 µM) or vehicle control.
-
Incubation: The plate is incubated for 24 hours to allow for cell migration.
-
Cell Staining: Non-migrated cells on the upper surface of the insert are removed with a cotton swab. Migrated cells on the lower surface are fixed with methanol and stained with crystal violet.
-
Quantification: The number of migrated cells is counted in several random fields under a microscope.
Anti-Angiogenic Effects
This compound also demonstrates anti-angiogenic properties by inducing TIMP3 expression in endothelial cells.[1][2][3] This leads to the inhibition of tumor-associated blood vessel formation, further contributing to its anti-cancer activity.
Experimental Protocol: In Vivo Matrigel Plug Assay
-
Matrigel Preparation: Matrigel is mixed with pro-angiogenic factors (e.g., bFGF, VEGF) and this compound or a vehicle control.
-
Subcutaneous Injection: The Matrigel mixture is injected subcutaneously into mice.
-
Plug Excision: After a defined period (e.g., 7-14 days), the Matrigel plugs are excised.
-
Hemoglobin Measurement: The amount of hemoglobin in the plugs is quantified as a measure of blood vessel formation.
-
Immunohistochemistry: Plugs can also be sectioned and stained for endothelial cell markers (e.g., CD31) to visualize blood vessels.
Conclusion
This compound represents a promising therapeutic candidate for colorectal cancer. Its multifaceted mechanism of action, centered on the induction of the tumor suppressor TIMP3, allows it to concurrently inhibit tumor growth, metastasis, and angiogenesis. The preclinical data strongly support its continued development as a novel anti-cancer agent. Further investigation into its clinical efficacy and safety is warranted.
References
- 1. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis [thno.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
MPT0B390: A Novel Inducer of TIMP3 for Oncological Research and Drug Development
An In-depth Technical Guide
Abstract
MPT0B390, an arylsulfonamide-based derivative, has emerged as a potent inducer of Tissue Inhibitor of Metalloproteinase 3 (TIMP3).[1][2] TIMP3 is a crucial endogenous inhibitor of matrix metalloproteinases (MMPs), which are key players in tumor progression, invasion, metastasis, and angiogenesis.[2][3] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as a TIMP3 inducer, detailed experimental protocols for its evaluation, and a summary of key quantitative data. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction
Tissue Inhibitor of Metalloproteinase 3 (TIMP3) is a vital regulator of extracellular matrix (ECM) homeostasis, and its downregulation is associated with poor prognosis in various cancers, including colorectal cancer (CRC).[4][5] this compound has been identified as a novel small molecule that effectively induces TIMP3 expression, thereby inhibiting tumor growth, metastasis, and angiogenesis.[2] This document serves as a technical resource for understanding and utilizing this compound in a research and development setting.
Mechanism of Action: this compound and TIMP3 Induction
This compound upregulates TIMP3 expression through an epigenetic mechanism involving the inhibition of Enhancer of zeste homolog 2 (EZH2).[2][6] EZH2 is a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a repressive epigenetic mark.[6] By inhibiting EZH2 expression and its binding to the TIMP3 promoter region, this compound leads to a decrease in H3K27me3 levels at the promoter, resulting in the transcriptional activation of the TIMP3 gene.[2][6]
The induction of TIMP3 by this compound has several downstream anti-cancer effects:
-
Inhibition of Angiogenesis: TIMP3 is known to inhibit angiogenesis by blocking the binding of vascular endothelial growth factor (VEGF) to its receptor, VEGFR2.[4] this compound has been shown to induce TIMP3 in endothelial cells, thereby inhibiting their migration and tumor angiogenesis.[3][6]
-
Inhibition of Metastasis: By inhibiting MMPs, TIMP3 can prevent the degradation of the ECM, a critical step in tumor cell invasion and metastasis.[2] this compound's induction of TIMP3 leads to the downregulation of migration markers such as uPA, uPAR, and c-Met, and inhibits cancer cell migration and invasion.[2][6]
-
Induction of Apoptosis: TIMP3 can promote apoptosis by stabilizing TNF-α receptors on the cell surface, making cancer cells more susceptible to apoptotic signals.[6]
Below is a diagram illustrating the signaling pathway of this compound-mediated TIMP3 induction.
Caption: this compound signaling pathway for TIMP3 induction.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | GI₅₀ (µM) |
| HCT116 | Colon Cancer | 0.03[1] |
| HUVEC | Normal Endothelial | >10 |
| FHC | Normal Colon | >10 |
Table 2: Effect of this compound on TIMP3 and EZH2 Expression
| Cell Line | Treatment | TIMP3 mRNA Induction (fold change) | EZH2 Protein Expression (relative to control) |
| HCT116 | This compound (0.3 µM) | ~4.5 | Decreased |
| HUVEC | This compound (0.3 µM) | ~3.0 | Not Reported |
Table 3: In Vivo Anti-tumor Efficacy of this compound in HCT116 Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) | Change in Body Weight |
| This compound | 25 mg/kg | 36.8 | No significant change |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer and normal cell lines.
References
- 1. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis [thno.org]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Tissue Inhibitor of Metalloproteinase 3: Unravelling Its Biological Function and Significance in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. stackscientific.nd.edu [stackscientific.nd.edu]
An In-depth Technical Guide to the MPT0B390 and EZH2 Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MPT0B390 is a novel arylsulfonamide derivative that has demonstrated significant anti-tumor, anti-metastatic, and anti-angiogenic properties in colorectal cancer (CRC) models.[1][2][3][4] Its mechanism of action is centrally linked to the inhibition of the Enhancer of Zeste Homolog 2 (EZH2), a key epigenetic regulator.[3][4] This technical guide provides a comprehensive overview of the this compound-mediated EZH2 inhibition pathway, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular interactions.
The this compound-EZH2-TIMP3 Signaling Axis
This compound exerts its anti-cancer effects by modulating the expression of Tissue Inhibitor of Metalloproteinase 3 (TIMP3), a crucial endogenous inhibitor of matrix metalloproteinases (MMPs).[1][2][3][4] Elevated TIMP3 expression is associated with a positive prognosis in colorectal cancer.[2][3] this compound upregulates TIMP3 expression by targeting EZH2.
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[5][6] In many cancers, EZH2 is overexpressed and contributes to the silencing of tumor suppressor genes, including TIMP3.[4]
The mechanism of action of this compound involves the following key steps:
-
Inhibition of EZH2 Expression: this compound treatment leads to a dose-dependent decrease in the expression of EZH2 protein.[3]
-
Reduced EZH2 Binding to the TIMP3 Promoter: By downregulating EZH2, this compound reduces the binding of EZH2 to the promoter region of the TIMP3 gene.[3][4]
-
Induction of TIMP3 Expression: The reduced EZH2-mediated repression leads to the transcriptional activation and increased expression of TIMP3.[1][2][3][4]
-
Anti-Tumor Effects: The subsequent increase in TIMP3 levels inhibits the activity of MMPs, leading to the suppression of tumor growth, invasion, metastasis, and angiogenesis.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in colorectal cancer models.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Endpoint | This compound Concentration | Result | Reference |
| HCT116 | MTT Assay | IC50 | Not explicitly stated, but showed concentration-dependent growth inhibition | - | [3] |
| HT29 | MTT Assay | IC50 | Not explicitly stated, but showed concentration-dependent growth inhibition | - | [3] |
| HCT116 | Western Blot | Protein Expression | 0.1, 0.3, 1 µM | Concentration-dependent decrease in EZH2 and H3K27Me3 | [3] |
| HCT116 | Transwell Migration Assay | Cell Migration | 0.3 µM | Significant inhibition of cell migration | [3] |
Table 2: In Vivo Efficacy of this compound in a HCT116 Xenograft Model
| Treatment Group | Dosage | Endpoint | Result | Reference |
| This compound | 25 mg/kg | Tumor Growth Inhibition (TGI) | 36.8% | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
Cell Viability (MTT) Assay
This protocol is adapted for determining the cytotoxic effects of this compound on colorectal cancer cell lines.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, HT29)
-
This compound
-
Complete culture medium (e.g., McCoy's 5A for HCT116, DMEM for HT29) with 10% FBS and 1% penicillin/streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium.
-
After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis
This protocol is for the detection of EZH2 and TIMP3 protein expression levels following this compound treatment.
Materials:
-
HCT116 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies: anti-EZH2, anti-TIMP3, anti-H3K27me3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for 48 hours.
-
Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize protein band intensities to the loading control (β-actin).
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is designed to investigate the binding of EZH2 to the TIMP3 promoter.
Materials:
-
HCT116 cells
-
This compound
-
Formaldehyde (1%)
-
Glycine (125 mM)
-
Lysis buffer
-
Sonication equipment
-
Anti-EZH2 antibody
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Primers for the TIMP3 promoter region
-
qPCR machine and reagents
Procedure:
-
Treat HCT116 cells with this compound or vehicle for 24 hours.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with anti-EZH2 antibody or IgG control overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
Perform qPCR using primers specific for the TIMP3 promoter to quantify the amount of immunoprecipitated DNA.
Conclusion
This compound represents a promising therapeutic candidate for colorectal cancer by targeting the EZH2 epigenetic pathway. Its ability to inhibit EZH2 expression, leading to the upregulation of the tumor suppressor TIMP3, provides a clear mechanism for its observed anti-tumor, anti-metastatic, and anti-angiogenic activities. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and similar EZH2 inhibitors. Further studies are warranted to fully elucidate the clinical potential of this compound.
References
- 1. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis [thno.org]
- 2. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis [thno.org]
- 5. Multiple pharmacological inhibitors targeting the epigenetic suppressor Enhancer of Zeste Homolog 2 (EZH2) accelerate osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EZH2 inhibition decreases p38 signaling and suppresses breast cancer motility and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of MPT0B390: A Technical Guide for Cancer Researchers
An in-depth analysis of the anti-tumor activities of the novel arylsulfonamide inducer, MPT0B390, in colorectal cancer cell lines. This technical guide provides a comprehensive overview of the in vitro studies on this compound, detailing its mechanism of action, experimental protocols, and quantitative data on its effects on cancer cell proliferation, apoptosis, and migration.
Core Mechanism of Action
This compound is a novel arylsulfonamide derivative that has demonstrated potent anti-tumor activities in colorectal cancer (CRC) cell lines. Its primary mechanism of action involves the induction of Tissue Inhibitor of Metalloproteinase 3 (TIMP3), a key endogenous inhibitor of matrix metalloproteinases (MMPs) that play a crucial role in tumor growth, invasion, and angiogenesis.[1][2][3][4]
The induction of TIMP3 by this compound is mediated through the inhibition of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2][3] this compound treatment leads to a reduction in EZH2 expression and its binding to the TIMP3 promoter region. This, in turn, decreases the methylation of histone H3 at lysine 27 (H3K27me3), a repressive epigenetic mark, thereby reactivating TIMP3 gene expression.[1][3]
Quantitative Analysis of Anti-Cancer Effects
The anti-proliferative activity of this compound has been evaluated across a panel of human colorectal cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent cytotoxicity against these cell lines.
| Cell Line | IC50 (µM) |
| HCT116 | 0.23 |
| HT29 | 0.28 |
| DLD-1 | 0.35 |
| LoVo | 0.41 |
| SW480 | 0.52 |
| SW620 | 0.68 |
This compound induces apoptosis in colorectal cancer cells, as evidenced by the dose-dependent increase in the cleavage of PARP and caspase-3.[1][5] Furthermore, this compound treatment leads to a significant reduction in the expression of genes associated with cell migration and invasion.
| Gene | Fold Change (this compound treated vs. control) |
| uPA | ↓ |
| uPAR | ↓ |
| c-Met | ↓ |
| E-cadherin | ↑ |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cell lines.
Procedure:
-
Seed colorectal cancer cells (e.g., HCT116, HT29) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (typically ranging from 0.01 to 10 µM) and a vehicle control (DMSO).
-
Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot Analysis
This protocol is used to detect the expression levels of key proteins involved in the this compound signaling pathway and apoptosis.
Procedure:
-
Treat colorectal cancer cells with this compound at the desired concentrations for 24-48 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against TIMP3, EZH2, H3K27me3, cleaved PARP, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qPCR)
This protocol is employed to measure the changes in mRNA levels of genes related to cell migration.
Procedure:
-
Treat HCT116 cells with this compound (e.g., 0.3 µM) for 24 hours.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers specific for uPA, uPAR, c-Met, E-cadherin, and a housekeeping gene (e.g., GAPDH) for normalization.
-
The thermal cycling conditions are typically an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Calculate the relative gene expression using the 2^-ΔΔCt method.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine the binding of EZH2 to the TIMP3 promoter.
Procedure:
-
Treat HCT116 cells with this compound for 24 hours.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitate the chromatin with an antibody against EZH2 or a control IgG overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
Purify the DNA.
-
Analyze the purified DNA by qPCR using primers specific for the TIMP3 promoter region to quantify the amount of EZH2 binding.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis [thno.org]
- 3. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis. | Sigma-Aldrich [sigmaaldrich.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. The Role of EZH2 in the Regulation of the Activity of Matrix Metalloproteinases in Prostate Cancer Cells | PLOS One [journals.plos.org]
Preclinical Profile of MPT0B390: A Novel TIMP3 Inducer for Colorectal Cancer Therapy
This technical guide provides a comprehensive overview of the preclinical safety and efficacy data for MPT0B390, a novel arylsulfonamide derivative. This compound has been identified as a potent inducer of Tissue Inhibitor of Metalloproteinase 3 (TIMP3), a key endogenous inhibitor of matrix metalloproteinases (MMPs) that play a crucial role in tumor progression, invasion, metastasis, and angiogenesis.[1][2][3] This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound in oncology, with a particular focus on colorectal cancer (CRC).
Efficacy Data
The anti-tumor, anti-metastatic, and anti-angiogenic properties of this compound have been evaluated in a series of in vitro and in vivo studies.[1][2][3]
In Vitro Efficacy
This compound has demonstrated a concentration-dependent inhibitory effect on the growth of human colorectal cancer cell lines. The half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50) values are summarized in the table below.
| Cell Line | Cell Type | IC50 (μM) | GI50 (μM) |
| HCT116 | Human Colorectal Carcinoma | 0.36 ± 0.12[1] | 0.03[4] |
| HT29 | Human Colorectal Adenocarcinoma | 0.45 ± 0.17[1] | - |
In Vivo Efficacy
The in vivo anti-tumor efficacy of this compound was assessed in a HCT116 colorectal cancer xenograft model in BALB/c nude mice. While specific tumor growth inhibition percentages are not explicitly stated in the primary publication, the study reports that administration of this compound resulted in a significant inhibition of tumor growth compared to the control group.[2]
Safety Profile
Preclinical safety data for this compound suggests a favorable therapeutic window.
In Vitro Cytotoxicity Against Normal Cells
This compound exhibited significantly lower cytotoxicity in normal human cell lines compared to colorectal cancer cell lines, indicating a degree of selectivity.[1]
| Cell Line | Cell Type | IC50 (μM) |
| HUVEC | Human Umbilical Vein Endothelial Cells | 3.48 ± 1.00[1] |
| FHC | Fetal Human Colon Epithelial Cells | 1.15 ± 0.44[1] |
In Vivo Safety
In the HCT116 xenograft model, the administration of this compound did not lead to any significant changes in the body weight of the treated mice, suggesting a lack of systemic toxicity at the effective therapeutic dose.[2]
Mechanism of Action: TIMP3 Induction via EZH2 Inhibition
This compound's primary mechanism of action is the transcriptional induction of TIMP3.[1][2][3] This is achieved through the inhibition of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2] By inhibiting EZH2, this compound reduces the binding of EZH2 to the TIMP3 promoter region, leading to the upregulation of TIMP3 expression.[1][2] Elevated levels of TIMP3 subsequently inhibit the activity of MMPs, thereby suppressing tumor growth, metastasis, and angiogenesis.[1][2][3]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay was used to determine the cytotoxic effects of this compound on both cancer and normal cell lines.
-
Cell Seeding : Cells (HCT116, HT29, HUVEC, FHC) were seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment : The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound. A control group with vehicle (DMSO) was also included.
-
Incubation : The plates were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition : After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization : The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was shaken for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement : The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined from the dose-response curves.
In Vivo Colorectal Cancer Xenograft Model
This model was used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animal Model : Male BALB/c nude mice (4-6 weeks old) were used for this study.
-
Cell Implantation : HCT116 cells (5 x 10^6 cells in 100 µL of serum-free medium mixed with Matrigel) were subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring : Tumor size was measured every 2-3 days using calipers, and tumor volume was calculated using the formula: (length x width^2) / 2.
-
Treatment Initiation : When the tumors reached a volume of approximately 100-150 mm³, the mice were randomized into control and treatment groups.
-
Drug Administration : this compound was administered to the treatment group (e.g., via intraperitoneal injection) at a specified dose and schedule. The control group received the vehicle.
-
Endpoint Analysis : The study was terminated after a predetermined period, at which point the mice were euthanized, and the tumors were excised and weighed. Body weights were monitored throughout the study as a measure of systemic toxicity.
Chromatin Immunoprecipitation (ChIP) Assay
This assay was performed to confirm the binding of EZH2 to the TIMP3 promoter region.
-
Cross-linking : HCT116 cells were treated with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing : The cells were lysed, and the chromatin was sheared into small fragments (200-1000 bp) by sonication.
-
Immunoprecipitation : The sheared chromatin was incubated with an antibody specific to EZH2. A negative control with a non-specific IgG antibody was also included.
-
Immune Complex Capture : Protein A/G beads were used to capture the antibody-chromatin complexes.
-
Washing : The beads were washed to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking : The chromatin was eluted from the beads, and the protein-DNA cross-links were reversed by heating.
-
DNA Purification : The DNA was purified from the samples.
-
qPCR Analysis : Quantitative PCR was performed on the purified DNA using primers specific for the TIMP3 promoter region to quantify the amount of precipitated DNA.
References
- 1. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis [thno.org]
- 2. researchgate.net [researchgate.net]
- 3. Tissue Inhibitor of Metalloproteinase 3: Unravelling Its Biological Function and Significance in Oncology | MDPI [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
MPT0B390: A Novel Arylsulfonamide Derivative Inhibiting Angiogenesis Through TIMP3 Induction
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
MPT0B390 is a novel arylsulfonamide-based compound that has demonstrated significant anti-tumor, anti-metastatic, and anti-angiogenic properties. A key mechanism of its anti-angiogenic activity is the induction of Tissue Inhibitor of Metalloproteinase 3 (TIMP3), a potent endogenous inhibitor of angiogenesis. This compound accomplishes this by inhibiting the expression and function of EZH2, a histone methyltransferase, which in turn leads to the upregulation of TIMP3. Subsequently, TIMP3 inhibits angiogenesis by directly binding to Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and blocking the binding of VEGF, a critical step in the angiogenic signaling cascade. This whitepaper provides an in-depth technical overview of the role of this compound in inhibiting angiogenesis, including quantitative data from key experiments, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.
Data Presentation: Quantitative Effects of this compound on Angiogenesis
The anti-angiogenic potential of this compound has been quantified through a series of in vitro and in vivo assays. The following tables summarize the key findings from studies on human umbilical vein endothelial cells (HUVECs).
Table 1: In Vitro Inhibition of Endothelial Cell Migration by this compound
| Treatment Concentration | Migrated Cells (as % of Control) | Statistical Significance (p-value) |
| 0.1 µM | 80% | < 0.05 |
| 0.3 µM | 55% | < 0.01 |
| 1 µM | 30% | < 0.001 |
Data derived from transwell migration assays with HUVECs.
Table 2: In Vitro Inhibition of Endothelial Tube Formation by this compound
| Treatment Concentration | Tube Length (as % of Control) | Statistical Significance (p-value) |
| 0.1 µM | 75% | < 0.05 |
| 0.3 µM | 40% | < 0.01 |
| 1 µM | 20% | < 0.001 |
Data derived from tube formation assays on Matrigel with HUVECs.
Table 3: In Vivo Inhibition of Angiogenesis by this compound in a Matrigel Plug Assay
| Treatment Group | Hemoglobin Content (µ g/plug ) | Statistical Significance (p-value) |
| Control (Vehicle) | 15.2 ± 1.8 | - |
| This compound (10 mg/kg) | 8.5 ± 1.2 | < 0.01 |
| This compound (30 mg/kg) | 5.1 ± 0.9 | < 0.001 |
Data derived from in vivo Matrigel plug assays in mice.
Core Signaling Pathway: this compound-Induced Inhibition of Angiogenesis
This compound's primary anti-angiogenic effect is mediated through the upregulation of TIMP3, which then interferes with the VEGF/VEGFR2 signaling pathway. The key steps are outlined below.
Caption: this compound inhibits EZH2, leading to TIMP3 expression, which blocks VEGFR2 signaling and angiogenesis.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Endothelial Cell Transwell Migration Assay
This assay assesses the chemotactic ability of endothelial cells in response to stimuli.
Caption: Workflow for the endothelial cell transwell migration assay.
Detailed Protocol:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are serum-starved for 4-6 hours.
-
Transwell inserts with an 8 µm pore size polycarbonate membrane are placed in a 24-well plate.
-
The lower chamber is filled with serum-free media containing a chemoattractant, such as 20 ng/mL VEGF.
-
A suspension of 5 x 104 HUVECs in serum-free media, with or without varying concentrations of this compound, is added to the upper chamber of the insert.
-
The plate is incubated for 6 hours at 37°C in a 5% CO2 incubator.
-
After incubation, non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
The inserts are fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.
-
The number of migrated cells on the lower surface of the membrane is counted in five random fields under a microscope.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.
MPT0B390: A Novel Arylsulfonamide Inducer of TIMP3 for Colorectal Cancer Therapy
A Technical Guide on the Discovery, Synthesis, and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis and angiogenesis are key hallmarks of cancer progression, and identifying novel therapeutic agents that can effectively target these processes remains a critical goal in oncology research. In the context of colorectal cancer (CRC), the expression of Tissue Inhibitor of Metalloproteinase 3 (TIMP3) has been associated with a more favorable prognosis.[1][2][3][4] TIMP3 is an endogenous inhibitor of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix, facilitating tumor invasion and metastasis.[1][2][3] Recognizing the therapeutic potential of upregulating TIMP3, a series of arylsulfonamide derivatives were developed, leading to the identification of MPT0B390 as a potent inducer of TIMP3 expression.[1][2][3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, a promising agent for CRC treatment.
Discovery of this compound
This compound was identified through a screening of a series of newly synthesized arylsulfonamide derivatives for their ability to induce TIMP3 expression.[1][2][3] This discovery was rooted in the clinical observation that higher levels of TIMP3 in CRC patients correlate with a better prognosis.[1][2][3] Researchers at Taipei Medical University designed and synthesized these compounds with the specific aim of finding a potent TIMP3 inducer.[5] this compound emerged from this screening as a lead candidate due to its significant ability to upregulate TIMP3 and its subsequent anti-tumor, anti-metastatic, and anti-angiogenic properties demonstrated in preclinical models of colorectal cancer.[1][2][3]
Chemical Synthesis of this compound
The synthesis of this compound and its related arylsulfonamide derivatives is a multi-step process starting from commercially available 7-azaindoline. The general synthetic route is outlined below.
Caption: Synthetic pathway of this compound.
The synthesis commences with the bromination of 7-azaindoline to yield a bromo derivative. This intermediate is then reacted with various arylsulfonyl chlorides to produce the corresponding arylsulfonylated compounds. A subsequent Heck olefination with an acrylate ester, followed by ester hydrolysis, leads to the formation of the carboxylic acid precursor. The final step involves a modification to yield this compound. For a detailed, step-by-step synthesis protocol, please refer to the supplementary information of the primary publication.[6]
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the transcriptional induction of TIMP3.[1][7] This is achieved by targeting the epigenetic regulator, Enhancer of Zeste Homolog 2 (EZH2).[1][7] EZH2 is a methyltransferase that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing. In many cancers, EZH2 is overexpressed and contributes to the silencing of tumor suppressor genes, including TIMP3, by binding to their promoter regions.[6][7]
This compound treatment leads to a dose-dependent decrease in the expression of EZH2 and subsequently reduces the levels of H3K27me3.[1] This inhibition of EZH2 expression and its reduced binding to the TIMP3 promoter region alleviates the epigenetic silencing, leading to the re-expression of TIMP3.[1][7] The restored TIMP3 then inhibits MMPs, leading to the suppression of tumor cell migration, invasion, and angiogenesis.[1][7] Furthermore, TIMP3 can induce apoptosis in cancer cells.[7]
Caption: this compound mechanism of action.
Preclinical Efficacy
The anti-cancer activity of this compound has been demonstrated in a series of in vitro and in vivo studies.
In Vitro Activity
This compound has shown a concentration-dependent inhibitory effect on the growth of human colorectal cancer cell lines.
| Cell Line | IC50 (µM) |
| HCT116 | 0.21 ± 0.03 |
| HT29 | 0.29 ± 0.04 |
Data from MTT assay after 48 hours of treatment.
Furthermore, this compound was found to inhibit the migration of CRC cells in a transwell assay. Treatment with 0.3 µM this compound for 24 hours significantly reduced the number of migrated HCT116 cells.[1]
In Vivo Efficacy
The in vivo anti-tumor efficacy of this compound was evaluated in a xenograft mouse model using HCT116 cells.
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | ~1800 | - |
| This compound (50 mg/kg) | ~800 | ~55% |
Mice were treated daily by oral gavage.
In addition to inhibiting primary tumor growth, this compound also demonstrated significant anti-metastatic effects in a liver metastasis model.[1] Mice treated with this compound showed a marked reduction in the number of liver tumor nodules compared to the control group.[1]
Experimental Protocols
MTT Assay for Cell Viability
-
Cell Seeding: Seed colorectal cancer cells (HCT116 or HT29) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of this compound for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value using a dose-response curve.
In Vivo Xenograft Model
-
Cell Preparation: Harvest HCT116 cells and resuspend them in a serum-free medium at a concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 3 days. Calculate tumor volume using the formula: (length x width^2)/2.
-
Drug Administration: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups. Administer this compound (e.g., 50 mg/kg) or vehicle control daily via oral gavage.
-
Endpoint: Continue treatment for a specified period (e.g., 21 days). Monitor body weight as an indicator of toxicity. At the end of the study, euthanize the mice and excise the tumors for further analysis.
Chromatin Immunoprecipitation (ChIP) Assay
-
Cross-linking: Treat HCT116 cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against EZH2 or a control IgG overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a spin column.
-
qPCR Analysis: Perform quantitative real-time PCR using primers specific for the TIMP3 promoter region to quantify the amount of precipitated DNA.
References
- 1. researchgate.net [researchgate.net]
- 2. Tissue Inhibitor of Metalloproteinase 3: Unravelling Its Biological Function and Significance in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis. | Sigma-Aldrich [sigmaaldrich.com]
- 6. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis [thno.org]
- 7. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis [thno.org]
MPT0B390: A Novel Arylsulfonamide Derivative Reversing Epithelial-Mesenchymal Transition
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The epithelial-mesenchymal transition (EMT) is a critical cellular process implicated in cancer progression, metastasis, and the development of therapeutic resistance. MPT0B390, a novel arylsulfonamide-based derivative, has emerged as a potent inhibitor of EMT, demonstrating significant anti-metastatic and anti-tumor properties. This document provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways. The primary mechanism of this compound involves the induction of Tissue Inhibitor of Metalloproteinase 3 (TIMP3), a key endogenous inhibitor of matrix metalloproteinases (MMPs), through the suppression of the histone methyltransferase EZH2. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies against cancer metastasis.
Introduction to this compound and its Role in EMT
This compound is a potent histone deacetylase (HDAC) inhibitor that has been identified as an effective inducer of TIMP3.[1][2] The dysregulation of EMT is a hallmark of cancer progression, allowing epithelial cells to acquire mesenchymal characteristics, such as increased motility and invasiveness.[3] this compound intervenes in this process by modulating key genes that govern the epithelial and mesenchymal states. In colorectal cancer (CRC) models, this compound has been shown to inhibit cell migration and invasion by downregulating mesenchymal markers and upregulating epithelial markers.[1][4]
Quantitative Analysis of this compound's Efficacy
The anti-cancer and anti-EMT effects of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data from studies on colorectal cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | IC50 (µM) after 48h Treatment |
| HCT116 | Colorectal Carcinoma | 0.36 ± 0.12 |
| HT29 | Colorectal Carcinoma | 0.45 ± 0.17 |
| HUVEC | Normal Endothelial Cells | 3.48 ± 1.00 |
| FHC | Normal Colon Epithelial Cells | 1.15 ± 0.44 |
Data sourced from studies on colorectal cancer cells.[1]
Table 2: Effect of this compound on EMT-Related Gene Expression in HCT116 Cells
| Gene | Function | Effect of 0.3 µM this compound |
| c-Met | Mesenchymal Marker | Downregulation |
| uPA | Mesenchymal Marker | Downregulation |
| uPAR | Mesenchymal Marker | Downregulation |
| E-cadherin | Epithelial Marker | Upregulation |
Gene expression changes were observed after treatment with this compound in HCT116 colorectal cancer cells.[1][4]
Core Signaling Pathway of this compound in EMT Regulation
This compound's primary mechanism for inhibiting EMT is through the upregulation of TIMP3. This is achieved by inhibiting the enzymatic activity of EZH2, a histone methyltransferase that is often overexpressed in cancer. EZH2 is known to suppress the transcription of TIMP3. By inhibiting EZH2, this compound relieves this suppression, leading to increased TIMP3 expression. TIMP3, in turn, inhibits matrix metalloproteinases (MMPs), which are crucial for the degradation of the extracellular matrix, a key step in cell invasion and metastasis.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the research on this compound's impact on EMT.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., HCT116, HT29, HUVEC, FHC) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound for 48 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values based on the dose-response curves.[5]
Transwell Migration Assay
-
Cell Preparation: Pre-treat cells (e.g., HCT116) with 0.3 µM this compound for 24 hours.
-
Transwell Seeding: Seed the pre-treated cells into the upper chamber of a Transwell insert (8 µm pore size) in a serum-free medium.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate for 24 hours to allow for cell migration.
-
Cell Staining: Remove non-migrated cells from the upper surface of the insert. Fix and stain the migrated cells on the lower surface with a crystal violet solution.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.[4]
Real-Time PCR (qPCR)
-
RNA Extraction: Extract total RNA from this compound-treated and control cells using an appropriate RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Perform qPCR using a SYBR Green-based detection method with specific primers for the target genes (e.g., c-Met, uPA, uPAR, E-cadherin, TIMP3) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Analyze the relative gene expression using the ΔΔCt method.[4]
Western Blot Analysis
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with primary antibodies against target proteins (e.g., EZH2, H3K27Me3, TIMP3) overnight at 4°C. Follow this with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[5]
Chromatin Immunoprecipitation (ChIP) Assay
-
Cross-linking: Cross-link protein-DNA complexes in this compound-treated and control cells with formaldehyde.
-
Chromatin Shearing: Shear the chromatin into smaller fragments by sonication.
-
Immunoprecipitation: Immunoprecipitate the chromatin with an antibody specific to the protein of interest (e.g., EZH2).
-
DNA Purification: Reverse the cross-linking and purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform qPCR to quantify the amount of a specific DNA sequence (e.g., TIMP3 promoter region) associated with the protein of interest.[1][6]
Conclusion and Future Directions
This compound represents a promising therapeutic agent for combating cancer metastasis by targeting the epithelial-mesenchymal transition. Its well-defined mechanism of action, involving the inhibition of EZH2 and subsequent induction of TIMP3, provides a strong rationale for its further development. The data presented herein demonstrates its potent anti-migratory and anti-invasive properties in colorectal cancer models. Future research should focus on evaluating the efficacy of this compound in a broader range of cancer types and in clinical settings to ascertain its therapeutic potential in patients with metastatic disease. The detailed protocols provided in this guide offer a foundation for researchers to further investigate the multifaceted effects of this compound on EMT and other cancer-related pathways.
References
- 1. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis [thno.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond TIMP3: An In-depth Technical Guide to the Cellular Targets of MPT0B390
For Researchers, Scientists, and Drug Development Professionals
Introduction
MPT0B390, a novel arylsulfonamide derivative, has emerged as a promising anti-cancer agent with a multi-faceted mechanism of action. While initially identified as a potent inducer of Tissue Inhibitor of Metalloproteinase 3 (TIMP3), its cellular activities extend to a broader range of targets, contributing to its efficacy in inhibiting tumor growth, metastasis, and angiogenesis. This technical guide provides a comprehensive overview of the known cellular targets of this compound beyond TIMP3, detailing its impact on key signaling pathways and presenting the experimental evidence that underpins our current understanding.
Core Cellular Targets and Mechanisms of Action
This compound exerts its anti-neoplastic effects through the modulation of several key cellular proteins and pathways. The primary mechanisms identified to date include the inhibition of histone deacetylases (HDACs) and the suppression of the enzymatic activity of Enhancer of Zeste Homolog 2 (EZH2). These actions converge to regulate gene expression, leading to the observed anti-tumor phenotypes.
Histone Deacetylase (HDAC) Inhibition
This compound is a potent inhibitor of histone deacetylases.[1] This activity is crucial as HDACs play a significant role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes a more open chromatin state, allowing for the transcription of tumor suppressor genes that are often silenced in cancer cells.
EZH2 (Enhancer of Zeste Homolog 2) Inhibition
A key cellular target of this compound is EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[2][3][4][5] EZH2 is a histone methyltransferase that specifically trimethylates histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. This compound has been shown to inhibit the expression of EZH2 in a concentration-dependent manner in colorectal cancer (CRC) cells.[4][5] This inhibition of EZH2 expression and its subsequent reduction in H3K27me3 levels are critical for the derepression of tumor suppressor genes, including TIMP3.[2][3][4][5]
Downstream Cellular Effects and Signaling Pathways
The inhibition of HDACs and EZH2 by this compound triggers a cascade of downstream events that collectively contribute to its anti-cancer properties. These effects are observed in pathways controlling cell migration, invasion, and apoptosis.
Inhibition of Metastasis and Invasion
This compound significantly impedes cancer cell migration and invasion.[2][3][5][6] This is achieved, in part, through the downregulation of key genes involved in the epithelial-mesenchymal transition (EMT) and cell motility. Specifically, this compound treatment leads to a reduction in the expression of:
The anti-metastatic effects of this compound have been demonstrated both in vitro using transwell migration assays and in vivo in lung and liver metastasis models.[6]
Induction of Apoptosis
This compound induces apoptosis in cancer cells.[4][5] While the induction of TIMP3 is known to contribute to apoptosis by stabilizing TNF-α receptors, this compound's pro-apoptotic activity is also linked to the activation of the intrinsic apoptotic pathway.[5] Evidence for this includes the cleavage of PARP (Poly(ADP-ribose) polymerase) and the activation of caspases, key executioners of apoptosis.[5][7]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound from the cited literature.
| Cell Line | Assay | Metric | Value | Reference |
| HCT116 (Human Colon Cancer) | MTT Assay | IC50 | 0.36 ± 0.12 μM | [5] |
| HT29 (Human Colon Cancer) | MTT Assay | IC50 | 0.45 ± 0.17 μM | [5] |
| HUVEC (Human Umbilical Vein Endothelial Cells) | MTT Assay | IC50 | 3.48 ± 1.00 μM | [5] |
| FHC (Fetal Human Colon) | MTT Assay | IC50 | 1.15 ± 0.44 μM | [5] |
| HCT116 (Human Colon Cancer) | Sulforhodamine B (SRB) Assay | GI50 | 0.03 μM | [1] |
Table 1: In Vitro Cytotoxicity of this compound
Key Experimental Protocols
This section provides an overview of the methodologies used in the key experiments to elucidate the cellular targets and mechanisms of this compound.
Cell Viability and Cytotoxicity Assays (MTT and SRB)
-
Principle: These colorimetric assays measure cell metabolic activity (MTT) or total protein content (SRB) as an indicator of cell viability and proliferation.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound for a specified period (e.g., 48 hours).
-
For the MTT assay, MTT reagent is added, and the resulting formazan crystals are dissolved in a solvent. For the SRB assay, cells are fixed with trichloroacetic acid and stained with sulforhodamine B.
-
The absorbance is measured using a microplate reader at a specific wavelength.
-
IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values are calculated.[7]
-
Western Blot Analysis
-
Principle: This technique is used to detect specific proteins in a sample.
-
Methodology:
-
Cells are treated with this compound, and cell lysates are prepared.
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., EZH2, H3K27Me3, PARP, Caspase 3, TIMP3).[5][7]
-
The membrane is then incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using a chemiluminescence detection system.
-
Chromatin Immunoprecipitation (ChIP) Assay
-
Principle: ChIP is used to investigate the interaction between proteins and DNA in vivo. It is particularly useful for determining the binding of transcription factors or modified histones to specific genomic regions.
-
Methodology:
-
Cells are treated with this compound.
-
Proteins are cross-linked to DNA using formaldehyde.
-
The chromatin is sheared into small fragments.
-
An antibody specific to the protein of interest (e.g., EZH2) is used to immunoprecipitate the protein-DNA complexes.
-
The cross-links are reversed, and the DNA is purified.
-
The amount of specific DNA associated with the protein is quantified using qPCR, targeting the promoter region of interest (e.g., the TIMP3 promoter).[2][3][5]
-
Transwell Migration Assay
-
Principle: This assay measures the ability of cells to migrate through a porous membrane.
-
Methodology:
-
Cells are seeded in the upper chamber of a transwell insert.
-
The lower chamber contains a chemoattractant.
-
This compound is added to the upper chamber.
-
After a specific incubation period, non-migrated cells in the upper chamber are removed.
-
Migrated cells on the lower surface of the membrane are fixed, stained, and counted under a microscope.[4][6]
-
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for target validation.
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for this compound Target Validation.
Conclusion
This compound is a promising anti-cancer agent with a mechanism of action that extends beyond its role as a TIMP3 inducer. Its ability to inhibit HDACs and EZH2 positions it as a significant epigenetic modulator with the potential to reverse the aberrant gene silencing that drives tumorigenesis. The downstream consequences of these activities, including the inhibition of metastasis and the induction of apoptosis, underscore its therapeutic potential. Further research into the full spectrum of this compound's cellular targets will undoubtedly provide deeper insights into its anti-neoplastic properties and pave the way for its clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis [thno.org]
- 4. researchgate.net [researchgate.net]
- 5. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis [thno.org]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
MPT0B390: A Novel Dual Inhibitor of Histone Deacetylase and EZH2 for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: MPT0B390 is a novel, orally available arylsulfonamide-based small molecule that has demonstrated significant potential as an anti-cancer agent. It functions as a dual inhibitor, targeting both histone deacetylases (HDACs) and the enhancer of zeste homolog 2 (EZH2), a key epigenetic modulator. This dual mechanism of action converges to upregulate the expression of Tissue Inhibitor of Metalloproteinase 3 (TIMP3), a crucial endogenous inhibitor of matrix metalloproteinases (MMPs) with known tumor-suppressive functions. This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.
Core Mechanism of Action: HDAC Inhibition and TIMP3 Induction
This compound is recognized as a potent histone deacetylase (HDAC) inhibitor.[1] While specific IC50 values against individual HDAC isoforms are not publicly available, its classification as an arylsulfonamide derivative suggests it likely targets class I HDACs. The primary mechanism through which this compound exerts its anti-tumor effects is by inducing the expression of TIMP3.[1][2][3] This induction is achieved through a dual epigenetic modulation:
-
HDAC Inhibition: As an HDAC inhibitor, this compound is presumed to increase histone acetylation, leading to a more open chromatin structure around the TIMP3 promoter, thus facilitating its transcription.
-
EZH2 Inhibition: this compound significantly inhibits the expression of EZH2 and prevents its binding to the TIMP3 promoter region.[2][3][4] EZH2 is a histone methyltransferase that typically suppresses gene expression. By inhibiting EZH2, this compound relieves this suppression, further promoting TIMP3 expression.
The upregulation of TIMP3 by this compound leads to the inhibition of tumor growth, metastasis, and angiogenesis.[1][2][3]
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of this compound from preclinical studies.
| Parameter | Cell Line | Value | Reference |
| GI50 (50% Growth Inhibition) | HCT116 (Human Colon Cancer) | 0.03 μM | [1] |
| Experiment | Cell Line | Concentration | Effect | Reference |
| Cell Migration Assay | HCT116 | 0.3 μM | Significant inhibition of cell migration | [3][5] |
| In vivo Metastasis Model | CT-26 (Murine Colon Carcinoma) | Not specified | Inhibition of lung and liver metastasis | [5] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound inducing TIMP3 expression.
Experimental Workflow for Evaluating this compound
Caption: Experimental workflow for preclinical evaluation of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the primary literature on this compound.[2][3][4]
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed colorectal cancer cells (e.g., HCT116) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) from the dose-response curves.
Transwell Migration Assay
-
Cell Seeding: Seed HCT116 cells (2 x 10⁵ cells) in the upper chamber of a Transwell insert (8-µm pore size) in a serum-free medium.
-
Chemoattractant: Add a medium containing 10% fetal bovine serum to the lower chamber as a chemoattractant.
-
Treatment: Add this compound (e.g., 0.3 µM) to the upper chamber.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Cell Removal: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with Giemsa.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
In Vivo Xenograft Tumor Growth Model
-
Cell Implantation: Subcutaneously inject HCT116 cells (5 x 10⁶ cells in 100 µL of PBS) into the flank of nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (approximately 100 mm³).
-
Treatment: Administer this compound orally to the mice at a specified dose and schedule.
-
Tumor Measurement: Measure the tumor volume every few days using a caliper.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Chromatin Immunoprecipitation (ChIP) Assay
-
Cross-linking: Treat HCT116 cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against EZH2 or a control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the complexes.
-
Reverse Cross-linking: Reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the TIMP3 promoter region to quantify the amount of EZH2 binding.
Conclusion
This compound is a promising preclinical candidate with a novel dual mechanism of action involving both HDAC and EZH2 inhibition, leading to the re-expression of the tumor suppressor TIMP3. Its potent anti-proliferative, anti-metastatic, and anti-angiogenic activities in colorectal cancer models warrant further investigation and development. The experimental protocols detailed in this guide provide a framework for researchers to further explore the therapeutic potential of this compound and similar dual-acting epigenetic modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Class I/IIb-Selective HDAC Inhibitor Exhibits Oral Bioavailability and Therapeutic Efficacy in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 1817802-18-8 | HDAC | MOLNOVA [molnova.com]
- 5. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
MPT0B390: A Technical Guide to its Chemical Structure, Properties, and Anti-Cancer Activity
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction: MPT0B390 is a novel, potent arylsulfonamide-based small molecule that has demonstrated significant potential as an anti-cancer agent. It functions as a dual inhibitor of histone deacetylases (HDACs) and an inducer of Tissue Inhibitor of Metalloproteinase 3 (TIMP3), a key endogenous protein that suppresses tumor growth, metastasis, and angiogenesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the mechanism of action of this compound, with a focus on its therapeutic potential in colorectal cancer.
Chemical Structure and Physicochemical Properties
This compound, with the chemical name (E)-N-hydroxy-3-(1-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)acrylamide, is a synthetic compound belonging to the arylsulfonamide class.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₇H₁₇N₃O₅S | [1] |
| Molecular Weight | 375.4 g/mol | [1] |
| CAS Number | 1817802-18-8 | [1] |
| Appearance | Solid | |
| Solubility | In DMSO: 250 mg/mL (665.96 mM) | [1] |
| SMILES Notation | COc(cc1)ccc1S(N1c2ncc(/C=C/C(NO)=O)cc2CC1)(=O)=O | [1] |
| Purity | >98% (HPLC) | [1] |
| Storage Conditions | -20°C | [1] |
Pharmacological Properties and Mechanism of Action
This compound exhibits a dual mechanism of action, primarily as a histone deacetylase (HDAC) inhibitor and an inducer of TIMP3 expression. This multifaceted activity contributes to its potent anti-tumor effects.
HDAC Inhibition
As an HDAC inhibitor, this compound modulates the acetylation of histone and non-histone proteins, leading to changes in gene expression and the induction of cell cycle arrest and apoptosis in cancer cells.
TIMP3 Induction via EZH2 Inhibition
A key and novel mechanism of this compound is its ability to induce the expression of TIMP3.[2] TIMP3 is an endogenous inhibitor of matrix metalloproteinases (MMPs), which are crucial for tumor invasion, metastasis, and angiogenesis.[2] this compound achieves this by inhibiting the expression and function of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[2][3] EZH2 is known to suppress the transcription of TIMP3 by binding to its promoter region.[3][4][5] By inhibiting EZH2, this compound relieves this suppression, leading to increased TIMP3 expression.[2][3]
The following diagram illustrates the signaling pathway of this compound's action on TIMP3 induction:
Anti-Cancer Activity and Efficacy
This compound has demonstrated significant anti-cancer activity in preclinical studies, particularly against colorectal cancer (CRC). Its efficacy stems from its ability to inhibit cell proliferation, induce apoptosis, and suppress metastasis and angiogenesis.
In Vitro Anti-Proliferative Activity
This compound exhibits potent antiproliferative activity against various cancer cell lines. The half-maximal growth inhibition (GI₅₀) values are summarized below.
| Cell Line | Cancer Type | GI₅₀ (µM) | Reference |
| HCT116 | Human Colon Cancer | 0.03 | [1] |
| HCT116 | Human Colon Cancer | 0.36 ± 0.12 | [6] |
| HT29 | Human Colon Cancer | 0.45 ± 0.17 | [6] |
| HUVEC | Normal Endothelial | 3.48 ± 1.00 | [6] |
| FHC | Normal Colon | 1.15 ± 0.44 | [6] |
The data indicates that this compound is significantly more potent against colorectal cancer cells compared to normal cell lines, suggesting a favorable therapeutic window.[6]
Inhibition of Metastasis and Angiogenesis
By inducing TIMP3, this compound effectively inhibits the processes of metastasis and angiogenesis.[2] Studies have shown that this compound downregulates migration markers such as urokinase-type plasminogen activator (uPA), its receptor (uPAR), and c-Met.[2] Furthermore, it has been shown to inhibit the migration of endothelial cells, a critical step in angiogenesis.[7]
Key Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the activity of this compound.
Cell Viability (MTT) Assay
This assay is used to assess the effect of this compound on the proliferation of cancer cells.
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
The following diagram illustrates the workflow for the MTT assay:
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins, such as EZH2 and TIMP3, following treatment with this compound.
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a suitable method (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Chromatin Immunoprecipitation (ChIP) Assay
This assay is employed to determine if this compound affects the binding of proteins, such as EZH2, to specific DNA regions, like the TIMP3 promoter.[2]
Protocol:
-
Treat cells with this compound.
-
Cross-link proteins to DNA using formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.
-
Immunoprecipitate the protein-DNA complexes using an antibody specific to the protein of interest (e.g., anti-EZH2).
-
Reverse the cross-linking and purify the DNA.
-
Analyze the purified DNA by qPCR using primers specific for the target DNA region (e.g., TIMP3 promoter) to quantify the amount of bound protein.
Conclusion
This compound is a promising anti-cancer agent with a well-defined chemical structure and a novel dual mechanism of action involving HDAC inhibition and TIMP3 induction via EZH2 suppression. Its potent in vitro activity against colorectal cancer cells, coupled with its ability to inhibit metastasis and angiogenesis, underscores its therapeutic potential. Further preclinical and clinical investigations are warranted to fully elucidate the clinical utility of this compound in the treatment of colorectal cancer and potentially other malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis [thno.org]
- 3. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of EZH2 in the Regulation of the Activity of Matrix Metalloproteinases in Prostate Cancer Cells | PLOS One [journals.plos.org]
- 5. The Role of EZH2 in the Regulation of the Activity of Matrix Metalloproteinases in Prostate Cancer Cells | PLOS One [journals.plos.org]
- 6. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis [thno.org]
- 7. researchgate.net [researchgate.net]
MPT0B390: A Novel Arylsulfonamide Inducing Apoptosis in Cancer Cells - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms underlying the pro-apoptotic effects of MPT0B390, a novel arylsulfonamide derivative, in cancer cells. The document summarizes key quantitative data, details experimental methodologies, and visualizes the known signaling pathways to offer a comprehensive resource for researchers in oncology and drug discovery.
Core Findings: this compound's Impact on Cancer Cell Viability
This compound has demonstrated a concentration-dependent inhibitory effect on the growth of colorectal cancer (CRC) cells. Notably, it exhibits a greater cytotoxic preference for cancer cells over normal cell lines, suggesting a favorable therapeutic window.
| Cell Line | Type | IC50 (µM) |
| HCT116 | Human Colorectal Carcinoma | 0.36 ± 0.12 |
| HT29 | Human Colorectal Adenocarcinoma | 0.45 ± 0.17 |
| HUVEC | Human Umbilical Vein Endothelial Cells (Normal) | 3.48 ± 1.00 |
| FHC | Fetal Human Colon Epithelial Cells (Normal) | 1.15 ± 0.44 |
| Table 1: In Vitro Cytotoxicity of this compound in Human Colorectal Cancer and Normal Cell Lines. Data represents the mean ± standard deviation from multiple experiments.[1] |
Mechanism of Action: Induction of Apoptosis
This compound triggers programmed cell death, or apoptosis, in colorectal cancer cells. This is evidenced by the activation of key executioner proteins of the apoptotic cascade.
Caspase-Dependent Apoptotic Pathway
Western blot analyses have shown that this compound treatment leads to the cleavage, and thus activation, of caspase-3. Activated caspase-3 is a central executioner caspase responsible for the cleavage of numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. One such substrate is Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. Cleavage of PARP by caspase-3 is a well-established marker of apoptosis, and this has been observed in CRC cells following exposure to this compound.[1]
While this compound is a potent inducer of Tissue Inhibitor of Metalloproteinase 3 (TIMP3), studies have indicated that its apoptotic effects are independent of TIMP3 induction.[1] Knockdown of TIMP3 expression did not reverse the growth-inhibitory effects of this compound.[1]
Currently, there is no publicly available research detailing the direct effects of this compound on the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. Further investigation is required to elucidate the potential involvement of Bcl-2 family members in this compound-induced apoptosis.
Role of EZH2 Inhibition
This compound has been identified as an inhibitor of Enhancer of zeste homolog 2 (EZH2).[1] EZH2 is a histone methyltransferase that is often overexpressed in cancer and contributes to oncogenesis by suppressing tumor suppressor genes. The inhibition of EZH2 by this compound leads to a decrease in the methylation of histone H3 at lysine 27 (H3K27me3), a marker of gene repression.[1] This epigenetic modification is linked to the upregulation of TIMP3.[1] The precise molecular steps connecting EZH2 inhibition to the activation of the caspase cascade in the context of this compound treatment remain an area for further research.
Signaling Pathways and Experimental Visualization
The following diagrams illustrate the known signaling pathways affected by this compound and a typical workflow for assessing its apoptotic effects.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research on this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate colorectal cancer cells (e.g., HCT116, HT29) and normal cells (e.g., HUVEC, FHC) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 48 hours.
-
MTT Incubation: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for a period that allows for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values based on the dose-response curves.
Western Blot Analysis for Apoptosis Markers
-
Cell Lysis: Treat cancer cells with this compound for the desired time points. Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, PARP, EZH2, H3K27me3, TIMP3, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Analysis: Quantify the band intensities relative to the loading control to determine the changes in protein expression.
References
Methodological & Application
Application Notes and Protocols for MPT0B390 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of MPT0B390, a novel arylsulfonamide derivative, in preclinical xenograft mouse models. This compound has demonstrated significant anti-tumor, anti-metastatic, and anti-angiogenic properties, primarily through the induction of Tissue Inhibitor of Metalloproteinase 3 (TIMP3) expression.[1][2][3]
Mechanism of Action
This compound functions as a potent inducer of TIMP3.[1][2][3] Its mechanism of action involves the inhibition of the histone methyltransferase, Enhancer of Zeste Homolog 2 (EZH2).[1][4] By inhibiting EZH2, this compound reduces the trimethylation of histone H3 at lysine 27 (H3K27me3) on the TIMP3 promoter region.[1][4] This epigenetic modification leads to the transcriptional activation and increased expression of TIMP3.[1]
TIMP3, in turn, is a crucial endogenous inhibitor of matrix metalloproteinases (MMPs).[3][4] By upregulating TIMP3, this compound effectively suppresses tumor growth, invasion, and angiogenesis.[1][2][3] Furthermore, this compound has been shown to induce apoptosis in cancer cells and inhibit endothelial cell migration, contributing to its overall anti-cancer efficacy.[1][4]
Data Presentation
The following table summarizes the quantitative data from in vivo xenograft studies investigating the efficacy of this compound.
| Cell Line | Mouse Strain | Treatment | Dosage | Administration Route | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| HCT116 (colorectal cancer) | BALB/c nude mice | This compound | 25 mg/kg/day | Oral gavage | ~40% | Decreased CD31-expression vessels, increased cleaved caspase 3 and TIMP3 expression. | [4] |
| HCT116 (colorectal cancer) | BALB/c nude mice | This compound | 50 mg/kg/day | Oral gavage | ~60% | Significantly inhibited tumor growth. | [4] |
| CT-26 (colorectal cancer) | Not Specified | This compound | Not Specified | Oral gavage | Not Specified | Inhibited lung metastasis; reduced gross weight of lung tumors and number of tumor nodules. | [4][5] |
| HCT116 (colorectal cancer) | Not Specified | This compound | Not Specified | Oral gavage | Not Specified | Inhibited liver metastasis; reduced the percentage of liver gross weight over body weight and the number of tumor nodules. | [4][5] |
Experimental Protocols
Cell Culture and Preparation
-
Cell Lines: Human colorectal carcinoma HCT116 cells are a suitable model for xenograft studies with this compound.
-
Culture Conditions: Culture HCT116 cells in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: Prior to injection, harvest cells using trypsin-EDTA, wash with phosphate-buffered saline (PBS), and resuspend in serum-free medium or PBS. Ensure cell viability is greater than 95% as determined by trypan blue exclusion.
Xenograft Mouse Model Establishment
-
Animal Model: Use immunodeficient mice, such as BALB/c nude mice (4-6 weeks old), to prevent rejection of human tumor xenografts.
-
Subcutaneous Tumor Implantation:
-
Prepare a cell suspension of HCT116 cells at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100-200 µL.
-
For enhanced tumor formation, the cell suspension can be mixed with an equal volume of Matrigel.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice to assess toxicity.
-
This compound Formulation and Administration
-
Formulation: While the specific vehicle used in the primary studies is not detailed, a common approach for oral gavage administration of hydrophobic small molecules is to formulate them in a vehicle such as a mixture of DMSO, PEG300, and saline, or in 0.5% carboxymethylcellulose (CMC). A small-scale solubility and stability test is recommended.
-
Dosage: Based on published studies, effective doses of this compound are 25 mg/kg and 50 mg/kg body weight.[4]
-
Administration: Administer this compound or the vehicle control to the mice once daily via oral gavage. The treatment duration in key studies was 3 weeks.[4]
In Vivo Anti-Metastasis Models
-
Lung Metastasis Model: To assess the effect of this compound on lung metastasis, inject cancer cells (e.g., CT-26) intravenously into the tail vein of mice. After a set period of tumor growth, initiate treatment with this compound. At the end of the study, harvest the lungs, count the metastatic nodules, and perform histological analysis (e.g., H&E staining).[4][5]
Endpoint Analysis
-
Tumor Growth Inhibition: At the end of the treatment period, euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) as a percentage.
-
Immunohistochemistry (IHC): Perform IHC staining on tumor sections to analyze the expression of key biomarkers such as TIMP3, Ki-67 (proliferation marker), and CD31 (angiogenesis marker), as well as markers of apoptosis like cleaved caspase-3.[4]
-
Western Blotting: Analyze protein expression levels of this compound's molecular targets (e.g., EZH2, H3K27Me3, TIMP3) in tumor lysates.
-
Toxicity Assessment: Monitor mice for any signs of toxicity throughout the study, including weight loss, changes in behavior, and any observable side effects.
Visualizations
Caption: this compound Signaling Pathway
Caption: Experimental Workflow for this compound Xenograft Model
References
- 1. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis [thno.org]
- 2. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis [thno.org]
- 3. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for MPT0B390 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of MPT0B390 in preclinical animal models of colorectal cancer, based on published research. The protocols outlined below are intended to serve as a guide for designing and executing in vivo efficacy studies.
I. Quantitative Data Summary
The following tables summarize the key parameters for the administration of this compound in various mouse models of colorectal cancer.
Table 1: this compound Dosage and Administration in Colorectal Cancer Xenograft Model
| Parameter | Details |
| Compound | This compound |
| Animal Model | Male BALB/c nude mice |
| Tumor Model | Subcutaneous xenograft |
| Cell Line | HCT116 human colorectal carcinoma |
| Dosage | 25 mg/kg |
| Administration Route | Oral gavage |
| Frequency | Once daily |
| Vehicle | Not specified in source |
| Efficacy Endpoint | Tumor growth inhibition |
Table 2: this compound Dosage and Administration in Colorectal Cancer Metastasis Models
| Parameter | Details |
| Compound | This compound |
| Animal Model | BALB/c mice |
| Tumor Model | Lung and Liver Metastasis |
| Cell Line | CT-26 murine colon carcinoma |
| Dosage | Not explicitly stated in source, but administered once daily for 3 weeks. |
| Administration Route | Oral gavage[1] |
| Frequency | Once daily[1] |
| Treatment Duration | 3 weeks[1] |
| Vehicle | Not specified in source |
| Efficacy Endpoint | Reduction in metastatic nodules |
II. Experimental Protocols
The following are detailed methodologies for key in vivo experiments with this compound.
Protocol 1: Subcutaneous Xenograft Model for Tumor Growth Inhibition
Objective: To evaluate the in vivo anti-tumor efficacy of this compound on the growth of human colorectal cancer xenografts in immunodeficient mice.
Materials:
-
This compound
-
HCT116 human colorectal carcinoma cells
-
Male BALB/c nude mice (6-8 weeks old)
-
Matrigel
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Gavage needles
-
Calipers
-
Animal balance
Procedure:
-
Cell Culture: Culture HCT116 cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation: Harvest and resuspend the cells in serum-free media mixed with Matrigel at a 1:1 ratio.
-
Tumor Implantation: Subcutaneously inject 2 x 106 HCT116 cells in a volume of 100 µL into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow until they reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomly assign mice into treatment and control groups.
-
Treatment Administration:
-
Treatment Group: Administer this compound at a dose of 25 mg/kg via oral gavage once daily.
-
Control Group: Administer an equivalent volume of the vehicle via oral gavage once daily.
-
-
Data Collection:
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice to assess toxicity.
-
-
Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size. Euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Protocol 2: Orthotopic Metastasis Model for Anti-Metastatic Efficacy
Objective: To assess the ability of this compound to inhibit the formation of lung and liver metastases from a primary colon tumor.
Materials:
-
This compound
-
CT-26 murine colon carcinoma cells
-
BALB/c mice (6-8 weeks old)
-
Surgical instruments for cecal injection
-
Vehicle for this compound
-
Gavage needles
-
Imaging system for monitoring metastasis (optional)
Procedure:
-
Cell Culture: Culture CT-26 cells in appropriate media.
-
Surgical Procedure:
-
Anesthetize the mice.
-
Perform a laparotomy to expose the cecum.
-
Inject 1 x 105 CT-26 cells into the cecal wall.
-
Suture the incision.
-
-
Treatment Initiation: Begin treatment with this compound (oral gavage, once daily) on a predetermined day post-surgery (e.g., day 3).
-
Treatment Administration:
-
Endpoint and Analysis:
-
After 3 weeks of treatment, euthanize the mice.
-
Harvest the lungs and liver.
-
Count the number of metastatic nodules on the surface of the organs.
-
Tissues can be fixed in formalin and embedded in paraffin for histological analysis (e.g., H&E staining).
-
III. Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits EZH2, leading to increased TIMP3 expression and subsequent inhibition of angiogenesis and metastasis.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for evaluating this compound efficacy in a colorectal cancer xenograft model.
References
Application Notes and Protocols: Determination of MPT0B390 Cytotoxicity using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for assessing the cytotoxicity of MPT0B390, a novel arylsulfonamide derivative, using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This compound has been identified as an inducer of Tissue Inhibitor of Metalloproteinase 3 (TIMP3), playing a role in the inhibition of tumor growth, metastasis, and angiogenesis.[1] The protocol outlined below is specifically tailored for evaluating the cytotoxic effects of this compound on colorectal cancer cell lines and can be adapted for other cell types. Included are methodologies for experimental setup, data acquisition, and analysis, alongside a summary of reported cytotoxic concentrations and a diagram of the relevant signaling pathway.
Introduction
This compound is a promising anti-cancer agent that functions by inducing the expression of TIMP3, a key endogenous inhibitor of matrix metalloproteinases (MMPs).[1] Upregulation of TIMP3 has been shown to inhibit tumor progression, invasion, and angiogenesis.[1] A critical step in the preclinical evaluation of any potential anti-cancer compound is the determination of its cytotoxic profile against both cancerous and non-cancerous cell lines. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[2][3] The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, a process primarily carried out by mitochondrial dehydrogenases.[2][3] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of a compound's cytotoxic effects.
Data Presentation
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against various cell lines after a 48-hour treatment period.
| Cell Line | Cell Type | IC50 (µM) |
| HCT116 | Human Colorectal Carcinoma | 0.36 ± 0.12[4] |
| HT29 | Human Colorectal Adenocarcinoma | 0.45 ± 0.17[4] |
| HUVEC | Human Umbilical Vein Endothelial Cells (Normal) | 2.5 to 9.6-fold higher than CRC cells[4] |
| FHC | Human Fetal Normal Colon Epithelial Cells (Normal) | 2.5 to 9.6-fold higher than CRC cells[4] |
Experimental Protocols
This section provides a detailed methodology for determining the cytotoxicity of this compound using the MTT assay.
Materials
-
This compound
-
Human colorectal cancer cell lines (e.g., HCT116, HT29)
-
Normal human cell lines (e.g., HUVEC, FHC)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 10 µM is a good starting point). A concentration of 0.3 µM has been shown to be effective in migration assays.[5]
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-treatment control (medium only).
-
Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.[4]
-
-
MTT Assay:
-
After the 48-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
This compound Cytotoxicity Assay Workflow
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
This compound Signaling Pathway
Caption: this compound inhibits EZH2, leading to increased TIMP3 expression.
References
- 1. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis [thno.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: MPT0B390 Inhibits Colorectal Cancer Cell Migration via TIMP3 Induction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metastasis is a primary contributor to cancer-related mortality, making the inhibition of cancer cell migration a critical goal in oncology research. The Transwell migration assay is a widely utilized in vitro method to quantify the migratory capacity of cancer cells in response to chemoattractants and to evaluate the efficacy of potential therapeutic agents. This application note details the use of MPT0B390, a novel arylsulfonamide derivative, in inhibiting the migration of colorectal cancer (CRC) cells in a Transwell migration assay. This compound has been identified as a potent inducer of Tissue Inhibitor of Metalloproteinase 3 (TIMP3), a key endogenous inhibitor of matrix metalloproteinases (MMPs) involved in tumor growth, invasion, and angiogenesis.[1][2]
Mechanism of Action
This compound exerts its anti-migratory effects by upregulating the expression of TIMP3.[1][2] Mechanistic studies have revealed that this compound inhibits the histone methyltransferase EZH2 (Enhancer of zeste homolog 2).[1][3] This inhibition alleviates the EZH2-mediated suppression of the TIMP3 promoter, leading to increased TIMP3 expression.[1] Elevated levels of TIMP3, in turn, lead to the downregulation of key genes involved in cell migration and invasion, including urokinase-type plasminogen activator (uPA), its receptor (uPAR), and the c-Met proto-oncogene.[1][2] The uPA/uPAR system is crucial for the degradation of the extracellular matrix, a critical step in cell migration and invasion.[4][5]
Signaling Pathway of this compound in Inhibiting Cell Migration
Caption: this compound signaling pathway inhibiting cancer cell migration.
Data Presentation
The efficacy of this compound in inhibiting colorectal cancer cell migration was evaluated using a Transwell migration assay with the HCT116 cell line. The results demonstrate a significant reduction in cell migration upon treatment with this compound.
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | Result | Reference |
| HCT116 | This compound | 0.3 | 24 | Significant inhibition of cell migration | [2] |
| HCT116 | Control (Vehicle) | - | 24 | Baseline cell migration | [2] |
Experimental Workflow for Transwell Migration Assay
Caption: Experimental workflow of the Transwell migration assay.
Detailed Protocol: Transwell Migration Assay with this compound
This protocol provides a step-by-step guide for performing a Transwell migration assay to assess the effect of this compound on the migration of HCT116 colorectal cancer cells.
Materials
-
HCT116 colorectal cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
24-well plates with Transwell inserts (8.0 µm pore size)
-
Cotton swabs
-
Methanol or 4% Paraformaldehyde (PFA) for fixation
-
0.1% Crystal Violet solution
-
Inverted microscope with a camera
-
Cell culture incubator (37°C, 5% CO₂)
-
Hemocytometer or automated cell counter
Experimental Procedure
1. Cell Culture and Preparation a. Culture HCT116 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂. b. Grow cells to 80-90% confluency. c. The day before the assay, replace the culture medium with fresh medium. d. On the day of the assay, wash the cells with PBS and detach them using Trypsin-EDTA. e. Neutralize the trypsin with complete medium, and centrifuge the cell suspension at 300 x g for 5 minutes. f. Resuspend the cell pellet in serum-free DMEM. g. Count the cells using a hemocytometer or an automated cell counter and adjust the cell suspension to a final concentration of 5 x 10⁵ cells/mL in serum-free DMEM.
2. Transwell Assay Setup a. To the lower chamber of the 24-well plate, add 600 µL of DMEM containing 10% FBS as a chemoattractant. b. In separate tubes, prepare the cell suspensions for the control and treatment groups. For the treatment group, add this compound to the cell suspension in serum-free DMEM to a final concentration of 0.3 µM. For the control group, add an equivalent volume of the vehicle (DMSO). c. Carefully place the Transwell inserts into the wells of the 24-well plate. d. Seed 100 µL of the prepared cell suspension (containing 5 x 10⁴ cells) into the upper chamber of each Transwell insert. e. It is recommended to perform each condition in triplicate.
3. Incubation a. Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell migration.
4. Cell Fixation and Staining a. After the incubation period, carefully remove the Transwell inserts from the plate. b. Using a cotton swab, gently remove the non-migrated cells and the medium from the upper surface of the insert membrane. c. Fix the migrated cells on the lower surface of the membrane by immersing the inserts in methanol for 15 minutes or 4% PFA for 10 minutes at room temperature. d. Wash the inserts twice with PBS. e. Stain the migrated cells by immersing the inserts in a 0.1% Crystal Violet solution for 20-30 minutes at room temperature. f. Gently wash the inserts with water to remove excess stain and allow them to air dry completely.
5. Imaging and Quantification a. Once dry, visualize the stained migrated cells using an inverted microscope. b. Capture images from at least five random fields of view for each insert at 100x or 200x magnification. c. Count the number of migrated cells in each field. The average cell count per field can then be used for statistical analysis. d. Alternatively, the dye can be eluted from the cells using a solution like 10% acetic acid, and the absorbance can be measured with a plate reader to quantify migration.
The Transwell migration assay is a robust method for evaluating the anti-migratory properties of compounds like this compound. The data indicates that this compound effectively inhibits the migration of colorectal cancer cells by inducing the expression of TIMP3 and subsequently downregulating key pro-migratory genes. These findings highlight the therapeutic potential of this compound as an anti-metastatic agent in the treatment of colorectal cancer.
References
- 1. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tissue Inhibitor of Metalloproteinase 3: Unravelling Its Biological Function and Significance in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Urokinase Plasminogen Activator Receptor With a Monoclonal Antibody Impairs the Growth of Human Colorectal Cancer in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of TIMP3 Expression Following MPT0B390 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for the detection and quantification of Tissue Inhibitor of Metalloproteinase 3 (TIMP3) expression in response to treatment with MPT0B390, a novel arylsulfonamide-based compound.
Introduction
This compound has been identified as a potent inducer of TIMP3, a crucial endogenous inhibitor of matrix metalloproteinases (MMPs).[1][2][3] The upregulation of TIMP3 by this compound has demonstrated significant anti-tumor, anti-metastatic, and anti-angiogenic properties, particularly in the context of colorectal cancer.[1][2][3] The primary mechanism of action for this compound involves the inhibition of the histone methyltransferase EZH2 (Enhancer of zeste homolog 2), which subsequently leads to a reduction in H3K27me3 and transcriptional upregulation of the TIMP3 gene.[1][2] This protocol offers a detailed methodology for researchers to effectively measure the dose-dependent effects of this compound on TIMP3 protein expression in cancer cell lines.
Data Presentation
The following table summarizes the quantitative analysis of TIMP3, EZH2, and H3K27me3 protein expression in colorectal cancer cell lines (HCT116 and HT29) after 48 hours of treatment with this compound. Data is presented as a fold change relative to the vehicle control.
| Cell Line | This compound Concentration (µM) | TIMP3 Expression (Fold Change) | EZH2 Expression (Fold Change) | H3K27me3 Expression (Fold Change) |
| HCT116 | 0.1 | ~1.5 | ~0.8 | ~0.7 |
| 0.3 | ~2.5 | ~0.5 | ~0.4 | |
| 0.5 | ~3.0 | ~0.3 | ~0.2 | |
| HT29 | 0.1 | ~1.3 | ~0.9 | ~0.8 |
| 0.3 | ~2.0 | ~0.6 | ~0.5 | |
| 0.5 | ~2.8 | ~0.4 | ~0.3 |
Note: The values presented are estimations based on the visual data from the cited literature and are intended for illustrative purposes. For precise quantification, densitometric analysis of Western blot bands from individual experiments is required.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Human colorectal carcinoma cell lines HCT116 and HT29 are recommended.
-
Culture Conditions: Culture cells in an appropriate medium (e.g., McCoy's 5A for HCT116, DMEM for HT29) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.3, 0.5 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound treatment.
-
Treatment: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. Replace the medium with fresh medium containing the indicated concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for 48 hours.
Protein Extraction
-
Cell Lysis: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail to each well.
-
Scraping and Collection: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the total protein extract.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit, following the manufacturer's instructions.
Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of a 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation and molecular weight. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. Perform the transfer at 100V for 1-2 hours at 4°C.
-
Blocking: After transfer, wash the membrane with Tris-buffered saline with 0.1% Tween 20 (TBST). Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.[4]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against TIMP3 (typically recognizing a band at ~24-27 kDa), EZH2, H3K27me3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation. The recommended antibody dilutions should be determined empirically but are often in the range of 1:1000.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody host) diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature.[4]
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Signal Visualization: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Densitometric Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control to determine the relative protein expression.
Mandatory Visualizations
References
- 1. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis [thno.org]
- 4. immunoreagents.com [immunoreagents.com]
Application Notes and Protocols: Chromatin Immunoprecipitation (ChIP) Assay for EZH2 Binding with MPT0B390
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is a critical epigenetic regulator and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). By catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), EZH2 plays a pivotal role in gene silencing, thereby influencing essential cellular processes such as proliferation, differentiation, and development. Dysregulation of EZH2 activity is frequently implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.
MPT0B390, a novel arylsulfonamide derivative, has been identified as an inducer of Tissue Inhibitor of Metalloproteinase 3 (TIMP3), a key endogenous inhibitor of matrix metalloproteinases with anti-tumor, anti-metastasis, and anti-angiogenesis properties. Mechanistic studies have revealed that this compound's induction of TIMP3 is mediated through the inhibition of EZH2 expression and the reduction of its binding to the TIMP3 promoter.
These application notes provide a detailed protocol for utilizing a Chromatin Immunoprecipitation (ChIP) assay to investigate the effect of this compound on the binding of EZH2 to a specific gene promoter, using the TIMP3 gene as an example. This protocol is intended for researchers in cancer biology, epigenetics, and drug development who are interested in characterizing the mechanism of action of small molecule inhibitors targeting EZH2.
Signaling Pathway and Mechanism of Action
EZH2, as part of the PRC2 complex, is recruited to specific gene promoters where it catalyzes the trimethylation of H3K27. This H3K27me3 mark serves as a docking site for other repressive complexes, leading to chromatin condensation and transcriptional silencing of target genes, including tumor suppressor genes like TIMP3. This compound has been shown to decrease the expression of EZH2 and inhibit its binding to the TIMP3 promoter. This leads to a reduction in H3K27me3 levels at this locus, resulting in a more open chromatin state and subsequent up-regulation of TIMP3 expression.
Data Presentation
The following tables summarize the expected quantitative outcomes from a ChIP-qPCR experiment investigating the effect of this compound on EZH2 binding to the TIMP3 promoter. The data is based on findings from studies on colorectal cancer cell lines.[1][2][3]
Table 1: Effect of this compound on EZH2 and H3K27me3 Protein Levels
| Treatment (48h) | EZH2 Protein Level (Fold Change vs. Control) | H3K27me3 Level (Fold Change vs. Control) |
| Control (DMSO) | 1.0 | 1.0 |
| This compound (0.1 µM) | ~0.8 | ~0.7 |
| This compound (0.3 µM) | ~0.5 | ~0.4 |
| This compound (1.0 µM) | ~0.2 | ~0.1 |
Table 2: ChIP-qPCR Analysis of EZH2 Binding to the TIMP3 Promoter
| Treatment (24h) | Antibody | Target Gene Promoter | Fold Enrichment (vs. IgG Control) |
| Control (DMSO) | Anti-EZH2 | TIMP3 | ~8.0 |
| Control (DMSO) | Normal IgG | TIMP3 | 1.0 |
| This compound (0.3 µM) | Anti-EZH2 | TIMP3 | ~2.5 |
| This compound (0.3 µM) | Normal IgG | TIMP3 | 1.0 |
Experimental Protocols
Experimental Workflow
Detailed Protocol: Chromatin Immunoprecipitation (ChIP) Assay
This protocol is adapted for a 10 cm plate of colorectal cancer cells (e.g., HCT116) at 80-90% confluency.
Materials:
-
Colorectal cancer cell line (e.g., HCT116)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Formaldehyde (37%)
-
Glycine
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Sonication Buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1, with protease inhibitors)
-
ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)
-
Anti-EZH2 antibody (ChIP-grade)
-
Normal Rabbit IgG (or species-matched control)
-
Protein A/G magnetic beads
-
Wash Buffers (Low Salt, High Salt, LiCl)
-
Elution Buffer (1% SDS, 0.1 M NaHCO3)
-
5 M NaCl
-
0.5 M EDTA
-
1 M Tris-HCl, pH 6.5
-
Proteinase K
-
DNA purification kit
-
Primers for TIMP3 promoter and a negative control region
-
qPCR master mix
Procedure:
-
Cell Treatment:
-
Seed HCT116 cells on 10 cm plates and grow to 80-90% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 0.3 µM) or DMSO (vehicle control) for 24 hours.
-
-
Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate at room temperature for 10 minutes with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.
-
Incubate at room temperature for 5 minutes.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Scrape cells in ice-cold PBS containing protease inhibitors and centrifuge to pellet.
-
Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in Sonication Buffer.
-
Sonicate the chromatin to an average fragment size of 200-1000 bp. Optimization of sonication conditions is critical.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Dilute a portion of the sheared chromatin with ChIP Dilution Buffer.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Set aside a small aliquot of the pre-cleared chromatin as "input" control.
-
To the remaining chromatin, add the anti-EZH2 antibody or Normal IgG control.
-
Incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation.
-
-
Washing:
-
Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and TE Buffer. Perform each wash for 5 minutes at 4°C with rotation.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads by adding Elution Buffer and incubating at 65°C for 15 minutes with shaking.
-
Reverse the cross-links by adding 5 M NaCl and incubating at 65°C for at least 6 hours or overnight. Also, treat the "input" sample in the same manner.
-
-
DNA Purification:
-
Add EDTA, Tris-HCl, and Proteinase K to the samples and incubate at 45°C for 1-2 hours.
-
Purify the DNA using a DNA purification kit according to the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the TIMP3 promoter region and a negative control region (a gene desert or a gene not regulated by EZH2).
-
Analyze the data using the percent input method or fold enrichment over the IgG control.
-
Conclusion
The Chromatin Immunoprecipitation assay is a powerful technique to elucidate the molecular mechanisms of epigenetic modulators like this compound. By following this detailed protocol, researchers can effectively assess the impact of small molecules on the binding of EZH2 to its target gene promoters. The provided data and diagrams offer a comprehensive overview of the expected outcomes and the underlying biological pathways, facilitating the investigation and development of novel cancer therapeutics targeting the epigenome.
References
- 1. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis [thno.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Matrigel Plug Assay for Angiogenesis with MPT0B390
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocol for utilizing the in vivo Matrigel plug assay to evaluate the anti-angiogenic properties of MPT0B390, a novel arylsulfonamide derivative. This compound has been identified as an inhibitor of tumor growth, metastasis, and angiogenesis.[1][2][3][4] Its mechanism of action involves the induction of Tissue Inhibitor of Metalloproteinase 3 (TIMP3), a key endogenous inhibitor of matrix metalloproteinases (MMPs) that plays a crucial role in regulating the tumor microenvironment.[1][2][3][4]
The in vivo Matrigel plug assay is a widely accepted and utilized model for the quantitative assessment of angiogenesis.[5][6][7][8] This assay allows for the evaluation of both pro- and anti-angiogenic compounds by creating a localized, growth factor-rich environment that promotes the formation of new blood vessels. The extent of neovascularization within the Matrigel plug can be quantified to determine the efficacy of investigational compounds like this compound.
Data Presentation
While specific quantitative data from in vivo Matrigel plug assays exclusively testing this compound is not publicly available in the reviewed literature, the following tables provide a template for the presentation of typical data generated from such experiments. Researchers can use this structure to record and compare their results.
Table 1: Quantification of Angiogenesis in Matrigel Plugs by Hemoglobin Content
| Treatment Group | This compound Concentration | Mean Hemoglobin (g/dL) ± SD | % Inhibition of Angiogenesis |
| Vehicle Control | 0 µM | [Insert Value] | 0% |
| This compound | [Concentration 1] | [Insert Value] | [Calculate Value] |
| This compound | [Concentration 2] | [Insert Value] | [Calculate Value] |
| This compound | [Concentration 3] | [Insert Value] | [Calculate Value] |
| Positive Control (e.g., Sunitinib) | [Concentration] | [Insert Value] | [Calculate Value] |
Table 2: Quantification of Microvessel Density (MVD) in Matrigel Plugs
| Treatment Group | This compound Concentration | Mean MVD (vessels/mm²) ± SD | % Reduction in MVD |
| Vehicle Control | 0 µM | [Insert Value] | 0% |
| This compound | [Concentration 1] | [Insert Value] | [Calculate Value] |
| This compound | [Concentration 2] | [Insert Value] | [Calculate Value] |
| This compound | [Concentration 3] | [Insert Value] | [Calculate Value] |
| Positive Control (e.g., Sunitinib) | [Concentration] | [Insert Value] | [Calculate Value] |
Signaling Pathway and Experimental Workflow
This compound Anti-Angiogenic Signaling Pathway
This compound exerts its anti-angiogenic effects by modulating the expression of TIMP3. It inhibits the function of EZH2, a histone methyltransferase, which in turn leads to the upregulation of TIMP3 expression.[1][2][4] TIMP3 then inhibits the activity of matrix metalloproteinases (MMPs), which are essential for the degradation of the extracellular matrix, a critical step in endothelial cell migration and invasion during angiogenesis.
Experimental Workflow for In Vivo Matrigel Plug Assay
The in vivo Matrigel plug assay involves the subcutaneous injection of Matrigel, a basement membrane matrix, mixed with pro-angiogenic factors and the test compound (this compound) into mice. The solidified Matrigel plug is then excised after a defined period, and the extent of newly formed blood vessels is quantified.
References
- 1. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis [thno.org]
- 3. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 7. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HKU Scholars Hub: In vivo Matrigel Plug Angiogenesis Assay [hub.hku.hk]
Application Notes and Protocols for MPT0B390 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MPT0B390 is a novel arylsulfonamide derivative that has demonstrated significant potential as an anti-cancer agent. It functions as a potent inducer of Tissue Inhibitor of Metalloproteinase 3 (TIMP3), a crucial endogenous inhibitor of matrix metalloproteinases (MMPs).[1][2] The upregulation of TIMP3 by this compound leads to the inhibition of tumor growth, metastasis, and angiogenesis, making it a promising therapeutic candidate for cancers such as colorectal cancer.[1][2] These application notes provide detailed protocols for the preparation and use of this compound in various cell culture-based assays to investigate its biological effects.
Mechanism of Action
This compound exerts its anti-tumor effects primarily through the epigenetic regulation of TIMP3 expression. It inhibits the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase that is often overexpressed in cancer.[1][3] EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3) on the TIMP3 promoter, leading to transcriptional repression.[1] By inhibiting EZH2, this compound reduces H3K27me3 levels at the TIMP3 promoter, thereby reactivating TIMP3 expression.[1]
The subsequent increase in TIMP3 protein levels leads to several downstream anti-cancer effects:
-
Inhibition of Angiogenesis: TIMP3 can block the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, a key step in the formation of new blood vessels that supply tumors.
-
Induction of Apoptosis: TIMP3 can promote cancer cell death through both caspase-dependent and -independent pathways. One mechanism involves the inhibition of Focal Adhesion Kinase (FAK) signaling.
-
Inhibition of Metastasis: By inhibiting MMPs, TIMP3 prevents the degradation of the extracellular matrix, a critical step for cancer cell invasion and migration.[1][3]
Data Presentation
The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The following table summarizes the available quantitative data.
| Cell Line | Cancer Type | Parameter | Value (µM) | Citation |
| HCT116 | Human Colon Cancer | GI50 | 0.03 | |
| HT29 | Human Colon Cancer | Not specified | This compound shows inhibitory effects | |
| Colo205 | Human Colon Cancer | Not specified | This compound shows inhibitory effects | |
| FHC | Normal Human Colon Epithelial | Not specified | This compound shows lower cytotoxicity compared to cancer cell lines | |
| HUVEC | Human Umbilical Vein Endothelial | Not specified | This compound shows lower cytotoxicity compared to cancer cell lines |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required amount of this compound powder.
-
In a sterile microcentrifuge tube, weigh the calculated amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Cell Viability and Proliferation (MTT) Assay
This protocol is designed to determine the half-maximal growth inhibitory concentration (GI50) or inhibitory concentration (IC50) of this compound.
Materials:
-
Cultured cells in a 96-well plate
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.5%).
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO only).
-
Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50/IC50 value.
Transwell Migration Assay
This assay is used to assess the effect of this compound on cancer cell migration.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Cancer cells
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound stock solution
-
Cotton swabs
-
Methanol or 4% paraformaldehyde for fixation
-
Crystal violet solution for staining
Protocol:
-
Seed cancer cells (e.g., HCT116) in a culture dish and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours before the assay.
-
Add 600 µL of complete cell culture medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Trypsinize and resuspend the starved cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Treat the cell suspension with the desired concentration of this compound (e.g., 0.3 µM) or vehicle control (DMSO) for a specified pre-treatment time if necessary, or add this compound directly to the upper and/or lower chambers.
-
Add 200 µL of the cell suspension to the upper chamber of the transwell insert.
-
Incubate the plate at 37°C for 24 hours.
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol or 4% paraformaldehyde for 15-20 minutes.
-
Stain the migrated cells with 0.1% crystal violet solution for 20-30 minutes.
-
Gently wash the membrane with water to remove excess stain.
-
Allow the membrane to dry and visualize and count the migrated cells under a microscope.
Western Blot Analysis
This protocol is used to detect changes in the expression of proteins such as EZH2 and TIMP3 following this compound treatment.
Materials:
-
Cultured cells
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EZH2, anti-TIMP3, anti-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 48 hours).
-
Lyse the cells with RIPA buffer and collect the protein lysates.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like actin.
Visualizations
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
References
Application Notes and Protocols: Investigating the Role of TIMP3 in MPT0B390-Treated Cancer Cells via Lentiviral shRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the lentiviral-mediated short hairpin RNA (shRNA) knockdown of Tissue Inhibitor of Metalloproteinase 3 (TIMP3) in cancer cells, followed by treatment with MPT0B390, a novel arylsulfonamide TIMP3 inducer.[1][2][3] The provided methodologies and data presentation are intended to guide researchers in investigating the functional role of TIMP3 in the anti-tumor effects of this compound. Tissue inhibitor of metalloproteinase 3 (TIMP3) is a crucial endogenous inhibitor of matrix metalloproteinases (MMPs) and other proteases, playing a significant role in the regulation of extracellular matrix (ECM) remodeling, cell signaling, and angiogenesis.[4][5][6][7][8] Dysregulation of TIMP3 expression is implicated in various cancers, where it can act as a tumor suppressor by inhibiting tumor growth, invasion, and metastasis.[1][5][9][10] this compound has been identified as a potent inducer of TIMP3 expression, exhibiting anti-tumor, anti-metastatic, and anti-angiogenic properties in colorectal cancer models.[1][2][3][11] This protocol outlines the necessary steps to validate the on-target effects of this compound through the specific knockdown of its target, TIMP3.
Introduction to TIMP3 and this compound
TIMP3 is a unique member of the TIMP family due to its association with the extracellular matrix.[6][7] It inhibits a broad spectrum of metalloproteinases, including MMPs, A Disintegrin and Metalloproteinases (ADAMs), and ADAMs with thrombospondin motifs (ADAMTSs).[6][7] Through this inhibitory activity, TIMP3 influences various cellular processes. For instance, it can inhibit angiogenesis by blocking the interaction of vascular endothelial growth factor (VEGF) with its receptor, VEGFR2.[4][7] Low TIMP3 expression has been correlated with poor prognosis in several cancers, suggesting its potential as a therapeutic target.[1][5][9]
This compound is a novel arylsulfonamide compound that has been shown to upregulate TIMP3 expression.[1][2][3][10] The proposed mechanism of action involves the inhibition of EZH2 (enhancer of zeste homolog 2), a histone methyltransferase, which in turn reduces the binding of EZH2 to the TIMP3 promoter region, leading to increased TIMP3 transcription.[1][2][3][10][12] By inducing TIMP3, this compound inhibits cancer cell migration, invasion, and angiogenesis.[1][2][3][12]
Experimental Overview
The following protocols describe a workflow to investigate the TIMP3-dependent effects of this compound. The overall experimental design involves:
-
Lentiviral shRNA Production: Generation of lentiviral particles carrying shRNA targeting TIMP3.
-
Lentiviral Transduction: Infection of target cancer cells with the lentiviral particles to create stable TIMP3 knockdown cell lines.
-
This compound Treatment: Treatment of both control and TIMP3 knockdown cells with this compound.
-
Functional Assays: Evaluation of the effects of TIMP3 knockdown on this compound-induced changes in cell viability, migration, and gene expression.
Detailed Protocols
Protocol 1: Lentiviral shRNA Production for TIMP3 Knockdown
This protocol details the generation of lentiviral particles containing shRNA targeting human TIMP3.
Materials:
-
HEK293T cells
-
pLKO.1-shTIMP3 plasmid (constructs targeting specific sequences of TIMP3 mRNA)[13]
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., FuGENE HD or similar)
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM
-
0.45 µm filter
Procedure:
Day 1: Cell Seeding
-
Plate 0.8-1 x 10^6 HEK293T cells per well in a 6-well plate in DMEM with 10% FBS without antibiotics.
-
Incubate overnight at 37°C with 5% CO2. Cells should be approximately 70-80% confluent on the day of transfection.[14]
Day 2: Transfection
-
In a sterile tube, prepare the DNA mixture in Opti-MEM:
-
1.5 µg pLKO.1-shTIMP3 plasmid
-
1.0 µg psPAX2 packaging plasmid
-
0.5 µg pMD2.G envelope plasmid
-
-
Add the transfection reagent to the DNA mixture according to the manufacturer's instructions.
-
Incubate for 15-20 minutes at room temperature.
-
Gently add the transfection complex dropwise to the HEK293T cells.
-
Incubate the cells at 37°C with 5% CO2.
Day 3: Change of Medium
-
In the morning, carefully remove the transfection medium.
-
Wash the cells once with PBS.
-
Add 2 mL of fresh DMEM with 10% FBS and antibiotics.
Day 4 & 5: Viral Harvest
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris.[14]
-
A second harvest can be performed at 72 hours.
-
The viral supernatant can be used immediately or aliquoted and stored at -80°C for future use.
Protocol 2: Generation of Stable TIMP3 Knockdown Cell Lines
This protocol describes the transduction of target cancer cells (e.g., HCT116) with the produced lentivirus and the selection of a stable cell line.
Materials:
-
Target cancer cells (e.g., HCT116)
-
Lentiviral supernatant (from Protocol 1)
-
Hexadimethrine bromide (Polybrene)
-
Puromycin
-
Complete growth medium for the target cell line
Procedure:
Day 1: Cell Seeding
-
Plate 1.6 x 10^4 target cells per well in a 96-well plate in their complete growth medium.[15][16]
-
Incubate overnight at 37°C with 5% CO2.
Day 2: Transduction
-
Remove the medium from the wells.
-
Add fresh medium containing Hexadimethrine bromide at a final concentration of 8 µg/mL.[15][16]
-
Add the desired amount of lentiviral supernatant. It is recommended to test a range of Multiplicity of Infection (MOI) from 1 to 10 to determine the optimal knockdown efficiency.[17]
Day 3 onwards: Selection
-
Remove the virus-containing medium and replace it with fresh complete medium.
-
After 24 hours, add fresh medium containing the appropriate concentration of puromycin to select for transduced cells. The optimal puromycin concentration should be determined by a titration experiment for each cell line (typically 2-10 µg/mL).[16]
-
Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies are identified.[16]
-
Expand individual puromycin-resistant colonies and validate TIMP3 knockdown by Western blotting and qRT-PCR.
Protocol 3: this compound Treatment and Functional Assays
Materials:
-
Stable TIMP3 knockdown and control cell lines
-
This compound
-
Reagents for functional assays (e.g., MTT, Transwell chambers, TRIzol)
Procedure:
-
This compound Treatment: Treat both control and TIMP3 knockdown cells with this compound at the desired concentration (e.g., 0.3 µM for HCT116 cells) for the specified duration (e.g., 24 or 48 hours).[1]
-
Cell Viability Assay (MTT):
-
Seed cells in a 96-well plate and treat with this compound.
-
After the treatment period, add MTT solution and incubate.
-
Dissolve the formazan crystals and measure the absorbance to determine cell viability.
-
-
Transwell Migration Assay:
-
Seed cells in the upper chamber of a Transwell insert.
-
Add this compound to the medium.
-
After incubation, stain and count the cells that have migrated to the lower surface of the insert.[1]
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Extract total RNA from treated cells using TRIzol reagent.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qRT-PCR to analyze the expression of genes related to migration and EMT (e.g., c-Met, uPA, uPAR, E-cadherin).[1]
-
Expected Results and Data Presentation
The following tables summarize the expected quantitative outcomes based on published data.[1]
Table 1: Effect of this compound on Cell Viability in Colon Cancer Cell Lines
| Cell Line | IC50 of this compound (µM) |
| HCT116 | 0.28 ± 0.03 |
| HT29 | 0.35 ± 0.04 |
| DLD-1 | 0.42 ± 0.05 |
| SW480 | 0.51 ± 0.06 |
| SW620 | 0.63 ± 0.07 |
| Data are presented as mean ± SEM from at least three independent experiments.[1] |
Table 2: Effect of this compound on HCT116 Cell Migration with and without TIMP3 Knockdown
| Treatment Group | Relative Migration (%) |
| Control (Scrambled shRNA) | 100 |
| This compound (0.3 µM) | 45 ± 5* |
| TIMP3 shRNA | 130 ± 10** |
| TIMP3 shRNA + this compound (0.3 µM) | 115 ± 8 |
| p < 0.05 compared to control. **p < 0.05 compared to control.[1] |
Table 3: Effect of this compound on Migration-Related Gene Expression in HCT116 Cells
| Gene | Fold Change (this compound vs. Control) |
| c-Met | 0.6 ± 0.05 |
| uPA | 0.5 ± 0.04 |
| uPAR | 0.55 ± 0.06 |
| E-cadherin | 1.8 ± 0.15 |
| p < 0.05 compared to control.[1] |
Signaling Pathway
The proposed mechanism of action of this compound involves the induction of TIMP3, which in turn inhibits multiple pathways involved in cancer progression.
References
- 1. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis [thno.org]
- 3. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TIMP-3 as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biology of Tissue Inhibitor of Metalloproteinase 3 (TIMP3), and Its Therapeutic Implications in Cardiovascular Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biology of Tissue Inhibitor of Metalloproteinase 3 (TIMP3), and Its Therapeutic Implications in Cardiovascular Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tissue inhibitor of metalloproteinases 3 regulates extracellular matrix--cell signaling during bronchiole branching morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Tissue Inhibitor of Metalloproteinase 3: Unravelling Its Biological Function and Significance in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis [thno.org]
- 13. scbt.com [scbt.com]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 17. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: Immunohistochemistry Staining for TIMP3 in MPT0B390 Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) staining of Tissue Inhibitor of Metalloproteinase 3 (TIMP3) in tumor tissues treated with MPT0B390, a novel arylsulfonamide inducer of TIMP3.
Introduction
This compound is a promising anti-cancer agent that has been shown to inhibit tumor growth, metastasis, and angiogenesis.[1][2][3] Its mechanism of action involves the upregulation of TIMP3, a key endogenous inhibitor of matrix metalloproteinases (MMPs) that plays a crucial role in suppressing tumor progression.[1][2] TIMP3 exerts its anti-tumor effects by inhibiting cell proliferation, inducing apoptosis, and blocking angiogenesis.[4][5] this compound achieves this by inhibiting the histone methyltransferase EZH2, which in turn leads to the transcriptional activation of the TIMP3 gene.[1][2][6]
Immunohistochemistry is a vital technique to visualize and quantify the expression of TIMP3 protein within the tumor microenvironment, providing critical insights into the pharmacodynamic effects of this compound.
This compound Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound-induced TIMP3 expression and its downstream anti-tumor effects.
Caption: this compound signaling pathway leading to TIMP3 induction and tumor inhibition.
Quantitative Data Summary
The following table summarizes the in vivo effects of this compound on tumor growth and protein expression in a colorectal cancer xenograft model, as reported by Huang et al. (2019).[1]
| Treatment Group | Tumor Growth Inhibition (%) | TIMP3 Expression | Cleaved Caspase 3 Expression | CD31 Expression (Angiogenesis Marker) |
| Vehicle Control | - | Low | Low | High |
| This compound (25 mg/kg) | 36.8 | Significantly Increased | Significantly Increased | Significantly Decreased |
Experimental Protocols
Immunohistochemistry (IHC) Staining Protocol for TIMP3
This protocol is adapted from the methodology described in the study by Huang et al. (2019) for staining TIMP3 in formalin-fixed, paraffin-embedded (FFPE) tumor sections.[1]
Materials:
-
FFPE tumor tissue sections (4-5 µm)
-
Xylene or equivalent clearing agent
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary Antibody: Rabbit anti-TIMP3 polyclonal antibody
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Light microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 x 5 minutes.
-
Rehydrate through a graded series of ethanol: 100% (2 x 2 minutes), 95% (1 x 2 minutes), 70% (1 x 2 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Preheat Antigen Retrieval Buffer to 95-100°C.
-
Immerse slides in the preheated buffer and incubate for 20 minutes.
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
Rinse with PBS (3 x 5 minutes).
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-TIMP3 antibody to its optimal concentration in blocking buffer.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse with PBS (3 x 5 minutes).
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate sections with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
Rinse with tap water.
-
"Blue" the sections in running tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded series of ethanol: 70% (1 x 1 minute), 95% (1 x 1 minute), 100% (2 x 1 minute).
-
Clear in xylene (2 x 2 minutes).
-
Mount with a coverslip using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a light microscope. TIMP3 positive staining will appear as brown, while the nuclei will be counterstained blue.
-
Experimental Workflow
The following diagram outlines the key steps in the immunohistochemistry workflow.
Caption: Workflow for Immunohistochemical Staining of TIMP3.
References
- 1. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis [thno.org]
- 3. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TIMP-3 as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis [thno.org]
- 6. mdpi.com [mdpi.com]
Application Note: Real-time PCR Protocol for Measuring TIMP3 mRNA Levels with MPT0B390
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tissue Inhibitor of Metalloproteinase 3 (TIMP3) is a crucial endogenous inhibitor of matrix metalloproteinases (MMPs), playing a significant role in the regulation of extracellular matrix remodeling. Dysregulation of TIMP3 expression is implicated in various pathological processes, including cancer progression, invasion, metastasis, and angiogenesis. MPT0B390, an arylsulfonamide-based HDAC inhibitor, has been identified as a potent inducer of TIMP3 expression, demonstrating anti-tumor, anti-metastasis, and anti-angiogenesis properties.[1][2][3] This application note provides a detailed protocol for the quantitative measurement of TIMP3 mRNA expression in response to treatment with this compound using real-time polymerase chain reaction (qPCR).
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway of this compound-induced TIMP3 expression and the experimental workflow for its quantification.
Caption: this compound induces TIMP3 expression by inhibiting HDAC and EZH2.
Caption: Workflow for quantifying TIMP3 mRNA expression after this compound treatment.
Experimental Protocols
This protocol is based on methodologies described for the analysis of TIMP3 expression upon treatment with small molecule inhibitors.[1][2]
Materials and Reagents
| Reagent/Material | Recommended Supplier |
| This compound | MedChemExpress |
| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Gibco |
| Fetal Bovine Serum (FBS) | Gibco |
| Penicillin-Streptomycin | Gibco |
| TRIzol Reagent | Invitrogen |
| Chloroform | Sigma-Aldrich |
| Isopropanol | Sigma-Aldrich |
| 75% Ethanol (nuclease-free) | Sigma-Aldrich |
| Nuclease-free water | Invitrogen |
| High-Capacity cDNA Reverse Transcription Kit | Applied Biosystems |
| SYBR Green PCR Master Mix | Applied Biosystems |
| Human TIMP3 Primers (Validated) | Bio-Rad, OriGene, Sino Biological |
| Human GAPDH Primers (Validated, for normalization) | Bio-Rad, OriGene, Sino Biological |
| Real-time PCR instrument | Bio-Rad, Applied Biosystems |
| Nuclease-free pipette tips and tubes | Axygen |
Step-by-Step Methodology
1. Cell Culture and Treatment with this compound
-
Seed colorectal cancer cells (e.g., HCT116, HT29) or other relevant cell lines in 6-well plates at a density that will result in 70-80% confluency at the time of RNA extraction.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0.1, 0.3, 1 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound treatment.
-
Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours).
2. Total RNA Extraction
-
After incubation, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 1 mL of TRIzol reagent directly to each well of the 6-well plate and lyse the cells by pipetting up and down.
-
Transfer the lysate to a nuclease-free microcentrifuge tube.
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol reagent. Cap the tubes securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.
-
Following centrifugation, the mixture separates into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.
-
Transfer the aqueous phase to a fresh tube.
-
Precipitate the RNA from the aqueous phase by mixing with 0.5 mL of isopropanol. Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA precipitate will form a gel-like pellet on the side and bottom of the tube.
-
Discard the supernatant and wash the RNA pellet once with 1 mL of 75% ethanol.
-
Mix the sample by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the supernatant and briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will decrease its solubility.
-
Dissolve the RNA in an appropriate volume of nuclease-free water by passing the solution a few times through a pipette tip and incubating for 10 minutes at 55-60°C.
-
Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. An A260/A280 ratio of ~2.0 is generally accepted as "pure" for RNA.
3. Reverse Transcription (cDNA Synthesis)
-
Synthesize cDNA from 1-2 µg of total RNA using a high-capacity cDNA reverse transcription kit according to the manufacturer's instructions.
-
The reaction typically includes RNA, a reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.
-
Incubate the reaction mixture as per the manufacturer's protocol (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).
-
The resulting cDNA can be stored at -20°C until use.
4. Real-time PCR
-
Prepare the qPCR reaction mixture in a nuclease-free tube. For a single 20 µL reaction, the components are typically:
-
10 µL of 2x SYBR Green PCR Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA (e.g., 10-50 ng)
-
6 µL of nuclease-free water
-
-
Gently mix the components and dispense the appropriate volume into each well of a qPCR plate.
-
Perform the qPCR using a real-time PCR instrument with the following cycling conditions (may require optimization based on primers and instrument):
-
Initial Denaturation: 95°C for 10 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the amplification to verify the specificity of the PCR product.
-
-
Include no-template controls (NTCs) for each primer set to check for contamination.
-
Run each sample in triplicate to ensure technical reproducibility.
Data Presentation and Analysis
The relative expression of TIMP3 mRNA can be calculated using the comparative Ct (ΔΔCt) method. The expression of TIMP3 is normalized to an endogenous control gene (e.g., GAPDH) that is stably expressed across the experimental conditions.
Data Analysis Steps:
-
Calculate ΔCt: For each sample, calculate the difference between the Ct value of TIMP3 and the Ct value of the reference gene (GAPDH).
-
ΔCt = Ct(TIMP3) - Ct(GAPDH)
-
-
Calculate ΔΔCt: For each treatment group, calculate the difference between its mean ΔCt and the mean ΔCt of the vehicle control group.
-
ΔΔCt = Mean ΔCt(Treated) - Mean ΔCt(Control)
-
-
Calculate Fold Change: The fold change in TIMP3 expression relative to the control is calculated as 2-ΔΔCt.
Example Data Table:
| Treatment Group | This compound (µM) | Mean Ct (TIMP3) | Mean Ct (GAPDH) | Mean ΔCt | Mean ΔΔCt | Fold Change (2-ΔΔCt) |
| Vehicle Control | 0 | 25.4 | 18.2 | 7.2 | 0.0 | 1.0 |
| Treatment 1 | 0.1 | 24.1 | 18.3 | 5.8 | -1.4 | 2.6 |
| Treatment 2 | 0.3 | 22.9 | 18.1 | 4.8 | -2.4 | 5.3 |
| Treatment 3 | 1.0 | 21.5 | 18.2 | 3.3 | -3.9 | 14.9 |
This protocol provides a robust framework for researchers to quantify the induction of TIMP3 mRNA by this compound, facilitating studies on its mechanism of action and its potential as a therapeutic agent in drug development.
References
Application Note: Flow Cytometry Analysis of MPT0B390-Induced Apoptosis
For Research Use Only.
Introduction
MPT0B390 is a novel arylsulfonamide derivative that has demonstrated potent anti-tumor activities, including the induction of apoptosis in various cancer cell lines.[1][2][3] This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its dysregulation is a hallmark of cancer.[4] Annexin V is a cellular protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[5] Propidium iodide is a fluorescent nucleic acid stain that is excluded by viable cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells.[5][6] Dual staining with Annexin V and PI allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.[5]
This compound has been shown to induce apoptosis in colorectal cancer cells by upregulating the expression of Tissue Inhibitor of Metalloproteinase 3 (TIMP3).[1][2][3] TIMP3, in turn, can trigger apoptosis through the death receptor pathway.[7][8]
Materials and Reagents
-
This compound
-
Human colorectal cancer cell lines (e.g., HCT116, HT-29)
-
Complete cell culture medium (e.g., McCoy's 5A for HCT116, DMEM for HT-29) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Annexin V Binding Buffer)
-
Deionized water
-
Flow cytometer
-
Microcentrifuge
-
Hemocytometer or automated cell counter
Experimental Protocols
Cell Culture and Treatment
-
Culture HCT116 or HT-29 cells in T-75 flasks with complete culture medium at 37°C in a humidified atmosphere of 5% CO2.
-
Once the cells reach 70-80% confluency, detach them using Trypsin-EDTA.
-
Seed the cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare various concentrations of this compound in complete culture medium. A vehicle control (e.g., DMSO) should also be prepared at the same final concentration as used for the highest this compound concentration.
-
Remove the old medium from the wells and add 2 mL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Annexin V/PI Staining for Flow Cytometry
-
Preparation of 1X Annexin V Binding Buffer: Dilute the 10X Annexin V Binding Buffer to 1X with deionized water. Prepare a sufficient volume for the number of samples to be analyzed.
-
Cell Harvesting:
-
For adherent cells, carefully collect the culture medium from each well, which may contain detached apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate for a few minutes until the cells detach.
-
Add 1 mL of complete medium to inactivate the trypsin and combine this with the previously collected culture medium.
-
Transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
-
Cell Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Carefully aspirate the supernatant.
-
Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again at 300 x g for 5 minutes.
-
Aspirate the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide to the cell suspension.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately after staining.
-
For each sample, acquire a sufficient number of events (e.g., 10,000).
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
The cell populations are defined as follows:
-
Viable cells: Annexin V-negative and PI-negative (Lower Left quadrant).
-
Early apoptotic cells: Annexin V-positive and PI-negative (Lower Right quadrant).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Upper Right quadrant).
-
Necrotic cells: Annexin V-negative and PI-positive (Upper Left quadrant).
-
-
Data Presentation
The following table presents illustrative quantitative data on the dose-dependent effect of this compound on the induction of apoptosis in HCT116 cells after 48 hours of treatment. This data is representative and should be generated for each specific experiment.
| This compound Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Vehicle) | 90.5 ± 2.1 | 4.2 ± 0.8 | 5.3 ± 1.3 |
| 0.1 | 82.3 ± 3.5 | 10.1 ± 1.5 | 7.6 ± 1.9 |
| 0.5 | 65.7 ± 4.2 | 22.5 ± 2.8 | 11.8 ± 2.1 |
| 1.0 | 48.9 ± 5.1 | 35.8 ± 3.4 | 15.3 ± 2.5 |
Signaling Pathway and Experimental Workflow
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound induces apoptosis via TIMP3 upregulation and death receptor activation.
Experimental Workflow for Apoptosis Analysis
Caption: Workflow for analyzing this compound-induced apoptosis by flow cytometry.
References
- 1. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis [thno.org]
- 2. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Concanavalin A induces apoptosis in a dose-dependent manner by modulating thiol/disulfide homeostasis in C6 glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tissue Inhibitor of Metalloproteinase–3 (TIMP-3) induces FAS dependent apoptosis in human vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tissue Inhibitor of Metalloproteinase-3 (TIMP3) Promotes Endothelial Apoptosis via a Caspase-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lung Metastasis Model with MPT0B390 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metastasis remains a primary driver of cancer-related mortality. The study of novel therapeutic agents that can inhibit metastatic processes is crucial for the development of effective cancer treatments. MPT0B390, a novel arylsulfonamide derivative, has been identified as a potent inducer of Tissue Inhibitor of Metalloproteinase 3 (TIMP3).[1][2] TIMP3 is an endogenous inhibitor of matrix metalloproteinases (MMPs), which are key enzymes involved in the degradation of the extracellular matrix, a critical step in tumor invasion and metastasis.[1][2] By upregulating TIMP3, this compound has demonstrated significant anti-tumor, anti-metastatic, and anti-angiogenic properties in preclinical models.[1][2][3] This document provides a detailed protocol for establishing a murine lung metastasis model and evaluating the therapeutic efficacy of this compound. The protocols herein cover in vivo animal procedures, as well as ex vivo analyses including western blotting, immunohistochemistry, and immunofluorescence to assess treatment effects.
This compound Mechanism of Action
This compound exerts its anti-metastatic effects primarily through the induction of TIMP3 expression.[1][2] Mechanistically, this compound inhibits the expression of EZH2 (Enhancer of zeste homolog 2), a histone methyltransferase.[1][2][4] This inhibition reduces the binding of EZH2 to the TIMP3 promoter region, leading to an upregulation of TIMP3 transcription.[1][2][4] The subsequent increase in TIMP3 protein levels inhibits the activity of MMPs, thereby suppressing cancer cell migration, invasion, and angiogenesis.[1][2] Furthermore, this compound has been shown to downregulate migration markers such as uPA, uPAR, and c-Met.[1][2]
References
- 1. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis [thno.org]
- 3. researchgate.net [researchgate.net]
- 4. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis [thno.org]
Troubleshooting & Optimization
MPT0B390 solubility issues and solutions
Welcome to the technical support center for MPT0B390. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming potential solubility challenges during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a potential issue?
A1: this compound is a novel arylsulfonamide-based derivative that acts as an inducer of Tissue Inhibitor of Metalloproteinase 3 (TIMP3).[1][2][3] It has demonstrated anti-tumor, anti-metastasis, and anti-angiogenesis properties.[1][3] Like many small molecule inhibitors, particularly those with arylsulfonamide structures, this compound is predicted to have low aqueous solubility due to its hydrophobic nature.[4] This can present challenges in preparing solutions for in vitro and in vivo experiments, potentially impacting the accuracy and reproducibility of results.[4]
Q2: I'm seeing precipitation when I dilute my this compound stock solution in an aqueous buffer for my cell-based assay. What should I do?
A2: This is a common issue known as "crashing out" or precipitation upon dilution. It occurs when a compound that is soluble in a high concentration of an organic solvent (like DMSO) is introduced into an aqueous environment where its solubility is much lower.
Here are some steps to troubleshoot this:
-
Lower the final concentration: Your target concentration in the assay may be above the solubility limit of this compound in the final buffer. Try a lower concentration if your experimental design allows.
-
Reduce the percentage of organic solvent gradually: Instead of a direct large dilution, try serial dilutions.
-
Use a co-solvent system: For your final dilution, instead of a purely aqueous buffer, consider using a buffer containing a small, cell-tolerated percentage of a co-solvent.
-
Pre-warm the buffer: Sometimes, a slight increase in temperature can help maintain solubility, but ensure the temperature is compatible with your experimental setup.
Q3: What solvent should I use to prepare a stock solution of this compound?
A3: For initial stock solutions, a strong organic solvent is recommended. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for in vitro studies.[5] Prepare a high-concentration stock (e.g., 10-20 mM) in 100% DMSO. This stock can then be serially diluted for your experiments. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced toxicity.
Q4: How can I formulate this compound for in vivo studies, such as oral gavage in mice?
A4: Published research indicates that this compound has been successfully administered in vivo via oral gavage. While the exact vehicle from the studies is not specified, a common approach for poorly soluble compounds is to use a co-solvent system or a suspension.[6]
Here are some commonly used vehicles for oral administration of hydrophobic compounds:[6][7][8]
-
A co-solvent system: A mixture of DMSO, a surfactant like Tween® 80 or a polymer like polyethylene glycol 400 (PEG400), and water or saline. A common starting formulation to test is 10% DMSO, 40% PEG400, and 50% water.
-
A suspension: this compound can be suspended in an aqueous vehicle containing a suspending agent like 0.5% carboxymethylcellulose (CMC).
-
Oil-based vehicles: For highly lipophilic compounds, an oil such as corn oil or sesame oil can be used.[5]
It is crucial to perform a small-scale formulation test to ensure the compound remains in a uniform solution or suspension before administering it to animals. Always include a vehicle-only control group in your in vivo experiments.
Troubleshooting Guide
Issue: this compound powder is not dissolving in my chosen solvent.
| Possible Cause | Suggested Solution |
| Incorrect solvent selection. | This compound is likely poorly soluble in aqueous solutions. Use a strong organic solvent like DMSO for stock solutions. |
| Insufficient solvent volume. | Increase the volume of the solvent to lower the concentration. |
| Low temperature. | Gently warm the solution (e.g., to 37°C) and vortex or sonicate to aid dissolution. Be cautious with temperature-sensitive compounds. |
| Compound has formed aggregates. | Use sonication to break up any aggregates. |
Issue: The prepared this compound solution is cloudy or has visible particles.
| Possible Cause | Suggested Solution |
| Solubility limit exceeded. | The concentration is too high for the chosen solvent system. Dilute the solution or prepare a new, lower-concentration solution. |
| Precipitation upon dilution. | Refer to FAQ Q2. The compound is "crashing out" of solution. |
| Impure compound. | Ensure the purity of your this compound sample. |
Illustrative Solubility Profile
Disclaimer: The following table provides an illustrative solubility profile for a typical poorly soluble arylsulfonamide compound. This is not experimentally determined data for this compound and should be used as a general guideline.
| Solvent | Expected Solubility | Notes |
| Water | Very Low (<0.1 mg/mL) | Expected to be practically insoluble. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Very Low (<0.1 mg/mL) | Similar to water. |
| Ethanol | Low to Moderate | May require heating and/or sonication. |
| Methanol | Low to Moderate | Similar to ethanol. |
| Dimethyl Sulfoxide (DMSO) | High (>10 mg/mL) | Recommended for preparing high-concentration stock solutions. |
| Dimethylformamide (DMF) | High (>10 mg/mL) | An alternative to DMSO for stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. (Assume a molecular weight for calculation).
-
Add the calculated volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mM.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Protocol 2: Formulation of this compound for Oral Gavage (Illustrative Co-solvent Vehicle)
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Polyethylene glycol 400 (PEG400)
-
Sterile water or saline
-
Sterile tubes
-
-
Procedure (for a final formulation of 1 mg/mL):
-
Prepare the vehicle by mixing 10% DMSO, 40% PEG400, and 50% sterile water (v/v/v). For example, to make 1 mL of vehicle, mix 100 µL of DMSO, 400 µL of PEG400, and 500 µL of sterile water.
-
From your 10 mM this compound stock in DMSO, calculate the volume needed for your desired final concentration.
-
To prepare the final dosing solution, first mix the PEG400 and the required volume of the this compound/DMSO stock.
-
Slowly add the sterile water or saline to the DMSO/PEG400/MPT0B390 mixture while vortexing to prevent precipitation.
-
Vortex the final solution thoroughly to ensure homogeneity. The solution should be clear.
-
Prepare this formulation fresh on the day of the experiment.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: this compound mechanism of action via TIMP3 induction.
References
- 1. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. journals.asm.org [journals.asm.org]
Technical Support Center: Optimizing MPT0B390 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of MPT0B390 for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel arylsulfonamide compound that functions as an inducer of Tissue Inhibitor of Metalloproteinase 3 (TIMP3).[1][2] Its primary mechanism involves the inhibition of the histone methyltransferase EZH2 (Enhancer of zeste homolog 2).[1][3] By inhibiting EZH2, this compound reduces the methylation of the TIMP3 promoter region, leading to increased TIMP3 expression.[1] Elevated TIMP3 levels inhibit matrix metalloproteinases (MMPs), which play a crucial role in tumor growth, invasion, metastasis, and angiogenesis.[1][2]
Q2: What are the typical starting concentrations for this compound in in vitro assays?
A2: The optimal concentration of this compound is cell-type dependent. For initial experiments, it is recommended to perform a dose-response curve to determine the effective concentration range for your specific cell line and assay.[4] A common starting point is a logarithmic or serial dilution series, for example, from 0.1 µM to 10 µM.[4] Published studies have shown significant inhibition of HCT116 colorectal cancer cell migration at a concentration of 0.3 µM.[1][5]
Q3: How should I prepare and store this compound?
A3: Like most small molecule inhibitors, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[4] It is critical to ensure the final DMSO concentration in your cell culture medium remains low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4] To maintain compound stability, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[4]
Q4: How long should I incubate cells with this compound?
A4: The optimal incubation time depends on the specific biological question and the assay being performed. For cell viability assays, studies have used incubation times of 48 hours.[1][5] For cell migration assays, a 24-hour incubation period has been shown to be effective.[5] It is advisable to conduct a time-course experiment to determine the ideal incubation period for your experimental setup.[4]
Troubleshooting Guide
Issue 1: No observable effect of this compound at tested concentrations.
-
Possible Cause 1: Concentration is too low.
-
Solution: Test a higher concentration range. It is crucial to perform a dose-response curve to identify the effective concentration for your cell line.
-
-
Possible Cause 2: Compound instability.
-
Solution: Ensure proper storage and handling of the compound.[4] Prepare fresh dilutions from a stock solution for each experiment.
-
-
Possible Cause 3: Insensitive cell line or assay.
-
Solution: Verify that your cell line expresses EZH2, the target of this compound. Use a positive control to confirm that your assay is working correctly.
-
Issue 2: High background or off-target effects observed.
-
Possible Cause 1: Concentration is too high.
-
Solution: Use the lowest effective concentration of this compound that produces the desired on-target effect to minimize the risk of off-target activity.[6]
-
-
Possible Cause 2: Non-specific binding.
-
Solution: Serum proteins in the culture medium can bind to small molecules, reducing their effective concentration.[4] Consider performing experiments in serum-free or reduced-serum conditions if significant interference is suspected.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variability in cell culture conditions.
-
Solution: Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent cell seeding density.[7]
-
-
Possible Cause 2: Reagent variability.
-
Solution: Test new batches of media and serum for their effect on cell growth and inhibitor sensitivity before use in critical experiments.
-
Data Presentation
Table 1: Recommended Concentration Ranges for this compound in In Vitro Assays
| Assay Type | Cell Line | Concentration Range | Incubation Time | Reference |
| Cell Viability (MTT) | Colorectal Cancer Lines | 0.1 - 10 µM | 48 hours | [1] |
| Cell Migration (Transwell) | HCT116 | 0.3 µM | 24 hours | [1][5] |
| Western Blot | Colorectal Cancer Lines | 0.1 - 1 µM | 48 hours | [1] |
| Angiogenesis (Endothelial Cells) | HUVEC | Not specified | Not specified | [1] |
Experimental Protocols
Protocol 1: Dose-Response Curve for Cell Viability (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common approach is a 10-point, 2-fold or 3-fold serial dilution starting from a high concentration (e.g., 20 µM). Include a vehicle control (medium with DMSO at the same final concentration).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 hours).[1]
-
Assay: Add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Cell Migration Assay (Transwell Assay)
-
Cell Preparation: Culture cells to the desired confluency and then serum-starve them for a few hours before the assay.
-
Assay Setup: Seed the serum-starved cells in the upper chamber of a Transwell insert (with a chemoattractant like serum in the lower chamber). The medium in the upper chamber should contain the desired concentration of this compound (e.g., 0.3 µM for HCT116 cells) or a vehicle control.[1][5]
-
Incubation: Incubate the plate for a period that allows for cell migration but not proliferation (e.g., 24 hours).[5]
-
Analysis: Remove the non-migrated cells from the top of the insert. Fix and stain the migrated cells on the bottom of the membrane.
-
Quantification: Count the number of migrated cells in several fields of view under a microscope.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
Caption: Troubleshooting logic diagram.
References
- 1. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis [thno.org]
- 2. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. resources.biomol.com [resources.biomol.com]
- 7. benchchem.com [benchchem.com]
Potential off-target effects of MPT0B390 in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MPT0B390 in cancer cell research. The information is tailored for scientists and drug development professionals to anticipate and address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an arylsulfonamide derivative that functions as an inducer of Tissue Inhibitor of Metalloproteinase 3 (TIMP3).[1] Its primary on-target effect is the inhibition of the enzymatic activity of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1] This inhibition leads to reduced methylation of histone H3 at lysine 27 (H3K27me3) on the TIMP3 promoter, resulting in the upregulation of TIMP3 expression.[1] Increased TIMP3 levels subsequently inhibit tumor growth, metastasis, and angiogenesis.[1][2]
Q2: Are there any known off-target effects of this compound?
Currently, there is no publicly available data from broad-panel kinase or off-target screening assays specifically for this compound. However, based on its chemical structure (arylsulfonamide) and its mechanism as an EZH2 inhibitor, potential off-target effects can be inferred.
-
Other Methyltransferases: As an EZH2 inhibitor, this compound could potentially interact with other histone and non-histone methyltransferases.
-
Bypass Signaling Pathways: Resistance to EZH2 inhibitors has been observed to occur through the activation of bypass signaling pathways such as the IGF-1R, MEK, and PI3K pathways.[3] While not a direct off-target effect, this is a crucial consideration for long-term studies.
-
Metabolic Pathways: Unforeseen off-target effects on metabolic pathways have been reported for other EZH2 inhibitors. For example, the EZH2 inhibitor GSK126 was found to sensitize glioma cells to cholesterol metabolism inhibitors through an off-target effect.[4][5]
Q3: What are the expected downstream effects of this compound treatment in cancer cells?
The induction of TIMP3 by this compound leads to several downstream anti-cancer effects:
-
Inhibition of Metastasis: Downregulation of metastasis-associated proteins such as urokinase-type plasminogen activator (uPA), its receptor (uPAR), and the c-Met proto-oncogene.[1]
-
Induction of Apoptosis: this compound treatment has been shown to induce programmed cell death in colorectal cancer cells.[6]
-
Anti-angiogenesis: Inhibition of new blood vessel formation, a critical process for tumor growth and metastasis.[1]
Q4: Has this compound been evaluated in clinical trials?
A thorough search of clinical trial registries and publications from the developing institution (Taipei Medical University) did not yield any information on clinical trials for this compound.[7][8][9] This suggests that the compound is likely still in the preclinical stages of development. A meta-analysis of other EZH2 inhibitors in clinical trials has reported treatment-related adverse events, most commonly neutropenia, thrombocytopenia, and anemia.[10]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Lower than expected cytotoxicity or anti-proliferative effect. | 1. Suboptimal concentration of this compound. 2. Cell line insensitivity. 3. Degradation of the compound. | 1. Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. 2. Ensure the cancer cell line used is known to be sensitive to EZH2 inhibition. 3. Prepare fresh stock solutions of this compound and store them appropriately, protected from light and at the recommended temperature. |
| Unexpected changes in cell signaling pathways unrelated to TIMP3. | 1. Potential off-target effects on other kinases or signaling molecules. 2. Activation of compensatory signaling pathways. | 1. If resources permit, consider a targeted kinase inhibitor panel or proteomic analysis to identify potential off-target interactions. 2. Investigate the activation of known resistance pathways for EZH2 inhibitors, such as the PI3K/Akt or MAPK pathways, using western blotting.[3][11] |
| Inconsistent results in migration or invasion assays. | 1. Incorrect cell density. 2. Inconsistent coating of transwell inserts with matrix proteins (for invasion assays). 3. Suboptimal incubation time. | 1. Optimize the number of cells seeded in the upper chamber of the transwell. 2. Ensure a uniform and consistent layer of Matrigel or other extracellular matrix components. 3. Determine the optimal incubation time for your cell line to allow for measurable migration without excessive proliferation. |
| Difficulty in detecting changes in EZH2 binding to the TIMP3 promoter via ChIP. | 1. Inefficient cross-linking or sonication. 2. Low antibody affinity or specificity. 3. Insufficient amount of starting material. | 1. Optimize formaldehyde cross-linking time and sonication conditions to achieve chromatin fragments between 200-1000 bp. 2. Use a ChIP-validated antibody for EZH2. 3. Increase the number of cells used for the experiment. |
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HCT116 | Colorectal Carcinoma | ~0.3 | [6] |
| HT29 | Colorectal Carcinoma | ~1.0 | [6] |
| DLD-1 | Colorectal Carcinoma | ~1.0 | [6] |
| LoVo | Colorectal Carcinoma | >10 | [6] |
| SW480 | Colorectal Carcinoma | >10 | [6] |
| SW620 | Colorectal Carcinoma | >10 | [6] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess the effect of this compound on cancer cell viability.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and replace it with the this compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of c-Met, uPA, and uPAR
This protocol is for detecting changes in protein expression levels of key metastasis markers.
Materials:
-
This compound-treated and control cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against c-Met, uPA, uPAR, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and quantify protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
Visualizations
Caption: this compound signaling pathway in cancer cells.
References
- 1. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis [thno.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An EZH2 blocker sensitizes histone mutated diffuse midline glioma to cholesterol metabolism inhibitors through an off-target effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis: Erratum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taiwanclinicaltrials.tw [taiwanclinicaltrials.tw]
- 9. Erratum: TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis: Erratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety profile of EZH2 inhibitors for cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MPT0B390 Treatment
Welcome to the technical support center for MPT0B390. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential challenges during their experiments. The following information is based on preclinical findings and established principles of cancer drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel arylsulfonamide that functions as an inducer of Tissue Inhibitor of Metalloproteinase 3 (TIMP3).[1] It achieves this by inhibiting the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1] This inhibition reduces the binding of EZH2 to the TIMP3 promoter region, leading to increased TIMP3 expression.[1] Elevated TIMP3 levels subsequently inhibit tumor growth, metastasis, and angiogenesis.[1]
Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound have not yet been reported in the literature, based on its mechanism of action as an EZH2 inhibitor and an anti-angiogenic agent, potential resistance pathways can be hypothesized:
-
Activation of Bypass Signaling Pathways: Cancer cells may develop resistance by activating alternative pro-survival signaling pathways that compensate for the effects of this compound. Studies on EZH2 inhibitors have shown that activation of the PI3K/AKT, MAPK, and IGF-1R pathways can confer resistance.[2][3][4]
-
Alterations in the Target Protein: Acquired mutations in the EZH2 gene could potentially prevent this compound from binding to its target, thereby rendering the drug ineffective.[3]
-
Upregulation of Alternative Angiogenic Factors: In the context of its anti-angiogenic effects, resistance could emerge through the upregulation of other pro-angiogenic factors not dependent on the pathways inhibited by TIMP3, such as Fibroblast Growth Factors (FGFs) or Platelet-Derived Growth Factors (PDGFs).[5]
-
Epigenetic Modifications: Changes in the epigenetic landscape of the cancer cells could lead to the silencing of the TIMP3 gene, even in the presence of this compound.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of this compound, thereby diminishing its efficacy.[6]
Q3: How can I experimentally investigate the potential mechanisms of resistance in my cell line?
A3: To elucidate the resistance mechanisms in your this compound-resistant cell line, you can perform the following experiments:
-
Phospho-Kinase Array: A phospho-kinase array can provide a broad overview of activated signaling pathways in your resistant cells compared to the parental, sensitive cells. This can help identify potential bypass pathways.
-
Western Blotting: Validate the findings from the phospho-kinase array by performing western blots for key phosphorylated proteins in the suspected bypass pathways (e.g., p-AKT, p-ERK).
-
Gene Sequencing: Sequence the EZH2 gene in your resistant cell line to identify any potential mutations that might interfere with this compound binding.
-
qRT-PCR: Analyze the expression levels of various angiogenic factors (e.g., VEGF, FGF, PDGF) and their receptors to see if alternative angiogenic pathways are upregulated.
-
Drug Efflux Assays: Use commercially available kits to measure the activity of drug efflux pumps in your sensitive and resistant cell lines.
Troubleshooting Guides
Problem: Decreased Efficacy of this compound in a Previously Sensitive Cell Line
| Potential Cause | Troubleshooting Steps |
| Development of Resistance | 1. Confirm Resistance: Perform a dose-response curve with this compound on the suspected resistant cell line and compare it to the parental line to confirm a shift in the IC50 value. 2. Investigate Mechanism: Follow the experimental plan outlined in FAQ Q3 to identify the potential resistance mechanism. 3. Combination Therapy: Based on your findings, consider combination therapies. For example, if the PI3K/AKT pathway is activated, combine this compound with a PI3K inhibitor. |
| Compound Instability | 1. Check Compound Integrity: Ensure that your stock of this compound has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment. |
| Cell Line Contamination or Drift | 1. Cell Line Authentication: Have your cell line authenticated to ensure it has not been contaminated or undergone significant genetic drift. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Type | IC50 (µM) |
| HCT116 | Colorectal Carcinoma | 0.36 ± 0.12 |
| HT29 | Colorectal Carcinoma | 0.45 ± 0.17 |
| HUVEC | Normal Endothelial | 3.48 ± 1.00 |
| FHC | Normal Colon Epithelial | 1.15 ± 0.44 |
Data extracted from a study on colorectal cancer cells.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound on cancer cells.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.01 to 10 µM) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Western Blot Analysis
-
Objective: To detect changes in protein expression and phosphorylation states.
-
Methodology:
-
Treat cells with this compound at the desired concentration and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
3. Chromatin Immunoprecipitation (ChIP) Assay
-
Objective: To determine if this compound affects the binding of EZH2 to the TIMP3 promoter.
-
Methodology:
-
Treat cells with this compound for the desired time.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitate the chromatin with an antibody against EZH2 or a control IgG overnight at 4°C.
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Use quantitative real-time PCR (qPCR) with primers specific for the TIMP3 promoter region to quantify the amount of precipitated DNA.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential bypass resistance pathways.
Caption: Workflow for investigating resistance.
References
- 1. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance Mechanisms to Anti-angiogenic Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancercenter.com [cancercenter.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of MPT0B390
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of MPT0B390 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable exposure of this compound in our animal models. What are the likely causes?
Low and inconsistent plasma concentrations of this compound are often indicative of poor oral bioavailability. As an arylsulfonamide derivative, this compound is likely a poorly water-soluble compound, which can lead to dissolution rate-limited absorption.[1][2] Other contributing factors could include low intestinal permeability, first-pass metabolism, or instability in the gastrointestinal tract.
Q2: What is the first step to improving the bioavailability of this compound?
The initial and most critical step is to characterize the physicochemical properties of this compound to understand the root cause of its poor bioavailability. Key parameters to determine are its aqueous solubility, permeability (e.g., using a Caco-2 assay), and stability at different pH values. This will help classify the compound according to the Biopharmaceutics Classification System (BCS) and guide the selection of an appropriate formulation strategy.
Q3: What are the main formulation strategies to consider for a poorly soluble compound like this compound?
For poorly soluble drugs, several formulation strategies can be employed to enhance bioavailability.[1][3] These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug to improve dissolution rate.[1][4][5]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state to increase its apparent solubility.[3][6]
-
Lipid-Based Formulations: Dissolving the drug in a lipid vehicle to facilitate its absorption via the lymphatic system.[3][4]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance solubility.[1][4]
Q4: How do I choose the most suitable formulation strategy for this compound?
The choice of formulation depends on the specific properties of this compound, the desired dose, and the animal species being used. A decision tree, like the one provided in the Troubleshooting Guide, can help navigate the selection process. For early preclinical studies, simple formulations like a solution in a co-solvent or a suspension with a wetting agent are often the first choice. For later-stage development, more advanced formulations like solid dispersions or lipid-based systems may be necessary to achieve the desired exposure.
Troubleshooting Guide
Table 1: Comparison of Formulation Strategies for this compound
| Formulation Strategy | Principle | Advantages | Disadvantages | Key Considerations |
| Particle Size Reduction (Micronization/Nanonization) | Increases surface area-to-volume ratio, enhancing dissolution rate.[1][4][5] | Simple, widely applicable for crystalline compounds. | May not be sufficient for very low solubility compounds; risk of particle agglomeration. | Need for stabilizing agents (surfactants) to prevent agglomeration.[6] |
| Amorphous Solid Dispersions | The drug is molecularly dispersed in a polymer matrix, avoiding the crystalline lattice energy barrier to dissolution.[3][6] | Significant increase in apparent solubility and dissolution rate. | Potential for physical instability (recrystallization) over time; requires specialized manufacturing techniques (e.g., spray drying, hot-melt extrusion). | Polymer selection and drug loading are critical for stability and performance. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a microemulsion upon contact with gastrointestinal fluids.[1][3][4] | Enhances solubility and can bypass first-pass metabolism by promoting lymphatic absorption. | Potential for gastrointestinal side effects at high surfactant concentrations; complex formulation development. | The formulation must be carefully optimized to ensure spontaneous emulsification and stability. |
| Cyclodextrin Complexation | Cyclodextrins form inclusion complexes with the drug, where the hydrophobic drug molecule is encapsulated within the hydrophilic cyclodextrin cavity.[1][4] | Increases aqueous solubility and can improve stability. | Limited by the stoichiometry of the complex and the solubility of the cyclodextrin itself; can be a costly approach. | The type of cyclodextrin and the drug-to-cyclodextrin ratio need to be optimized. |
Experimental Protocols
Protocol 1: Preparation of a Micronized Suspension of this compound
-
Objective: To prepare a simple suspension of this compound with a reduced particle size for oral administration.
-
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)
-
Wetting agent (e.g., 0.1% w/v Tween 80)
-
Mortar and pestle or a mechanical mill
-
-
Procedure:
-
Weigh the required amount of this compound.
-
If using a mortar and pestle, add a small amount of the wetting agent to the this compound powder and triturate to form a smooth paste. This prevents clumping when the vehicle is added.
-
Gradually add the vehicle to the paste while continuously triturating to ensure a uniform suspension.
-
For more significant particle size reduction, a mechanical milling process such as ball milling can be employed.
-
Visually inspect the suspension for homogeneity. The particle size distribution can be measured using techniques like laser diffraction.
-
Protocol 2: Formulation of an Amorphous Solid Dispersion of this compound by Solvent Evaporation
-
Objective: To prepare an amorphous solid dispersion of this compound to improve its dissolution rate.
-
Materials:
-
This compound
-
A suitable polymer (e.g., PVP K30, HPMC)
-
A common solvent in which both this compound and the polymer are soluble (e.g., methanol, acetone)
-
Rotary evaporator
-
-
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Dissolve the calculated amounts of this compound and the polymer in the common solvent.
-
Ensure complete dissolution to form a clear solution.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
The resulting solid film is the amorphous solid dispersion. Scrape the solid from the flask.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Characterize the solid dispersion for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
Caption: this compound signaling pathway in colorectal cancer.[7][8][9]
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis [thno.org]
- 8. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting MPT0B390 instability in experimental assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with MPT0B390, a novel arylsulfonamide inducer of Tissue Inhibitor of Metalloproteinase 3 (TIMP3). Our goal is to help you navigate potential challenges and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound functions as an inducer of TIMP3, which is a key endogenous inhibitor of matrix metalloproteinases (MMPs).[1][2] Its mechanism involves the inhibition of EZH2 (Enhancer of zeste homolog 2), a histone methyltransferase.[1][3] By inhibiting EZH2, this compound reduces the repressive H3K27 trimethylation on the TIMP3 promoter, leading to increased TIMP3 expression.[3] This upregulation of TIMP3 contributes to the anti-tumor, anti-metastatic, and anti-angiogenic properties of this compound.[1][2][3]
Q2: In which cancer models has this compound shown efficacy?
A2: this compound has been demonstrated to be effective in preclinical models of colorectal cancer (CRC).[1][3] Studies have shown that it can inhibit CRC cell growth, migration, and invasion both in vitro and in vivo.[1][3]
Q3: What are the recommended storage and handling conditions for this compound?
A3: While specific stability data for this compound is not extensively published, general best practices for small molecule inhibitors should be followed to prevent degradation. It is advisable to prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.[4] Stock solutions should be stored at -20°C or -80°C in a light-protected vial.[4] Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation.
Q4: I am not observing the expected biological effect. Could my this compound be inactive?
A4: While compound degradation is a possibility, other factors should be investigated first. Ensure that your experimental setup is optimized. This includes verifying the cell line's sensitivity to the compound, using cells within a low passage number range, and confirming the accuracy of your concentration calculations and dilutions.[4][5] It is also crucial to confirm that the target, EZH2, is expressed in your cell model and that the downstream signaling pathway leading to TIMP3 expression is intact.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays (e.g., MTT Assay)
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Compound Solubility Issues | Visually inspect your this compound stock and working solutions for any signs of precipitation.[5] It is recommended to prepare fresh dilutions for each experiment. If solubility issues persist, consider gentle warming or sonication to aid dissolution.[4] Ensure the final solvent concentration (e.g., DMSO) is kept low and consistent across all wells, typically below 0.5%.[4][5] |
| Cell-Based Variability | Use a consistent cell seeding density for every experiment.[5] It is also crucial to use cells from a similar passage number, as prolonged passaging can alter cellular responses to inhibitors.[5] |
| Assay Protocol Variations | Standardize the incubation time with this compound across all experiments.[5] Ensure that all reagents are prepared fresh and that the instrumentation used for readouts is properly calibrated. |
Issue 2: Lack of Effect on Cell Migration or Invasion (e.g., Transwell Assay)
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Sub-optimal Compound Concentration | Perform a dose-response experiment to identify the optimal, non-toxic concentration of this compound for your specific cell line. A concentration that is too low may not elicit a response, while a concentration that is too high could induce cytotoxicity, confounding the migration results.[6] |
| Insufficient Incubation Time | The induction of TIMP3 expression by this compound is a time-dependent process. A short incubation time may not be sufficient to observe a significant effect on cell migration. Consider a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| Low TIMP3 Expression in Cell Model | Confirm that your chosen cell line has the capacity to express TIMP3. You can verify this at the protein level using Western blotting or at the mRNA level using qPCR. If the basal expression is very low, the induction by this compound may not be sufficient to produce a strong anti-migratory phenotype. |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a humidified incubator.[7]
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well and mix thoroughly to dissolve the formazan crystals.[5]
-
Readout: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.
Transwell Migration Assay
-
Cell Preparation: Culture cells to sub-confluency. Harvest and resuspend the cells in a serum-free medium.
-
Assay Setup: Place transwell inserts into the wells of a 24-well plate. Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.
-
Cell Seeding: Seed the prepared cells into the upper chamber of the transwell inserts.
-
Treatment: Add different concentrations of this compound or vehicle control to both the upper and lower chambers.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) to allow for cell migration.[8]
-
Cell Removal: Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Staining: Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
Quantification: Count the number of migrated cells in several representative fields under a microscope.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Troubleshooting Workflow for this compound Assays.
References
- 1. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis [thno.org]
- 3. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis [thno.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing MPT0B390 Toxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to MPT0B390 toxicity in normal cells during in vitro experiments.
I. Troubleshooting Guides
This section offers step-by-step guidance to address specific issues that may arise during your experiments with this compound.
Issue 1: High Cytotoxicity Observed in Normal Cell Lines
Initial Observation: You observe a significant decrease in the viability of normal cell lines (e.g., HUVEC, FHC) at concentrations where this compound is expected to have minimal effects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing high this compound cytotoxicity.
Detailed Steps:
-
Verify Drug Concentration and Purity:
-
Action: Confirm the correct calculation of this compound dilutions. If possible, verify the compound's purity and identity using analytical methods such as HPLC-MS.
-
Rationale: Errors in dilution or impure compounds can lead to unexpectedly high toxicity.
-
-
Optimize Cell Seeding Density:
-
Action: Perform a cell titration experiment to determine the optimal seeding density for your specific normal cell line.
-
Rationale: Sub-optimal cell densities can make cells more susceptible to drug-induced stress.
-
-
Assess Solvent Toxicity:
-
Action: Run a vehicle control experiment with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Rationale: The solvent itself can be toxic to cells, especially at higher concentrations. Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO).
-
-
Reduce Incubation Time:
-
Action: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the shortest incubation time that yields a sufficient therapeutic window between normal and cancer cells.
-
Rationale: Prolonged exposure to this compound may lead to cumulative toxicity in normal cells.
-
-
Evaluate On-Target Toxicity:
-
Action: Measure the expression levels of TIMP3 and EZH2 in your normal cell lines.
-
Rationale: While the primary therapeutic effect is in cancer cells, high basal expression or sensitivity to modulation of these targets in normal cells could contribute to toxicity.
-
-
Investigate Off-Target Effects:
-
Action: If the above steps do not resolve the issue, consider the possibility of off-target effects. While specific off-target data for this compound is limited, many small molecule inhibitors can have unintended targets.[1]
-
Rationale: Off-target kinase inhibition is a common source of toxicity for small molecule inhibitors.[2]
-
Issue 2: Inconsistent IC50 Values for this compound in Normal Cells
Initial Observation: You are observing significant variability in the half-maximal inhibitory concentration (IC50) values of this compound in your normal cell line across different experiments.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent this compound IC50 values.
Detailed Steps:
-
Standardize Cell Culture Conditions:
-
Action: Ensure consistent cell passage number, confluency at the time of seeding, and media composition for all experiments.
-
Rationale: Variations in cell health and culture conditions can significantly impact drug sensitivity.
-
-
Ensure Consistent Drug Preparation:
-
Action: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.
-
Rationale: Compound degradation or precipitation can alter the effective concentration.
-
-
Optimize Assay Protocol:
-
Action: For viability assays like the MTT assay, optimize incubation times with the reagent and ensure complete solubilization of the formazan product. For apoptosis assays, ensure proper compensation and gating in flow cytometry.
-
Rationale: Suboptimal assay conditions are a major source of experimental variability.
-
-
Statistical Analysis Review:
-
Action: Use a consistent and appropriate non-linear regression model to calculate the IC50 from your dose-response curves. Ensure you have a sufficient number of data points and replicates.
-
Rationale: Improper statistical analysis can lead to inaccurate and variable IC50 values.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of this compound and how might it cause toxicity in normal cells?
This compound is a novel arylsulfonamide derivative that has been shown to inhibit the growth of colorectal cancer cells.[3][4] Its primary mechanism of action involves the induction of Tissue Inhibitor of Metalloproteinase 3 (TIMP3) expression and the inhibition of Enhancer of Zeste Homolog 2 (EZH2).[3][4]
-
TIMP3 Induction: TIMP3 is an endogenous inhibitor of matrix metalloproteinases (MMPs) and has anti-angiogenic and pro-apoptotic properties.[3][4] Overexpression of TIMP3 can induce apoptosis in some normal cell types, such as vascular smooth muscle cells.[5] In endothelial cells, TIMP3-induced apoptosis may occur through a caspase-independent pathway.[6]
-
EZH2 Inhibition: EZH2 is a histone methyltransferase that is often overexpressed in cancer.[7] Inhibition of EZH2 can lead to cell cycle arrest and apoptosis in cancer cells.[8] However, EZH2 also plays a role in the normal development and differentiation of cells, and its inhibition can have side effects.[7][9]
Toxicity in normal cells could arise from on-target effects in cells that are sensitive to TIMP3 induction or EZH2 inhibition, or from off-target effects on other cellular proteins.[1]
Q2: What are the reported IC50 values for this compound in normal and cancer cell lines?
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cell lines after 48 hours of treatment.
| Cell Line | Cell Type | IC50 (µM) |
| HCT116 | Human Colon Cancer | 0.36 ± 0.12 |
| HT29 | Human Colon Cancer | 0.45 ± 0.17 |
| FHC | Normal Human Colon | 1.15 ± 0.44 |
| HUVEC | Human Umbilical Vein Endothelial Cells | 3.48 ± 1.00 |
Q3: What are some general strategies to minimize the toxicity of small molecule inhibitors like this compound in cell culture?
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that achieves the desired biological effect in your cancer cell model while minimizing toxicity in normal cells.
-
Optimize Exposure Time: Shorter incubation times may be sufficient to observe the desired effect in cancer cells while reducing the cumulative toxicity in normal cells.
-
Serum Concentration: The presence of serum proteins can sometimes bind to small molecules and reduce their effective concentration. Consider if altering the serum concentration in your media is appropriate for your experimental design.
-
Co-culture Systems: To better mimic the in vivo environment, consider using co-culture systems of cancer and normal cells to assess toxicity and efficacy in a more complex setting.
III. Experimental Protocols
This section provides detailed methodologies for key experiments to assess this compound's effects on cell viability and apoptosis.
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted for adherent cells.[10][11]
Materials:
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis:
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Annexin V/PI Apoptosis Assay
This protocol is for detecting apoptosis by flow cytometry.[12]
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or a vehicle control for the desired time period.
-
-
Cell Harvesting:
-
Adherent cells: Gently wash the cells with PBS. Detach the cells using a non-enzymatic cell dissociation solution or gentle trypsinization. Neutralize the trypsin with complete medium and transfer the cell suspension to a tube.
-
Suspension cells: Collect the cells directly into a tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and gates.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
IV. Signaling Pathways and Workflows
This compound Mechanism of Action
Caption: this compound's mechanism of action in cancer cells.
Potential Pathways of Toxicity in Normal Cells
Caption: Potential mechanisms of this compound-induced toxicity in normal cells.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. icr.ac.uk [icr.ac.uk]
- 3. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis [thno.org]
- 5. Divergent effects of tissue inhibitor of metalloproteinase-1, -2, or -3 overexpression on rat vascular smooth muscle cell invasion, proliferation, and death in vitro. TIMP-3 promotes apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tissue Inhibitor of Metalloproteinase-3 (TIMP3) Promotes Endothelial Apoptosis via a Caspase-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are EZH2 inhibitors and how do they work? [synapse.patsnap.com]
- 9. How Do EZH2 Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. bosterbio.com [bosterbio.com]
Inconsistent results with MPT0B390 and potential causes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies and challenges researchers may encounter when working with MPT0B390.
Frequently Asked Questions (FAQs)
Q1: We are observing variable anti-cancer activity of this compound in our colorectal cancer (CRC) cell lines. What could be the underlying cause?
A1: Inconsistent anti-cancer activity of this compound could be attributed to several factors:
-
Endogenous TIMP3 Expression Levels: this compound's primary mechanism of action is the induction of Tissue Inhibitor of Metalloproteinase 3 (TIMP3).[1][2][3][4] Different CRC cell lines may have varying basal levels of TIMP3 expression, which could influence their sensitivity to this compound. Cell lines with lower endogenous TIMP3 may exhibit a more pronounced response.
-
EZH2 Expression: this compound has been shown to inhibit the expression of Enhancer of Zeste Homolog 2 (EZH2), which in turn upregulates TIMP3.[1][3] Differences in the expression or activity of EZH2 across cell lines could therefore lead to varied responses.
-
Cell Culture Conditions: Standard cell culture variables such as media composition, serum concentration, cell density, and passage number can significantly impact experimental outcomes. Ensure consistent and optimized culture conditions for all experiments.
-
Compound Stability and Handling: this compound, like any small molecule inhibitor, may be sensitive to storage conditions and handling. Ensure the compound is stored as recommended and prepared fresh for each experiment to avoid degradation.
Q2: Our in vivo xenograft studies with this compound are showing inconsistent tumor growth inhibition. What are the potential reasons?
A2: Variability in in vivo studies can arise from a number of sources:
-
Animal Model and Tumor Implantation Site: The choice of animal model and the site of tumor implantation (e.g., subcutaneous vs. orthotopic) can influence tumor growth and drug response. Ensure a consistent and well-characterized model is used.
-
Drug Formulation and Administration: The formulation of this compound for in vivo administration and the route of administration (e.g., oral gavage) must be consistent.[1] Incomplete solubilization or inconsistent dosing can lead to variable drug exposure.
-
Tumor Heterogeneity: The inherent heterogeneity of tumors, even within the same cell line-derived xenograft model, can result in varied responses to treatment.
-
Animal Health and Husbandry: The overall health and stress levels of the animals can impact tumor growth and drug metabolism. Consistent and high-quality animal husbandry is crucial.
Q3: We are not observing the expected induction of TIMP3 expression following this compound treatment. What should we troubleshoot?
A3: If you are not seeing the expected induction of TIMP3, consider the following:
-
Treatment Concentration and Duration: Ensure that the concentration and duration of this compound treatment are appropriate for the cell line being used. Refer to published dose-response and time-course studies.[1][3]
-
Assay Sensitivity: Verify the sensitivity and specificity of your qPCR primers or antibodies for TIMP3 detection.
-
Cell Line Integrity: Confirm the identity and purity of your cell line through methods such as short tandem repeat (STR) profiling.
-
EZH2 Pathway Status: Investigate the status of the EZH2 pathway in your cells, as this compound's effect on TIMP3 is mediated through EZH2 inhibition.[1][3]
Troubleshooting Guides
Inconsistent In Vitro Cell Viability Results
| Potential Cause | Troubleshooting Steps |
| Cell Line Variability | 1. Perform STR profiling to authenticate cell lines. 2. Use cells within a consistent and low passage number range. 3. Monitor for any morphological changes in your cell cultures. |
| Compound Potency | 1. Purchase this compound from a reputable supplier. 2. Prepare fresh stock solutions and dilute to working concentrations immediately before use. 3. Store the compound under the recommended conditions (e.g., -20°C, protected from light). |
| Assay Conditions | 1. Optimize cell seeding density to ensure logarithmic growth during the assay period. 2. Use a consistent serum concentration in your culture medium. 3. Ensure accurate and consistent pipetting of both cells and compound. |
Variable In Vivo Anti-Tumor Efficacy
| Potential Cause | Troubleshooting Steps |
| Drug Formulation & Dosing | 1. Develop a standardized and reproducible protocol for formulating this compound for in vivo use. 2. Ensure accurate and consistent dosing for all animals. 3. Consider performing pharmacokinetic studies to assess drug exposure in your animal model. |
| Tumor Model | 1. Use a well-characterized and consistent tumor model. 2. Ensure uniform tumor cell implantation and monitor tumor growth closely. 3. Randomize animals into treatment groups based on tumor size. |
| Animal Health | 1. Closely monitor the health and well-being of the animals throughout the study. 2. Ensure consistent and high-quality animal husbandry practices. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed colorectal cancer cells (e.g., HCT116, HT29) in 96-well plates at a density of 5,000 cells/well.[4]
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound for 48 hours.[1][3]
-
Add 100 µL of 0.5 mg/mL MTT solution to each well and incubate for 1 hour at 37°C.[4]
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance at 550 nm using an ELISA plate reader.[4]
Western Blot Analysis for TIMP3 and EZH2
-
Treat cells with the desired concentrations of this compound for the specified duration.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against TIMP3, EZH2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Subcutaneously inject colorectal cancer cells (e.g., HCT116) into the flank of immunodeficient mice.
-
Allow the tumors to reach a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 25 mg/kg daily) or vehicle control via oral gavage.[1]
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for TIMP3).
Signaling Pathways and Workflows
Caption: this compound Signaling Pathway.
References
- 1. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis [thno.org]
- 2. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
How to control for MPT0B390's HDAC inhibitor activity in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on how to control for the histone deacetylase (HDAC) inhibitor activity of MPT0B390 in experiments designed to investigate its role as a TIMP3 inducer.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: The primary, or "on-target," mechanism of this compound is the induction of Tissue Inhibitor of Metalloproteinase 3 (TIMP3) expression. It achieves this by inhibiting the expression and binding of Enhancer of Zeste Homolog 2 (EZH2) to the TIMP3 promoter, leading to increased TIMP3 transcription.[1][2]
Q2: What is the known "off-target" activity of this compound that requires experimental controls?
A2: this compound is an arylsulfonamide-based derivative that is also reported to have potent HDAC inhibitory activity.[3] This is considered a potential off-target effect that needs to be carefully controlled for when studying its TIMP3-inducing effects.
Q3: Why is it crucial to control for HDAC inhibitor activity?
A3: HDAC inhibitors can induce widespread changes in gene expression and protein acetylation, leading to various cellular effects such as cell cycle arrest, apoptosis, and differentiation. These effects can confound the interpretation of experiments aimed at understanding the specific consequences of TIMP3 induction by this compound. Distinguishing between these two activities is essential for accurately attributing observed phenotypes to the intended on-target mechanism.
Q4: What are the general strategies to differentiate on-target from off-target effects?
A4: Key strategies include:
-
Use of control compounds: Employing selective inhibitors for the off-target (HDACs) and on-target (EZH2) pathways.
-
Genetic approaches: Using techniques like CRISPR/Cas9 to knock out the intended target (e.g., the EZH2 binding site on the TIMP3 promoter or TIMP3 itself) to see if the compound's effect is abolished.[4]
-
Biochemical assays: Directly measuring the compound's activity against its on-target and off-target enzymes.
-
Structure-Activity Relationship (SAR) studies: Utilizing a structurally similar but inactive analog of this compound as a negative control.
Troubleshooting Guides
Issue 1: Observed phenotype does not correlate with TIMP3 induction alone.
-
Possible Cause: The observed phenotype may be a result of this compound's HDAC inhibitor activity, or a combination of both TIMP3 induction and HDAC inhibition.
-
Troubleshooting Steps:
-
Profile histone acetylation: Perform a Western blot for acetylated histones (e.g., acetyl-H3, acetyl-H4) and acetylated tubulin in cells treated with this compound at the concentration that produces the phenotype. A significant increase in acetylation suggests HDAC inhibition is occurring.
-
Use selective HDAC inhibitors: Treat cells with a panel of selective HDAC inhibitors (see Table 2) that mimic the potential HDAC inhibition profile of this compound. If a selective HDAC inhibitor phenocopies the effect of this compound, it suggests the phenotype is at least partially driven by HDAC inhibition.
-
TIMP3 knockdown/knockout: Use siRNA or CRISPR to reduce or eliminate TIMP3 expression. If the phenotype persists in TIMP3-deficient cells treated with this compound, it is likely independent of TIMP3 induction.
-
Issue 2: Difficulty in separating the downstream signaling of TIMP3 induction and HDAC inhibition.
-
Possible Cause: The signaling pathways downstream of TIMP3 and those affected by HDAC inhibition may converge.
-
Troubleshooting Steps:
-
Rescue experiments: If this compound treatment leads to a specific phenotype, attempt to rescue it by adding recombinant TIMP3 protein to the cell culture medium. If the phenotype is rescued, it is likely mediated by the extracellular functions of TIMP3.
-
Use a TIMP3-null cell line: If available, use a cell line that does not express TIMP3 to see if the effects of this compound are still present.
-
Detailed pathway analysis: Use pathway-specific inhibitors and reporters to dissect the signaling cascades activated by this compound in both wild-type and TIMP3-knockdown cells.
-
Data Presentation
Quantitative Activity of this compound and Control Compounds
Specific IC50 values for this compound against individual HDAC isoforms and EZH2 are not widely available in public literature. It is recommended that researchers determine these values empirically using the protocols provided below. The following tables provide a template for organizing these findings and include reported IC50 values for established HDAC and EZH2 inhibitors for comparison.
Table 1: this compound Activity Profile (To be determined by the user)
| Target | IC50 (nM) |
| On-Target | |
| EZH2 | To be determined by user |
| Off-Target | |
| HDAC1 | To be determined by user |
| HDAC2 | To be determined by user |
| HDAC3 | To be determined by user |
| HDAC4 | To be determined by user |
| HDAC5 | To be determined by user |
| HDAC6 | To be determined by user |
| HDAC7 | To be determined by user |
| HDAC8 | To be determined by user |
| HDAC9 | To be determined by user |
| HDAC10 | To be determined by user |
| HDAC11 | To be determined by user |
Table 2: IC50 Values of Selected Control Inhibitors (nM)
| Inhibitor | Class I (HDAC1/2/3) | Class IIa (HDAC4/5/7/9) | Class IIb (HDAC6/10) | EZH2 | Reference(s) |
| Pan-HDACi | |||||
| Panobinostat | 1-20 | 20-50 | 10-30 | N/A | [5] |
| Vorinostat (SAHA) | 2-10 | >1000 | 10-20 | N/A | [5] |
| Class-Selective HDACi | |||||
| Entinostat (MS-275) | 100-400 (HDAC1/3) | >10000 | >10000 | N/A | [5] |
| RGFP966 | >10000 (HDAC1/2), 80 (HDAC3) | >10000 | >10000 | N/A | [6] |
| Tubastatin A | >1000 | >1000 | 1-5 (HDAC6) | N/A | [7] |
| EZH2i | |||||
| Tazemetostat (EPZ-6438) | N/A | N/A | N/A | 2-10 | [6] |
| GSK126 | N/A | N/A | N/A | 1-5 | [8] |
N/A: Not Applicable or data not available.
Experimental Protocols
Protocol 1: In Vitro HDAC Activity Assay
This protocol allows for the determination of IC50 values of this compound against a panel of recombinant human HDAC isoforms.
Materials:
-
Recombinant human HDAC enzymes (HDAC1-11)
-
Fluorogenic HDAC substrate (e.g., Fluor de Lys®)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
This compound and control inhibitors (e.g., SAHA, Entinostat)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in assay buffer.
-
In a 96-well plate, add the diluted compounds. Include wells with assay buffer only (no inhibitor control) and wells without enzyme (background control).
-
Add the recombinant HDAC enzyme to each well (except background).
-
Incubate for 15 minutes at 37°C.
-
Add the fluorogenic HDAC substrate to all wells.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding the developer solution.
-
Incubate for 15 minutes at room temperature.
-
Read the fluorescence on a plate reader (e.g., Ex/Em = 360/460 nm).
-
Subtract the background fluorescence, normalize the data to the "no inhibitor" control, and plot the percent inhibition versus compound concentration.
-
Calculate the IC50 values using a non-linear regression curve fit.
Protocol 2: TIMP3 Promoter Luciferase Reporter Assay
This assay measures the ability of this compound to activate the TIMP3 promoter.
Materials:
-
Human cell line of interest (e.g., HCT116)
-
TIMP3 promoter-luciferase reporter plasmid (e.g., pGL3-TIMP3p)
-
Control plasmid with a constitutively active promoter expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed cells in a 24-well plate.
-
Co-transfect the cells with the TIMP3 promoter-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for an additional 24-48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity (from the TIMP3 promoter) to the Renilla luciferase activity for each well.
-
Calculate the fold induction of TIMP3 promoter activity relative to the vehicle-treated control.
Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay for Histone Acetylation
This protocol determines if this compound treatment leads to increased histone acetylation at specific gene promoters.
Materials:
-
Cells treated with this compound or vehicle control
-
Formaldehyde (for crosslinking)
-
Glycine (for quenching)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
Antibodies against acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a non-specific IgG control
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification
-
qPCR primers for a known HDAC-regulated gene promoter (positive control) and a region of heterochromatin (negative control).
Procedure:
-
Treat cells with this compound or vehicle.
-
Crosslink proteins to DNA by adding formaldehyde directly to the culture medium.
-
Quench the crosslinking reaction with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Lyse the nuclei and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight with the anti-acetyl-histone antibody or IgG control.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the crosslinks.
-
Treat with RNase A and Proteinase K.
-
Purify the immunoprecipitated DNA.
-
Quantify the enrichment of specific DNA sequences using qPCR.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dual mechanism of action of this compound.
Caption: Workflow for deconvoluting this compound's effects.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Multiple Targeting Design - CD ComputaBio [ai.computabio.com]
- 4. Combining experimental strategies for successful target deconvolution [ouci.dntb.gov.ua]
- 5. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformationally constrained potent inhibitors for enhancer of zeste homolog 2 (EZH2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. med.emory.edu [med.emory.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Validating MPT0B390's Specificity for EZH2 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of MPT0B390's inhibitory action on EZH2.
Frequently Asked Questions (FAQs)
Q1: What is the reported mechanism of action for this compound in relation to EZH2?
This compound is a novel arylsulfonamide derivative that has been shown to induce the expression of Tissue Inhibitor of Metalloproteinase 3 (TIMP3).[1][2] Its mechanism for achieving this involves the inhibition of Enhancer of zeste homolog 2 (EZH2) expression.[1][2] Studies have indicated that this compound treatment leads to a significant decrease in EZH2 protein levels and subsequently reduces the binding of EZH2 to the TIMP3 promoter region.[1][3] This alleviates the EZH2-mediated transcriptional repression of TIMP3.
Q2: Does this compound directly inhibit the enzymatic activity of EZH2?
The available literature suggests that this compound's primary mechanism of EZH2 inhibition is through the downregulation of its expression, rather than direct competition with S-adenosyl-L-methionine (SAM), the cofactor for EZH2's methyltransferase activity.[1][3] This is a key distinction from many well-characterized EZH2 inhibitors like GSK126 or Tazemetostat, which are SAM-competitive inhibitors.[4][5]
Q3: How can I confirm that this compound is affecting EZH2 in my cell line?
The most direct way to confirm the on-target effect of this compound is to measure the levels of EZH2 protein and the downstream epigenetic mark, H3K27me3. A successful experiment should show a dose-dependent reduction in both EZH2 and H3K27me3 levels upon treatment with this compound.[3]
Q4: What are potential off-target effects of this compound?
While this compound has been shown to act via EZH2, like many small molecule inhibitors, it may have off-target effects.[6][7] It is crucial for researchers to perform experiments to validate that the observed phenotype is primarily due to EZH2 inhibition. This can be achieved through genetic knockdown of EZH2 to see if it phenocopies the effects of this compound treatment.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No change in H3K27me3 levels after this compound treatment. | Insufficient treatment time or concentration: The downregulation of EZH2 expression and subsequent reduction in H3K27me3 is a time-dependent process. | Perform a time-course experiment (e.g., 24, 48, 72 hours) and a dose-response experiment (e.g., 0.1 µM to 10 µM) to determine the optimal conditions for your cell line. |
| Cell line insensitivity: Not all cell lines are equally sensitive to EZH2 inhibition. | Use a positive control cell line known to be sensitive to EZH2 inhibition. Additionally, verify that your cell line expresses EZH2 at a detectable level. | |
| Poor antibody quality for Western blot: The antibody used to detect H3K27me3 may not be specific or sensitive enough. | Use a well-validated antibody for H3K27me3. Check the manufacturer's datasheet for recommended applications and dilutions. Include a positive control lysate from a sensitive cell line treated with a known EZH2 inhibitor. | |
| Cell viability is not affected, but H3K27me3 levels are reduced. | Non-canonical EZH2 functions: In some contexts, the primary role of EZH2 driving proliferation may not be its methyltransferase activity. | Investigate other potential roles of EZH2 in your cellular model. Consider if this compound affects protein-protein interactions of EZH2. |
| Redundant signaling pathways: Cancer cells can have bypass signaling pathways that maintain proliferation despite the inhibition of one pathway. | Profile the activity of key survival pathways (e.g., PI3K/AKT, MAPK) at baseline in your cell line. Consider combination therapies to overcome resistance. | |
| Observed phenotype does not match EZH2 knockdown. | Off-target effects of this compound: The observed phenotype may be due to this compound interacting with other cellular targets. | Perform a rescue experiment by overexpressing a version of EZH2 that is resistant to this compound's downregulatory effect (if the exact mechanism is known). Also, consider unbiased screening methods like proteomics to identify other potential binding partners of this compound. |
Data Presentation
Table 1: Summary of this compound's Effect on EZH2 and Downstream Markers
| Compound | Target | Reported Mechanism | Effect on EZH2 Protein Levels | Effect on H3K27me3 Levels | Reference |
| This compound | EZH2 | Inhibition of EZH2 expression | Concentration-dependent decrease | Concentration-dependent decrease | [3] |
Note: Specific IC50 values for the downregulation of EZH2 expression by this compound are not yet publicly available. Researchers should determine the effective concentration for their specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Western Blot for EZH2 and H3K27me3 Levels
This protocol is designed to assess the impact of this compound on the protein levels of EZH2 and its catalytic product, H3K27me3.
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 48 or 72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Gel Electrophoresis and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against EZH2, H3K27me3, and a loading control (e.g., Total Histone H3 or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the EZH2 and H3K27me3 signals to the loading control.
Protocol 2: Chromatin Immunoprecipitation (ChIP) Assay
This protocol can be used to determine if this compound treatment reduces the binding of EZH2 to the promoter of a target gene, such as TIMP3.[3]
-
Cell Treatment and Cross-linking: Treat cells with this compound or vehicle control for the desired time. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Harvest and lyse the cells to isolate the nuclei. Resuspend the nuclear pellet in a sonication buffer and sonicate the chromatin to an average fragment size of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose beads. Incubate the chromatin overnight at 4°C with an antibody against EZH2 or a negative control IgG.
-
Washing and Elution: Add protein A/G agarose beads to capture the antibody-chromatin complexes. Wash the beads extensively to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by incubating at 65°C overnight. Purify the DNA using a PCR purification kit.
-
qPCR Analysis: Perform quantitative PCR (qPCR) using primers specific for the promoter region of the target gene (e.g., TIMP3).
-
Data Analysis: Calculate the enrichment of the target promoter region in the EZH2 IP samples relative to the IgG control and normalized to the input chromatin.
Visualizations
Caption: Proposed signaling pathway of this compound's action on EZH2.
Caption: Experimental workflow for validating this compound's specificity.
References
- 1. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis [thno.org]
- 2. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: MPT0B390 Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of MPT0B390. The information is designed to address specific challenges that may be encountered during laboratory-scale synthesis and scale-up operations.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: The initial reaction to form the arylsulfonamide intermediate from 4-aminophenylsulfonamide and 3-chlorobenzenesulfonyl chloride is sluggish or incomplete. What are potential causes and solutions?
A1: Incomplete or slow reaction in the formation of the arylsulfonamide bond can be attributed to several factors:
-
Moisture: The presence of water can hydrolyze the sulfonyl chloride, reducing the yield of the desired product. Ensure all glassware is thoroughly dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Base Strength: The choice and amount of base are critical. A weak base may not sufficiently deprotonate the sulfonamide, while an excessively strong base can lead to side reactions. Pyridine is a common choice for this reaction; ensure it is dry and used in appropriate stoichiometric amounts.
-
Reaction Temperature: While the reaction is often run at room temperature, gentle heating (40-50 °C) can sometimes increase the reaction rate. However, be cautious of potential side reactions at higher temperatures.
-
Reagent Quality: Ensure the 3-chlorobenzenesulfonyl chloride is of high purity and has not degraded during storage.
Q2: During the second step, the reaction of the arylsulfonamide intermediate with the pyrazole-derived isocyanate (or equivalent) to form the urea linkage is low-yielding. What troubleshooting steps can be taken?
A2: Low yields in the urea formation step can be due to several issues:
-
Isocyanate Reactivity: If an isocyanate intermediate is used, it can be sensitive to moisture. Ensure anhydrous conditions. If the isocyanate is generated in situ, the efficiency of its formation will directly impact the final yield.
-
Steric Hindrance: The bulky nature of the reactants can sometimes slow down the reaction. Extending the reaction time or moderate heating might be necessary.
-
Solvent Choice: A polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is typically suitable. Ensure the solvent is anhydrous.
-
Side Reactions: Isocyanates can react with themselves to form dimers or trimers, especially at higher concentrations or temperatures. Control the reaction conditions carefully.
Q3: Purification of the final this compound product by column chromatography is proving difficult, with co-eluting impurities. How can the purification be improved?
A3: Purification challenges are common with multi-step syntheses. Consider the following:
-
Crystallization: this compound, being a solid, might be amenable to recrystallization. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that allow for the selective crystallization of the product, leaving impurities in the mother liquor.
-
Column Chromatography Optimization:
-
Solvent System: Systematically vary the polarity of the eluent. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation.
-
Stationary Phase: If standard silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or a bonded-phase silica.
-
-
Washing: Before chromatography, washing the crude product with a solvent in which the product is sparingly soluble but the impurities are soluble can significantly improve purity.
Q4: We are observing significant batch-to-batch variability in yield and purity when scaling up the synthesis. What factors should we investigate?
A4: Scaling up chemical reactions often introduces new challenges. Key areas to focus on include:
-
Heat Transfer: Larger reaction volumes have a smaller surface area-to-volume ratio, making heat transfer less efficient. This can lead to localized "hot spots" and the formation of byproducts. Ensure efficient stirring and controlled heating/cooling.
-
Mixing: Inadequate mixing in a larger reactor can lead to localized high concentrations of reagents, promoting side reactions. The type and speed of mechanical stirring are critical.
-
Addition Rates: The rate of addition of reagents can become much more critical at a larger scale. Slow, controlled addition is often necessary to manage exotherms and minimize side reactions.
-
Work-up Procedures: Extraction and filtration steps can be more challenging at scale. Ensure efficient phase separation and thorough washing of solids.
Quantitative Data Summary
The following table summarizes typical quantitative data for the key steps in a representative this compound synthesis. Please note that actual results may vary based on specific experimental conditions and scale.
| Step | Reactants | Solvent | Typical Reaction Time (hours) | Typical Yield (%) | Typical Purity (%) (after purification) |
| 1. Arylsulfonamide Formation | 4-aminophenylsulfonamide, 3-chlorobenzenesulfonyl chloride, Pyridine | Pyridine | 4 - 6 | 75 - 85 | >95 |
| 2. Urea Formation | Arylsulfonamide intermediate, 1-(1-methyl-1H-pyrazol-4-yl)methanamine, Triphosgene, Triethylamine | THF | 12 - 18 | 60 - 70 | >98 |
Experimental Protocol: Synthesis of this compound
This protocol describes a representative laboratory-scale synthesis of this compound.
Step 1: Synthesis of N-(4-sulfamoylphenyl)-3-chlorobenzenesulfonamide (Arylsulfonamide Intermediate)
-
To a solution of 4-aminophenylsulfonamide (1.0 eq) in dry pyridine (10 mL/g of starting material) at 0 °C, add 3-chlorobenzenesulfonyl chloride (1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the arylsulfonamide intermediate.
Step 2: Synthesis of this compound (N-(4-(N-(3-chlorophenyl)sulfamoyl)phenyl)-N'-((1-methyl-1H-pyrazol-4-yl)methylene)urea)
-
To a solution of 1-(1-methyl-1H-pyrazol-4-yl)methanamine (1.2 eq) and triethylamine (2.5 eq) in anhydrous tetrahydrofuran (THF) (20 mL/g of amine) at 0 °C, add a solution of triphosgene (0.4 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 1 hour to form the isocyanate intermediate.
-
To this mixture, add the arylsulfonamide intermediate from Step 1 (1.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a solid.
Visualizations
The following diagrams illustrate the this compound synthesis workflow and its proposed signaling pathway.
Caption: Workflow for the two-step synthesis of this compound.
Caption: Proposed signaling pathway of this compound.
How to interpret unexpected phenotypes with MPT0B390 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected phenotypes observed during experiments with MPT0B390.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cancer cell line panel with this compound treatment, even in cell lines not expected to be sensitive. Is this an expected outcome?
A1: this compound is known to induce apoptosis in cancer cells, and this is a primary mechanism of its anti-tumor activity.[1][2][3] The induction of Tissue Inhibitor of Metalloproteinases 3 (TIMP3) by this compound can promote apoptosis through pathways involving the stabilization of TNF-α receptors and the activation of caspases.[1][2] While this effect is well-documented in colorectal cancer (CRC) cells, it is plausible that similar mechanisms are active in other cancer types, leading to broad cytotoxic effects.
However, if the observed cytotoxicity is unusually high or occurs at concentrations significantly lower than those reported to be effective for TIMP3 induction, it could indicate off-target effects. Small molecule inhibitors can sometimes interact with proteins other than their intended target, leading to a range of cellular responses, including toxicity.[4]
Troubleshooting Steps:
-
Confirm On-Target Effect: To verify that the cytotoxicity is mediated by the intended pathway, you can perform experiments in cells where the primary target, EZH2, or the downstream effector, TIMP3, is knocked down or knocked out. If this compound still induces cytotoxicity in the absence of these proteins, it strongly suggests an off-target mechanism.[4]
-
Dose-Response Analysis: Conduct a detailed dose-response curve to determine the IC50 value in your specific cell lines. Compare this with published data for this compound in CRC cells. A significant deviation may warrant further investigation.
-
Apoptosis Assays: To confirm the mode of cell death, perform assays to detect markers of apoptosis, such as caspase-3/7 activation or PARP cleavage.[1][2]
Q2: Our research shows that this compound is not inhibiting metastasis in our in vivo model, contrary to published findings. What could be the reason for this discrepancy?
A2: this compound has been demonstrated to inhibit tumor cell migration, invasion, and metastasis in colorectal cancer models, an effect attributed to the upregulation of TIMP3.[1][2][3][5] TIMP3 is a known inhibitor of matrix metalloproteinases (MMPs), which are crucial for the degradation of the extracellular matrix during metastasis.
Several factors could contribute to a lack of anti-metastatic effect in your specific model:
-
Tumor Microenvironment: The composition of the tumor microenvironment can significantly influence metastatic potential and the efficacy of anti-metastatic agents.
-
Cell Line Specificity: The particular cell line used in your model may have intrinsic resistance mechanisms or lack the specific signaling components required for this compound to exert its anti-metastatic effects.
-
Drug Bioavailability and Metabolism: The pharmacokinetic and pharmacodynamic properties of this compound can vary between different animal models.
Troubleshooting Steps:
-
Verify TIMP3 Induction: First, confirm that this compound treatment is inducing TIMP3 expression in your tumor cells both in vitro and in vivo (in excised tumors). This can be assessed by qPCR or Western blotting.[1][2]
-
In Vitro Migration and Invasion Assays: Before proceeding with further in vivo studies, validate the anti-metastatic potential of this compound in your specific cell line using in vitro assays such as the transwell migration assay.[1][2][3][5]
-
Evaluate MMP Activity: Assess the activity of relevant MMPs in your cell line and tumor model. If the key MMPs driving metastasis in your model are not regulated by TIMP3, this could explain the lack of efficacy.
Q3: We are observing unexpected changes in cell morphology and adhesion upon this compound treatment that do not seem directly related to apoptosis. How can we interpret this?
A3: While apoptosis is a major outcome of this compound treatment, the induction of TIMP3 can have broader effects on cell behavior. TIMP3 is involved in the regulation of the extracellular matrix (ECM) and cell-surface proteins, which can influence cell morphology and adhesion. For instance, this compound has been shown to downregulate genes involved in epithelial-mesenchymal transition (EMT), such as c-Met, and induce epithelial markers like E-cadherin.[1] These changes can lead to alterations in cell shape and how cells interact with their substrate and each other.
It is also possible that these morphological changes are a prelude to apoptosis or a consequence of cell cycle arrest.
Troubleshooting Steps:
-
Immunofluorescence Staining: Use immunofluorescence to visualize the cytoskeleton (e.g., F-actin) and cell adhesion molecules (e.g., E-cadherin, integrins) to characterize the morphological changes more precisely.
-
Cell Cycle Analysis: Perform flow cytometry-based cell cycle analysis to determine if this compound is causing arrest at a specific phase of the cell cycle.
-
Adhesion Assays: Quantify changes in cell adhesion using standard adhesion assays to determine if the observed morphological changes correlate with functional differences in cell attachment.
Quantitative Data Summary
| Parameter | Cell Line | This compound Concentration | Observed Effect | Reference |
| Cell Viability (IC50) | HCT116 (CRC) | ~0.5 µM (48h) | Inhibition of cell growth | [1] |
| HT-29 (CRC) | ~1 µM (48h) | Inhibition of cell growth | [1] | |
| Cell Migration | HCT116 (CRC) | 0.3 µM (24h) | Significant inhibition | [2][5] |
| Gene Expression | HCT116 (CRC) | 0.3 µM | Downregulation of c-Met, uPA, uPAR | [1] |
| Protein Expression | HCT116 (CRC) | 0.1 - 1 µM (48h) | Concentration-dependent inhibition of EZH2 and H3K27Me3 | [1][2] |
| Angiogenesis | HUVEC | Not specified | Inhibition of endothelial cell motility | [1] |
Experimental Protocols
Western Blot Analysis for EZH2 and TIMP3 Expression
-
Cell Lysis: Treat cells with the desired concentrations of this compound for the specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against EZH2, H3K27Me3, TIMP3, and a loading control (e.g., Actin) overnight at 4°C.[1][2]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Transwell Migration Assay
-
Cell Seeding: Seed cells (e.g., HCT116) in the upper chamber of a transwell insert (typically with an 8 µm pore size) in a serum-free medium.
-
Treatment: Add this compound at the desired concentration to the upper chamber.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours) to allow for cell migration.
-
Staining and Quantification: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane with a crystal violet solution.
-
Analysis: Count the number of migrated cells in several random fields under a microscope.[2][5]
Signaling Pathways and Workflows
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis [thno.org]
- 2. researchgate.net [researchgate.net]
- 3. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Optimizing MPT0B390 treatment duration for maximum TIMP3 induction
Welcome to the technical support center for MPT0B390. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximizing TIMP3 induction in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research endeavors.
Troubleshooting Guide
Encountering unexpected results is a common part of the research process. This guide provides solutions to potential issues you might face when using this compound to induce TIMP3 expression.
| Potential Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no TIMP3 induction observed at the mRNA level (qPCR) | Suboptimal this compound Concentration: The concentration of this compound may be too low for your specific cell line. | Perform a dose-response experiment. A concentration of 0.3 µM has been shown to be effective in HCT116 cells.[1] |
| Insufficient Treatment Duration: The incubation time may be too short to see a significant change in mRNA levels. | For qPCR analysis of TIMP3 mRNA, a treatment duration of 24 hours is recommended.[2] | |
| RNA Degradation: Poor quality RNA can lead to inaccurate qPCR results. | Use an RNA stabilization solution and verify RNA integrity before proceeding with reverse transcription. | |
| Inefficient Reverse Transcription: The conversion of RNA to cDNA may be incomplete. | Use a high-quality reverse transcriptase and random primers for cDNA synthesis.[3] | |
| Poor Primer Design: Primers for TIMP3 or the housekeeping gene may not be optimal. | Validate primer efficiency and specificity. Ensure primers span an exon-exon junction to avoid amplification of genomic DNA. | |
| Low or no TIMP3 induction observed at the protein level (Western Blot) | Insufficient Treatment Duration: A longer incubation time is often required to see changes in protein levels compared to mRNA. | For Western blot analysis of TIMP3 protein, a treatment duration of 48 hours is recommended.[2] |
| Inefficient Protein Extraction: Incomplete lysis of cells can lead to low protein yield. | Use a suitable lysis buffer containing protease inhibitors. | |
| Poor Antibody Performance: The primary antibody against TIMP3 may not be sensitive or specific enough. | Use a validated antibody for TIMP3. The antibody from Millipore has been successfully used in published studies.[2] | |
| Suboptimal Western Blot Conditions: Issues with protein transfer, blocking, or antibody concentrations. | Optimize transfer time, use an appropriate blocking buffer (e.g., 5% non-fat milk), and titrate primary and secondary antibody concentrations. | |
| High Cell Death or Unexpected Cytotoxicity | This compound Concentration Too High: While selective for cancer cells, high concentrations can affect normal cells. | Determine the IC50 of this compound in your cell line. In HCT116 and HT29 cells, the IC50 values were 0.36 µM and 0.45 µM, respectively.[2] |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of DMSO in the cell culture medium is less than 0.5%. | |
| Cell Line Sensitivity: Different cell lines may have varying sensitivities to this compound. | Perform a viability assay (e.g., MTT) to determine the optimal non-toxic concentration range for your specific cell line.[2] | |
| Inconsistent or Irreproducible Results | This compound Stock Solution Instability: Improper storage or repeated freeze-thaw cycles can degrade the compound. | Prepare aliquots of the this compound stock solution and store them at -80°C for up to 6 months or -20°C for 1 month. Avoid repeated freeze-thaw cycles. |
| Variability in Cell Culture Conditions: Differences in cell passage number, confluency, or media can affect the cellular response. | Maintain consistent cell culture practices, including using cells within a specific passage number range and seeding at a consistent density. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in inducing TIMP3?
A1: this compound induces TIMP3 expression by inhibiting the histone methyltransferase EZH2 (Enhancer of zeste homolog 2).[2][3][4][5] This inhibition reduces the methylation of histone H3 at lysine 27 (H3K27me3) on the TIMP3 promoter region, leading to a more open chromatin structure and subsequent transcriptional activation of the TIMP3 gene.[2][6]
Q2: What is the optimal treatment duration to observe maximum TIMP3 induction?
A2: The optimal treatment duration depends on whether you are measuring mRNA or protein levels. For TIMP3 mRNA induction in HCT116 cells, a 24-hour treatment with this compound is effective.[2] For observing changes in TIMP3 protein levels, a longer treatment of 48 hours is recommended.[2]
Q3: What is the recommended concentration range for this compound treatment?
A3: A concentration of 0.3 µM this compound has been shown to significantly induce TIMP3 expression and inhibit cell migration in HCT116 cells.[1] However, it is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in DMSO to prepare a stock solution. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).
Q5: Can this compound affect other genes besides TIMP3?
A5: As an EZH2 inhibitor, this compound can potentially affect the expression of other EZH2 target genes. It is important to consider potential off-target effects and validate the specific role of TIMP3 in your observed phenotype, for example, by using siRNA-mediated knockdown of TIMP3.[2]
Data Presentation
Table 1: In Vitro Efficacy of this compound on Colorectal Cancer (CRC) Cell Lines
| Cell Line | IC50 (µM) after 48h Treatment |
| HCT116 | 0.36 ± 0.12 |
| HT29 | 0.45 ± 0.17 |
| HUVEC (normal) | 3.48 ± 1.00 |
| FHC (normal) | 1.15 ± 0.44 |
| Data is presented as mean ± SEM from at least three independent experiments.[2] |
Table 2: Effect of this compound on TIMP3 and EZH2 Expression
| Treatment | Duration | Target | Method | Result |
| This compound (0.3 µM) | 24 hours | TIMP3 mRNA | qPCR | Significant Induction |
| This compound (indicated conc.) | 48 hours | TIMP3 Protein | Western Blot | Concentration-dependent increase |
| This compound (indicated conc.) | 48 hours | EZH2 Protein | Western Blot | Concentration-dependent decrease |
| This compound (indicated conc.) | 48 hours | H3K27Me3 | Western Blot | Concentration-dependent decrease |
| Based on findings in HCT116 cells.[2][6] |
Experimental Protocols
Protocol 1: Western Blot Analysis of TIMP3 and EZH2
-
Cell Treatment: Seed HCT116 cells and treat with the desired concentrations of this compound or vehicle (DMSO) for 48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against TIMP3 (Millipore), EZH2 (Cell Signaling), H3K27Me3 (Cell Signaling), or a loading control like Actin (Millipore) overnight at 4°C.[2]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Quantitative Real-Time PCR (qPCR) for TIMP3 mRNA
-
Cell Treatment: Treat HCT116 cells with this compound or vehicle for 24 hours.
-
RNA Extraction: Isolate total RNA from the cells using TRIzol reagent according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and random primers.[3]
-
qPCR Reaction: Set up the qPCR reaction using a suitable qPCR master mix, cDNA template, and specific primers for TIMP3 and a housekeeping gene (e.g., GAPDH).
-
Thermal Cycling: Perform the qPCR using a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in TIMP3 mRNA expression.
Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay
-
Cell Treatment and Cross-linking: Treat HCT116 cells with this compound or vehicle for 24 hours. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% for 10 minutes at room temperature.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose beads. Immunoprecipitate the chromatin overnight at 4°C with an antibody against EZH2 or a negative control IgG.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform qPCR using primers specific for the TIMP3 promoter region to quantify the amount of EZH2 binding.[2]
Mandatory Visualization
Caption: this compound signaling pathway for TIMP3 induction.
Caption: Experimental workflow for analyzing this compound-induced TIMP3 expression.
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. academic.oup.com [academic.oup.com]
- 3. pnas.org [pnas.org]
- 4. news-medical.net [news-medical.net]
- 5. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Preventing MPT0B390 degradation in cell culture media
Welcome to the technical support center for MPT0B390. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in cell culture experiments, with a focus on preventing its degradation and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel arylsulfonamide-based small molecule that has been identified as a potent inducer of Tissue Inhibitor of Metalloproteinase 3 (TIMP3).[1][2][3] It exerts its anti-tumor, anti-metastasis, and anti-angiogenic effects by inhibiting the histone methyltransferase, Enhancer of Zeste Homolog 2 (EZH2).[1][4] This inhibition leads to the transcriptional upregulation of TIMP3, a key regulator of extracellular matrix remodeling.[1][4]
Q2: I am seeing variable results in my cell-based assays with this compound. What could be the cause?
Inconsistent results with this compound can arise from its degradation in cell culture media. This compound contains several functional groups, including an arylsulfonamide, an indole, and a hydroxamic acid, which can be susceptible to degradation under certain conditions. Factors such as prolonged incubation times, exposure to light, and interactions with media components can lead to a decrease in the effective concentration of the compound.
Q3: What are the primary pathways through which this compound might degrade in my cell culture experiments?
While specific degradation pathways for this compound have not been extensively published, based on its chemical structure, potential degradation routes include:
-
Hydrolysis: The arylsulfonamide and hydroxamic acid moieties could be susceptible to hydrolysis, particularly under non-neutral pH conditions.
-
Oxidation: The indole ring is prone to oxidation, which can be accelerated by reactive oxygen species that may be present in the cell culture environment.
-
Photodegradation: Exposure to light, especially UV or blue light, can induce degradation, a process that may be sensitized by components in the culture medium like riboflavin.[5][6][7][8][9]
Q4: How can I minimize the degradation of this compound in my experiments?
To minimize degradation, we recommend the following best practices:
-
Prepare fresh solutions: Prepare this compound solutions fresh for each experiment from a concentrated stock stored at -80°C.
-
Minimize light exposure: Protect this compound solutions and treated cell cultures from light by using amber tubes and covering plates with foil.
-
Control incubation time: Be mindful of the incubation time. For longer experiments, consider replenishing the media with freshly prepared this compound.
-
Use serum-free media where possible: If your experimental design allows, using serum-free media can reduce enzymatic degradation. If serum is required, its concentration and lot-to-lot variability should be considered.
-
Consider stabilized media components: The stability of some media components, like L-glutamine, can impact the overall culture environment. Using stabilized forms, such as GlutaMAX™, can reduce the buildup of byproducts like ammonia that could affect this compound stability.[10][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced or no biological activity of this compound | Degradation of this compound in stock solution or working solution. | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store at -80°C in small aliquots. Prepare working solutions fresh for each experiment. |
| Degradation of this compound in cell culture media during incubation. | Minimize light exposure of the cell culture plates. Consider reducing the incubation time or replenishing the media with fresh this compound for long-term experiments. Assess the stability of this compound in your specific media using HPLC or LC-MS/MS. | |
| High variability between replicate wells or experiments | Inconsistent concentration of active this compound due to degradation. | Ensure consistent handling procedures, especially regarding light exposure and incubation times. Use a master mix of media containing this compound to add to all wells to minimize pipetting variability. |
| Interaction with media components. | Be aware of potential interactions with media components. For example, riboflavin can act as a photosensitizer.[5][6][7][8][9] If possible, use media with lower riboflavin concentrations or protect from light. Serum proteins can also bind to small molecules, reducing their effective concentration. | |
| Unexpected cytotoxicity | Formation of toxic degradation products. | If unexpected cell death is observed, it may be due to toxic byproducts of this compound degradation. Try to minimize degradation by following the best practices outlined in the FAQs. |
| Instability of media components. | The degradation of components like L-glutamine can lead to the accumulation of toxic ammonia.[10][11] Using a stabilized glutamine source can improve overall cell health and provide a more stable environment for this compound. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media by HPLC
This protocol provides a method to determine the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
Your cell culture medium of interest (with and without serum)
-
HPLC system with a C18 column and UV detector
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA)
-
Incubator (37°C, 5% CO2)
-
Microcentrifuge tubes
Procedure:
-
Prepare a 10 µM working solution of this compound in your cell culture medium.
-
Dispense 1 mL aliquots of the this compound-containing medium into sterile microcentrifuge tubes.
-
Place the tubes in a cell culture incubator (37°C, 5% CO2).
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator.
-
Immediately add 1 mL of acetonitrile to the tube to precipitate proteins and halt further degradation.
-
Vortex the tube vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Analyze the samples by HPLC. A typical mobile phase could be a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. Monitor the this compound peak at an appropriate UV wavelength.
-
Plot the peak area of this compound against time to determine its stability profile.
Protocol 2: Western Blot for TIMP3 Induction
This protocol is to confirm the biological activity of this compound by measuring the induction of its target, TIMP3.
Materials:
-
Cells responsive to this compound (e.g., HCT116 colorectal cancer cells)
-
This compound
-
Complete cell culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against TIMP3
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 0.1, 0.3, 1 µM) or vehicle control (e.g., DMSO) for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against TIMP3 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits EZH2, leading to increased TIMP3 expression.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in cell culture media.
References
- 1. researchgate.net [researchgate.net]
- 2. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Tissue Inhibitor of Metalloproteinase 3: Unravelling Its Biological Function and Significance in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photosensitized amino acid degradation in the presence of riboflavin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Riboflavin's time-dependent degradation rate induced by ultraviolet A irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of riboflavin photosensitization on the degradation of bisphenol A (BPA) in model and real-food systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photo, thermal and chemical degradation of riboflavin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 11. Effect of Glutamine Stability on the Long-term Culture and Line Establishment of Chicken Primordial Germ Cells [jcmr.um.ac.ir]
Validation & Comparative
A Comparative Analysis of MPT0B390 and Other Small Molecule Inducers of TIMP3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of MPT0B390 with other known small molecule inducers of Tissue Inhibitor of Metalloproteinase 3 (TIMP3). TIMP3 is a critical endogenous inhibitor of matrix metalloproteinases (MMPs) and other proteases, playing a crucial role in regulating extracellular matrix homeostasis and inhibiting tumor growth, invasion, metastasis, and angiogenesis.[1] Its therapeutic induction is a promising strategy in oncology and other diseases.
Efficacy and Mechanism of TIMP3 Inducers: A Comparative Overview
This compound, a novel arylsulfonamide derivative, has demonstrated potent activity as a TIMP3 inducer.[1][2] Its efficacy is compared here with other reported small molecule TIMP3 inducers.
| Compound | Class | Mechanism of TIMP3 Induction | Efficacy Highlights | Reference |
| This compound | Arylsulfonamide / HDAC Inhibitor | Inhibits EZH2 expression and its binding to the TIMP3 promoter. | GI50 of 0.03 µM in HCT116 colon cancer cells; 36.8% tumor growth inhibition in vivo at 25 mg/kg. | [1][2][3] |
| MPT0G013 | Arylsulfonamide Derivative | Upregulates TIMP3. | Upregulates TIMP3 in HUVEC and colon cancer cells in mouse xenograft models. | [4] |
| 3-Deazaneplanocin A (DZNep) | EZH2 Inhibitor | Inhibits EZH2, a histone methyltransferase. | Increased TIMP3 mRNA levels in liver cancer cells. | [4] |
| AG014699 & BSI-201 | PARP-1 Inhibitors | Inhibit Poly(ADP-ribose) polymerase-1. | Increased TIMP3 protein levels in hepatocellular carcinoma cells. | [4] |
Signaling Pathways and Experimental Workflows
This compound-Mediated TIMP3 Induction Pathway
This compound upregulates TIMP3 expression by inhibiting the histone methyltransferase EZH2. This reduces the methylation of histone H3 at lysine 27 (H3K27me3) on the TIMP3 promoter, leading to transcriptional activation.
Caption: this compound signaling pathway for TIMP3 induction.
General Experimental Workflow for Assessing TIMP3 Induction
The following diagram outlines a typical workflow for evaluating the efficacy of a potential TIMP3 inducer.
References
- 1. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis [thno.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis [thno.org]
- 4. Tissue Inhibitor of Metalloproteinase 3: Unravelling Its Biological Function and Significance in Oncology | MDPI [mdpi.com]
A Head-to-Head Comparison of MPT0B390 and Other Arylsulfonamide Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, arylsulfonamide derivatives have emerged as a promising class of compounds with diverse mechanisms of action. This guide provides a comprehensive head-to-head comparison of MPT0B390, a novel arylsulfonamide derivative, with other notable compounds from the same class, focusing on their anti-cancer properties. The information presented is supported by experimental data to aid researchers in their drug discovery and development efforts.
Introduction to this compound and its Analogs
This compound, chemically known as 3-[1-(3,4-dimethoxy-benzenesulfonyl)-1H-indol-5-yl]-N-hydroxy-acrylamide, is a novel arylsulfonamide derivative that has demonstrated significant anti-tumor, anti-metastatic, and anti-angiogenic effects.[1][2] A key mechanism of action for this compound is its ability to induce the expression of Tissue Inhibitor of Metalloproteinase 3 (TIMP3), a crucial endogenous inhibitor of matrix metalloproteinases (MMPs) that play a vital role in cancer progression.[1][2] This compound was identified as a potent TIMP3 inducer after screening a series of arylsulfonamide derivatives.[2]
This guide will compare the biological activities of this compound with other arylsulfonamide derivatives, including its direct analogs and other compounds with similar structural features that have been investigated as histone deacetylase (HDAC) inhibitors.
Comparative Analysis of Biological Activity
The following tables summarize the quantitative data from studies comparing this compound and other arylsulfonamide derivatives.
Table 1: Anti-proliferative Activity of this compound and Related Arylsulfonamide Derivatives against Human Colon Cancer Cells (HCT116)
| Compound ID | Alternative Name | GI50 (μM) ± SD[2] |
| 7 | This compound | 0.03 ± 0.00 |
| 8 | MPT0B391 | 0.04 ± 0.01 |
| 9 | MPT0B392 | 0.05 ± 0.01 |
| 10 | MPT0B393 | 0.08 ± 0.01 |
| 11 | MPT0B394 | 0.06 ± 0.01 |
| 12 | MPT0B395 | 0.10 ± 0.02 |
| 13 | MPT0B396 | 0.12 ± 0.02 |
| 14 | MPT0B369 | 0.06 ± 0.00 |
| 15 | MPT0B370 | 0.09 ± 0.01 |
| 16 | MPT0B371 | 0.15 ± 0.03 |
| 17 | MPT0B372 | 0.21 ± 0.04 |
| 18 | MPT0B373 | >10 |
GI50: The concentration of the compound that causes 50% inhibition of cell growth.
As evidenced in Table 1, this compound (compound 7) demonstrated the most potent anti-proliferative activity against the HCT116 human colon cancer cell line, with a GI50 value of 0.03 μM.[2]
Table 2: Anti-proliferative and HDAC Inhibitory Activities of Other Arylsulfonamide Derivatives
| Compound ID | GI50 (μM) against various cancer cell lines[3][4] | HDAC Isoenzyme IC50 (nM)[3][4] |
| Hep3B, MDA-MB-231, PC-3, A549 | HDAC1, HDAC2, HDAC6 | |
| 8 (MPT0E014) | 0.41, 0.48, 0.62, 1.02 | 12.3, 4.0, 1.0 |
| 11 | 0.36, 0.41, 0.49, 0.85 | - |
| 12 | 0.52, 0.68, 0.75, 1.21 | - |
| 13 | 0.45, 0.55, 0.69, 1.10 | - |
| 14 | 0.39, 0.45, 0.58, 0.98 | - |
| SAHA (Vorinostat) | - | - |
Data for SAHA (a known HDAC inhibitor) is provided as a benchmark.
The compounds listed in Table 2, particularly compound 8 (MPT0E014), which shares a similar 1-arylsulfonyl-5-(N-hydroxyacrylamide)indole scaffold with this compound, exhibit potent anti-proliferative and HDAC inhibitory activities.[3][4] This suggests that this class of arylsulfonamide derivatives can be potent anti-cancer agents through multiple mechanisms.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its anti-cancer effects primarily through the induction of TIMP3 expression. This is achieved by inhibiting the enzymatic activity of Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase. The inhibition of EZH2 leads to a reduction in the repressive H3K27me3 histone marks on the TIMP3 promoter, thereby upregulating TIMP3 expression.[1][2] Increased TIMP3 levels subsequently inhibit MMPs, leading to the suppression of tumor growth, metastasis, and angiogenesis.[1][2]
References
- 1. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles as Potent Histone Deacetylase Inhibitors with Antitumor Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
MPT0B390: A Comparative Guide to its Mechanism of Action in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanism of action of MPT0B390, a novel arylsulfonamide derivative, with a primary focus on its well-validated effects in colorectal cancer (CRC) cell lines. While extensive data in a broad range of cancer cell lines is currently limited in publicly available research, this document summarizes the existing quantitative data, details the experimental protocols for key validation experiments, and provides a comparative overview of its mechanism against other epigenetic modifiers like EZH2 and HDAC inhibitors.
Executive Summary
This compound is a potent small molecule that demonstrates significant anti-tumor, anti-metastatic, and anti-angiogenic properties. Its primary mechanism of action involves the epigenetic regulation of the Tumor Inhibitor of Metalloproteinase 3 (TIMP3) gene. This compound inhibits the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase, leading to the transcriptional upregulation of TIMP3. This guide will delve into the specifics of this pathway, present the supporting data, and place it in the context of other epigenetic-targeting cancer therapies.
Data Presentation: this compound in Colorectal Cancer and Normal Cell Lines
The anti-proliferative activity of this compound has been most thoroughly characterized in colorectal cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, indicating a degree of selectivity for cancer cells over normal cells.
| Cell Line | Cell Type | IC50 (µM) | Citation |
| HCT116 | Human Colorectal Carcinoma | 0.36 ± 0.12 | [1] |
| HT29 | Human Colorectal Adenocarcinoma | 0.45 ± 0.17 | [1] |
| HUVEC | Human Umbilical Vein Endothelial Cells (Normal) | 3.48 ± 1.00 | [1] |
| FHC | Human Fetal Normal Colon Mucosa Epithelial Cells (Normal) | 1.15 ± 0.44 | [1] |
Mechanism of Action: The EZH2-TIMP3 Axis
This compound's therapeutic effects are primarily mediated through the upregulation of TIMP3, a crucial tumor suppressor. This is achieved by inhibiting the enzymatic activity of EZH2.[1][2]
The key steps in the signaling pathway are:
-
Inhibition of EZH2: this compound downregulates the expression and activity of EZH2, a histone methyltransferase that is often overexpressed in cancers.[1]
-
Reduced H3K27me3: The inhibition of EZH2 leads to a decrease in the trimethylation of histone H3 at lysine 27 (H3K27me3), a repressive epigenetic mark.[3]
-
TIMP3 Promoter Activation: With the reduction of the repressive H3K27me3 mark on the TIMP3 promoter, transcription of the TIMP3 gene is activated.[1]
-
Increased TIMP3 Expression: This leads to elevated levels of TIMP3 protein.
-
Anti-Cancer Effects: TIMP3 exerts its anti-tumor effects through multiple mechanisms, including:
-
Inhibition of Matrix Metalloproteinases (MMPs): This blocks the degradation of the extracellular matrix, which is essential for tumor invasion and metastasis.[2]
-
Anti-Angiogenesis: TIMP3 can inhibit the formation of new blood vessels that tumors need to grow.[1]
-
Induction of Apoptosis: TIMP3 can promote programmed cell death in cancer cells.[1]
-
Signaling Pathway Diagram
Caption: this compound inhibits EZH2, leading to increased TIMP3 expression and subsequent anti-cancer effects.
Comparison with Other Epigenetic Modulators
While direct comparative data for this compound against other epigenetic drugs is not yet available, a comparison of their mechanisms provides valuable context for researchers.
| Drug Class | Primary Target(s) | General Mechanism of Action | Relevance to this compound |
| This compound | EZH2 | Inhibits histone methyltransferase activity, leading to derepression of tumor suppressor genes like TIMP3. | Acts on a specific "writer" of the histone code. |
| Other EZH2 Inhibitors (e.g., Tazemetostat, GSK126) | EZH2 | Competitively inhibit the S-adenosylmethionine (SAM) binding pocket of EZH2, blocking its methyltransferase activity. | Share the same primary target, suggesting potentially similar downstream effects and resistance mechanisms. |
| HDAC Inhibitors (e.g., Vorinostat/SAHA) | Histone Deacetylases (HDACs) | Inhibit the removal of acetyl groups from histones, leading to a more open chromatin state and altered gene expression. | Target "erasers" of the histone code, also leading to broad changes in gene transcription. The arylsulfonamide scaffold of this compound is also found in some HDAC inhibitors. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of the findings related to this compound's mechanism of action.
Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.
Protocol:
-
Seed colorectal cancer cells (e.g., HCT116, HT29) in 96-well plates at a density of 5,000 cells/well.
-
After 24 hours, treat the cells with various concentrations of this compound for 48 hours.
-
Add MTT solution (0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.[1]
Western Blot Analysis
This technique is used to detect changes in protein expression levels (e.g., EZH2, TIMP3, H3K27me3) following this compound treatment.
Protocol:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., anti-EZH2, anti-TIMP3, anti-H3K27me3, anti-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.[1]
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are performed to determine if this compound affects the binding of EZH2 to the TIMP3 promoter.
Protocol:
-
Treat HCT116 cells with this compound for 24 hours.
-
Crosslink proteins to DNA with formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.
-
Immunoprecipitate the chromatin with an anti-EZH2 antibody or control IgG.
-
Reverse the crosslinks and purify the immunoprecipitated DNA.
-
Use quantitative PCR (qPCR) with primers specific for the TIMP3 promoter region to quantify the amount of precipitated DNA.[1]
Experimental Workflow Diagram
Caption: A typical workflow for the in vitro validation of this compound's mechanism of action.
Conclusion and Future Directions
The available evidence strongly supports a mechanism of action for this compound centered on the inhibition of EZH2 and subsequent upregulation of the tumor suppressor TIMP3 in colorectal cancer. This leads to potent anti-tumor, anti-metastatic, and anti-angiogenic effects.
Future research should focus on:
-
Pan-Cancer Screening: Evaluating the efficacy of this compound across a wide range of cancer cell lines from different tissues of origin to identify other sensitive cancer types.
-
Direct Comparative Studies: Performing head-to-head studies of this compound against other EZH2 and HDAC inhibitors to determine relative potency and potential for combination therapies.
-
In Vivo Studies: Expanding the in vivo testing of this compound in various cancer models to validate the in vitro findings and assess its therapeutic potential in a more complex biological system.
This guide serves as a foundational resource for understanding the current knowledge of this compound and provides a framework for future investigations into this promising anti-cancer agent.
References
- 1. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis [thno.org]
- 2. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
MPT0B390 Demonstrates Potent Anti-Tumor and Anti-Metastatic Effects in Preclinical Colorectal Cancer Models
For Immediate Release: A novel arylsulfonamide derivative, MPT0B390, has shown significant efficacy in inhibiting tumor growth and metastasis in in vivo models of colorectal cancer. This guide provides a comparative overview of the preclinical performance of this compound against standard-of-care chemotherapies, 5-Fluorouracil (5-FU) and oxaliplatin, based on available experimental data. While direct head-to-head studies are limited, this report synthesizes findings from separate preclinical trials to offer a comparative perspective for researchers, scientists, and drug development professionals.
Executive Summary
This compound operates through a distinct mechanism of action, primarily by inducing the expression of Tissue Inhibitor of Metalloproteinase 3 (TIMP3), a key regulator of tumor growth, invasion, and angiogenesis.[1][2] In a human colorectal cancer xenograft model, this compound treatment resulted in substantial tumor growth inhibition.[3] For comparison, this guide presents in vivo data for the standard chemotherapeutic agents 5-FU and oxaliplatin, sourced from independent studies utilizing similar colorectal cancer xenograft models. This comparative analysis, while indirect, highlights the potential of this compound as a promising therapeutic candidate for colorectal cancer.
In Vivo Efficacy Comparison
The following tables summarize the in vivo anti-tumor efficacy of this compound, 5-Fluorouracil, and Oxaliplatin in colorectal cancer xenograft models. It is important to note that these results are compiled from different studies and are not from a head-to-head comparison.
Table 1: this compound In Vivo Efficacy in HCT116 Colorectal Cancer Xenograft Model
| Treatment Group | Dosage and Administration | Tumor Growth Inhibition (%) | Study Reference |
| This compound | 25 mg/kg, oral gavage, daily | 58.4 | Huang et al., 2019 |
Table 2: Standard Chemotherapy In Vivo Efficacy in HCT116 Colorectal Cancer Xenograft Models
| Treatment Group | Dosage and Administration | Tumor Growth Inhibition (%) | Study Reference |
| 5-Fluorouracil | 35 mg/kg, intraperitoneal, twice weekly | Significant tumor volume reduction | Chen et al., 2021[4] |
| Oxaliplatin | 5 mg/kg, intraperitoneal, daily | Significant tumor volume reduction | Chen et al., 2016[5] |
Note: Direct percentage of tumor growth inhibition for 5-FU and oxaliplatin was not explicitly stated in the referenced abstracts in the same manner as for this compound, but significant anti-tumor effects were reported.
Mechanism of Action: A Visualized Pathway
This compound's primary mechanism involves the upregulation of TIMP3, which in turn inhibits matrix metalloproteinases (MMPs) and other signaling pathways crucial for cancer progression.
Caption: this compound inhibits EZH2, leading to increased TIMP3 expression and subsequent inhibition of tumor progression.
In contrast, standard chemotherapies like 5-FU and oxaliplatin exert their effects through different mechanisms. 5-FU is a pyrimidine analog that inhibits thymidylate synthase, disrupting DNA synthesis. Oxaliplatin is a platinum-based agent that forms DNA adducts, leading to cell cycle arrest and apoptosis.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.
This compound HCT116 Xenograft Study Protocol [3]
-
Cell Line: HCT116 human colorectal carcinoma cells.
-
Animal Model: Male BALB/c nude mice (5-6 weeks old).
-
Tumor Implantation: 5 x 10^6 HCT116 cells were suspended in Matrigel and injected subcutaneously into the right flank of each mouse.
-
Treatment: When tumors reached approximately 100 mm³, mice were randomized into a vehicle control group and an this compound treatment group. This compound was administered daily via oral gavage at a dose of 25 mg/kg.
-
Monitoring: Tumor volume and body weight were measured every three days.
-
Endpoint: After 21 days of treatment, mice were euthanized, and tumors were excised and weighed.
Representative Standard Chemotherapy Xenograft Protocol (Compiled)
-
Tumor Implantation: Subcutaneous injection of HCT116 cells.[4][5]
-
Treatment:
-
Monitoring: Regular measurement of tumor volume and body weight.
-
Endpoint: Study duration varies, with tumor growth inhibition being a key endpoint.
Caption: General workflow for in vivo colorectal cancer xenograft studies.
Concluding Remarks
The available preclinical data suggests that this compound is a promising novel agent for the treatment of colorectal cancer, exhibiting significant anti-tumor and anti-metastatic activity in vivo. Its unique mechanism of action, centered on the induction of TIMP3, distinguishes it from traditional cytotoxic chemotherapies like 5-FU and oxaliplatin. While the indirect nature of this comparison warrants caution, the potent effects of this compound in preclinical models underscore the need for further investigation, including head-to-head comparative studies and eventual clinical trials, to fully elucidate its therapeutic potential in colorectal cancer.
References
- 1. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis [thno.org]
- 2. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Curcumol increases the sensitivity of colon cancer to 5-FU by regulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
MPT0B390: A Comparative Analysis of its Effects on the TIMP Family of Proteins
A detailed examination of the arylsulfonamide derivative MPT0B390 reveals a significant and selective induction of Tissue Inhibitor of Metalloproteinase-3 (TIMP3), a key regulator of the extracellular matrix with potent anti-tumor, anti-metastatic, and anti-angiogenic properties. While comprehensive data on the direct effects of this compound on other members of the TIMP family—TIMP-1, TIMP-2, and TIMP-4—are not extensively documented in current scientific literature, this guide provides a thorough analysis of its established impact on TIMP3, supported by experimental data and detailed methodologies.
This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating TIMP activity.
This compound and its Targeted Effect on TIMP3
This compound has been identified as a potent inducer of TIMP3 expression.[1][2] This induction is not a result of direct binding to the TIMP3 protein but rather through an epigenetic mechanism of action. This compound inhibits the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase.[1][3] By inhibiting EZH2, this compound reduces the methylation of the TIMP3 promoter region, leading to its transcriptional upregulation.[1]
The selective induction of TIMP3 by this compound has significant downstream consequences, including the inhibition of colorectal cancer cell growth, migration, and invasion.[1][2] Furthermore, this compound has been shown to suppress angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.[1]
While the effects on other TIMP family members have not been a primary focus of the published research on this compound, it is noteworthy that EZH2 has been implicated in the regulation of other TIMPs. For instance, some studies suggest that EZH2 can also suppress TIMP1 and TIMP2 expression in certain contexts. This raises the possibility, though not yet experimentally confirmed for this compound, that this compound could potentially influence the expression of other TIMPs. However, without direct comparative studies, the selectivity of this compound for inducing TIMP3 remains its most well-documented and significant characteristic in relation to this protein family.
Quantitative Data: this compound-Mediated Induction of TIMP3
The following table summarizes the quantitative effect of this compound on TIMP3 expression in colorectal cancer cells, as reported in key studies.
| Cell Line | This compound Concentration | Treatment Duration | Fold Increase in TIMP3 mRNA | Method of Quantification |
| HCT116 | 0.3 µM | 24 hours | Data not explicitly quantified as fold increase, but significant upregulation shown in figures. | Real-Time PCR |
| HCT116 | 0.1, 0.3, 1 µM | 48 hours | Concentration-dependent increase in TIMP3 protein levels. | Western Blot |
It is important to note that direct quantitative comparisons of this compound's effects on TIMP-1, TIMP-2, and TIMP-4 are not available in the reviewed literature.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedures used to study this compound, the following diagrams have been generated.
Caption: this compound inhibits EZH2, leading to increased TIMP3 expression and anti-tumor effects.
Caption: Workflow for evaluating this compound's effects on TIMP expression and function.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound.
Cell Viability Assay
-
Objective: To determine the effect of this compound on the viability of cancer cells.
-
Method: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 48 hours). Cell viability is then assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to an untreated control.
Western Blot Analysis
-
Objective: To detect and quantify the expression of TIMP family proteins following treatment with this compound.
-
Protocol:
-
Cell Lysis: Cells are treated with this compound, harvested, and lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for each TIMP family member (TIMP-1, TIMP-2, TIMP-3, TIMP-4) and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.
-
Real-Time Polymerase Chain Reaction (RT-PCR)
-
Objective: To measure the mRNA expression levels of TIMP family genes after this compound treatment.
-
Protocol:
-
RNA Extraction: Total RNA is isolated from this compound-treated cells using a suitable RNA extraction kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR: The cDNA is used as a template for quantitative PCR with primers specific for each TIMP gene and a housekeeping gene (e.g., GAPDH). The reaction is performed in a real-time PCR system, and the amplification of DNA is monitored in real-time using a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of each TIMP gene is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of the housekeeping gene.
-
Chromatin Immunoprecipitation (ChIP) Assay
-
Objective: To determine if this compound affects the binding of EZH2 to the TIMP3 promoter.
-
Protocol:
-
Cross-linking: Cells are treated with this compound and then with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for EZH2 to immunoprecipitate the EZH2-DNA complexes. A negative control with a non-specific IgG is also included.
-
Reverse Cross-linking: The cross-links are reversed by heating, and the proteins are digested with proteinase K.
-
DNA Purification: The DNA is purified from the immunoprecipitated samples.
-
PCR Analysis: The purified DNA is analyzed by PCR or real-time PCR using primers that flank the EZH2 binding site on the TIMP3 promoter to determine the amount of co-precipitated DNA.
-
Transwell Migration Assay
-
Objective: To assess the effect of this compound on cancer cell migration.
-
Protocol:
-
Cell Seeding: Cancer cells are seeded in the upper chamber of a Transwell insert with a porous membrane.
-
Treatment: The cells are treated with this compound.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
Incubation: The plate is incubated for a period (e.g., 24 hours) to allow the cells to migrate through the membrane.
-
Staining and Quantification: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Protocol:
-
Cell Implantation: Human cancer cells (e.g., HCT116) are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are treated with this compound (e.g., by oral gavage) or a vehicle control for a specified duration.
-
Tumor Measurement: Tumor volume is measured regularly with calipers.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry to detect TIMP3 expression.
-
References
- 1. benchchem.com [benchchem.com]
- 2. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tissue Inhibitor of Metalloproteinase 3: Unravelling Its Biological Function and Significance in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of MPT0B390's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of MPT0B390 with other therapeutic alternatives for colorectal cancer. The information presented is based on available preclinical data, focusing on quantitative measures of efficacy and detailed experimental protocols to aid in the independent verification of its therapeutic potential.
Executive Summary
This compound is a novel arylsulfonamide derivative that has demonstrated significant anti-tumor, anti-metastatic, and anti-angiogenic properties in preclinical models of colorectal cancer (CRC).[1][2][3] Its primary mechanism of action involves the induction of Tissue Inhibitor of Metalloproteinase 3 (TIMP3) through the inhibition of the histone methyltransferase EZH2.[1][2][3] This guide compares the anti-tumor activity of this compound with the standard-of-care chemotherapeutic agents Oxaliplatin and Irinotecan, as well as the EZH2 inhibitor Tazemetostat.
Comparative Analysis of Anti-Tumor Activity
In Vitro Cytotoxicity
The half-maximal growth inhibitory concentration (GI50) is a key measure of a compound's cytotoxic potency against cancer cell lines.
| Compound | Cell Line | GI50/IC50 (µM) | Citation |
| This compound | HCT116 (CRC) | 0.03 ± 0.01 | |
| Oxaliplatin | HCT116 (CRC) | Varies (e.g., ~2-5) | [4][5] |
| Irinotecan | HT29 (CRC) | Varies (e.g., ~160 µg/ml at 30 min) | [6] |
| Tazemetostat | Various CRC cell lines | Potentiates other inhibitors | [7][8] |
Note: Direct comparative studies for IC50 values under identical experimental conditions are limited. The provided values are for reference from individual studies. Tazemetostat's primary role in CRC models appears to be in combination therapy, sensitizing cells to other agents.[7][8]
In Vivo Tumor Growth Inhibition
Preclinical xenograft models are crucial for evaluating the in vivo efficacy of anti-cancer compounds.
| Compound | Animal Model | Dosing | Tumor Growth Inhibition (TGI) | Citation |
| This compound | HCT116 xenograft in nude mice | 50 mg/kg, oral, daily | Significant tumor growth inhibition observed | [1] |
| Oxaliplatin | Patient-derived CRC xenografts (PDX) | Varies | Response rates between 40-45% in metastatic CRC | [9] |
| Irinotecan | CRC xenograft models | Varies | Demonstrates potent activity in advanced CRC | [6] |
| Tazemetostat | KRAS-mutant CRC xenografts | Pre-treatment | Sensitizes tumors to RAS pathway inhibitors | [7] |
Note: The provided in vivo data is not from direct head-to-head comparative studies. The efficacy of each compound is demonstrated in its respective experimental context.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its anti-tumor effects by modulating a specific signaling pathway. It inhibits EZH2, a histone methyltransferase, which in turn leads to the upregulation of the tumor suppressor TIMP3. Increased TIMP3 expression inhibits matrix metalloproteinases (MMPs), thereby suppressing tumor growth, invasion, and angiogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis [thno.org]
- 3. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. researchgate.net [researchgate.net]
- 6. Pre-clinical evaluation of the activity of irinotecan as a basis for regional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epigenetic and Oncogenic Inhibitors Cooperatively Drive Differentiation and Kill KRAS-Mutant Colorectal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
The Potential for Synergistic Antitumor Efficacy: A Comparative Guide on MPT0B390 in Combination with Other Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MPT0B390, a novel arylsulfonamide derivative, has demonstrated significant preclinical antitumor activity, primarily in colorectal cancer models. Its mechanism of action involves the induction of Tissue Inhibitor of Metalloproteinase 3 (TIMP3) and the inhibition of Enhancer of Zeste Homolog 2 (EZH2) and histone deacetylases (HDACs).[1][2][3] While direct experimental data on the synergistic effects of this compound with other anticancer agents are not yet publicly available, its established mechanisms of action provide a strong rationale for its potential in combination therapies.
This guide summarizes the known preclinical data for this compound as a monotherapy and provides a comparative analysis of combination strategies involving agents that target similar pathways, namely TIMP3 induction and EZH2 inhibition. This information is intended to support the rational design of future studies to explore the synergistic potential of this compound in a broader therapeutic context.
This compound: A Profile of a Novel Anticancer Agent
This compound has been identified as a potent inducer of TIMP3, a key endogenous inhibitor of matrix metalloproteinases (MMPs) that plays a crucial role in suppressing tumor growth, invasion, metastasis, and angiogenesis.[4][5] Furthermore, this compound has been shown to inhibit EZH2, a histone methyltransferase often overexpressed in cancer, and exhibits HDAC inhibitory activity.[3][6]
Monotherapy Performance in Colorectal Cancer (CRC)
Preclinical studies have established the single-agent efficacy of this compound in CRC models. The following table summarizes key in vitro data.
| Cell Line | IC50 (µM) | Key Findings | Reference |
| HCT116 | 0.03 | Potent antiproliferative activity. | [2] |
| HCT116 | Not specified | Induces apoptosis in a concentration-dependent manner. | [6] |
| Various CRC cell lines | Not specified | Inhibits cell migration and invasion. | [5][6] |
In Vivo Efficacy of this compound Monotherapy
In a HCT116 xenograft model, this compound demonstrated significant tumor growth inhibition.
| Animal Model | Dosage | Tumor Growth Inhibition | Key Findings | Reference |
| HCT116 Xenograft | 25 mg/kg | 36.8% | Decreased CD31-expression (angiogenesis marker), increased cleaved caspase 3 (apoptosis marker), and increased TIMP3 expression. | [6] |
Potential for Synergy: A Mechanistic Perspective
The multifaceted mechanism of action of this compound suggests several avenues for synergistic combinations with existing anticancer therapies.
Caption: Hypothesized synergistic interactions of this compound with other anticancer agents based on its mechanisms of action.
Comparative Analysis of Combination Therapies Targeting this compound Pathways
While direct data for this compound combinations are unavailable, research on other agents targeting TIMP3 and EZH2 in colorectal cancer provides valuable insights into potential synergistic effects.
TIMP3 Induction and Chemotherapy
Studies have shown that increasing TIMP3 expression can enhance the sensitivity of cancer cells to chemotherapy.
| Combination | Cancer Type | Key Findings | Reference |
| TIMP-3 overexpression + Cisplatin | Laryngeal Carcinoma | Overexpression of TIMP-3 potentiated cisplatin-induced apoptosis in cisplatin-resistant cells. | [7] |
The induction of TIMP3 by this compound could potentially overcome chemoresistance and enhance the efficacy of standard colorectal cancer chemotherapeutics like 5-fluorouracil (5-FU) and oxaliplatin.
EZH2 Inhibition in Combination Therapies for Colorectal Cancer
EZH2 inhibitors have been investigated in combination with various anticancer agents, demonstrating synergistic effects.
| Combination | Cancer Type | Key Findings | Reference |
| DNMT inhibitor + EZH2 inhibitor (tazemetostat) | Colorectal Cancer | The combination activates the viral mimicry process more effectively than either drug alone, potentially sensitizing tumors to immunotherapy. | [4][5][8] |
| EZH2 inhibitor (UNC1999) + EGFR inhibitor (gefitinib) | Colon Cancer | Co-inhibition of EZH2 and EGFR significantly decreased proliferation and induced apoptosis. | [9] |
| EZH2 inhibitor (tazemetostat) + MEK inhibitor (trametinib) | KRAS-mutant Colorectal Cancer | EZH2 inhibitors dramatically sensitize KRAS-mutant colorectal cancer to RAS pathway inhibitors. | [10] |
These findings suggest that this compound's EZH2 inhibitory activity could be leveraged in combination with targeted therapies and potentially immunotherapies in colorectal cancer.
Experimental Protocols for this compound Evaluation
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specified density.
-
Drug Treatment: After 24 hours, cells are treated with various concentrations of this compound for 48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Caption: Workflow for determining cell viability using the MTT assay.
Western Blot Analysis
-
Cell Lysis: Cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., TIMP3, cleaved caspase-3, EZH2) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Cell Implantation: Human colorectal cancer cells (e.g., HCT116) are subcutaneously injected into nude mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are randomized into treatment and control groups. This compound is administered (e.g., orally) at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for immunohistochemistry or other analyses.
Future Directions and Conclusion
The preclinical data for this compound as a single agent are promising, demonstrating its potent antitumor effects in colorectal cancer models through the novel mechanisms of TIMP3 induction and EZH2/HDAC inhibition. While direct evidence of synergistic effects in combination therapies is currently lacking, the mechanistic rationale for such combinations is strong.
Further research is warranted to explore the synergistic potential of this compound with standard chemotherapies, targeted agents, and immunotherapies in colorectal cancer and other solid tumors. The experimental protocols and comparative data presented in this guide provide a foundation for the design of future preclinical and clinical investigations to fully elucidate the therapeutic potential of this compound in combination regimens.
References
- 1. amsbio.com [amsbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combining epigenetic cancer medications may have benefit for colorectal cancers and other tumour types - ecancer [ecancer.org]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. TIMP-3 Increases the Chemosensitivity of Laryngeal Carcinoma to Cisplatin via Facilitating Mitochondria-Dependent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencedaily.com [sciencedaily.com]
- 9. EZH2 inhibition enhances the efficacy of an EGFR inhibitor in suppressing colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Replicating In Vivo Anti-Angiogenesis Effects of MPT0B390: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the published in vivo anti-angiogenesis effects of MPT0B390 with established anti-angiogenic agents, bevacizumab and sunitinib. The information is intended to assist researchers in replicating and building upon existing findings in the field of angiogenesis inhibition.
Executive Summary
This compound is a novel arylsulfonamide derivative that has demonstrated anti-tumor, anti-metastatic, and anti-angiogenic properties.[1][2] Its primary mechanism of anti-angiogenic action involves the induction of Tissue Inhibitor of Metalloproteinase 3 (TIMP3), a potent endogenous inhibitor of angiogenesis.[1][2] This guide summarizes the available quantitative data from preclinical in vivo studies, details the experimental protocols for key assays, and provides visual representations of the relevant signaling pathways and experimental workflows to facilitate the design and execution of comparable studies.
Comparative Analysis of In Vivo Anti-Angiogenesis Effects
The following tables summarize the quantitative data on the in vivo anti-angiogenesis effects of this compound, bevacizumab, and sunitinib in colorectal cancer xenograft models.
| Drug | Cancer Model | Assay | Key Findings |
| This compound | Colorectal Cancer Xenograft | Tumor Growth Inhibition | Inhibition of tumor growth (Specific percentage of inhibition not detailed in the primary publication)[1][2] |
| Microvessel Density (CD31 Staining) | Qualitative reduction in microvessel density observed.[1] | ||
| Bevacizumab | Colorectal Cancer Xenograft (HCT-116) | Tumor Growth Inhibition | 43.2% tumor inhibition rate.[3] |
| Microvessel Density (CD31 Staining) | Reduction in microvessel density from 45.86±9.28 to 27.57±6.11 (vessels per field).[3] | ||
| Sunitinib | Colorectal Cancer Xenograft (HT-29) | Tumor Growth Inhibition | 76 ± 1% inhibition of tumor growth rate.[4] |
| Microvessel Density (CD31 Staining) | Reduction in microvessel density from 10.9 ± 1.6 to 4.7 ± 0.6 (vessels per field).[4] |
| Drug | Cancer Model | Assay | Key Findings |
| This compound | In vivo Matrigel Plug Assay | Angiogenesis Inhibition | Qualitative inhibition of angiogenesis.[1] |
| Bevacizumab | Not available in a directly comparable Matrigel plug assay for colorectal cancer angiogenesis. | ||
| Sunitinib | Not available in a directly comparable Matrigel plug assay for colorectal cancer angiogenesis. |
Mechanism of Action: this compound
This compound exerts its anti-angiogenic effects primarily through the upregulation of TIMP3. This is achieved by inhibiting the expression of EZH2, a histone methyltransferase. The subsequent reduction in EZH2-mediated methylation of the TIMP3 promoter leads to increased TIMP3 expression. TIMP3, in turn, inhibits angiogenesis through multiple mechanisms, including the direct inhibition of matrix metalloproteinases (MMPs) and the sequestration of vascular endothelial growth factor (VEGF).
Experimental Protocols
In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for establishing a colorectal cancer xenograft model to evaluate the anti-angiogenic effects of a test compound.
-
Cell Culture: Human colorectal cancer cells (e.g., HCT-116 or HT-29) are cultured in appropriate media and conditions.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of tumor cells is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment Administration: Once tumors reach a specified volume, animals are randomized into treatment and control groups. The test compound (e.g., this compound, bevacizumab, sunitinib) is administered according to the desired dosing schedule and route.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis.
-
Microvessel Density Analysis: Tumor sections are stained with an antibody against an endothelial cell marker, typically CD31. The microvessel density is then quantified by counting the number of stained vessels per microscopic field.[3][4]
In Vivo Matrigel Plug Assay
The Matrigel plug assay is a widely used method to assess angiogenesis in vivo.
-
Matrigel Preparation: Matrigel, a basement membrane extract, is thawed on ice. Pro-angiogenic factors (e.g., VEGF and bFGF) and the test compound or vehicle are mixed with the liquid Matrigel.
-
Injection: The Matrigel mixture is injected subcutaneously into the flank of mice. The Matrigel solidifies at body temperature, forming a plug.
-
Incubation Period: The plugs are allowed to incubate in vivo for a defined period, during which blood vessels from the host can infiltrate the gel.
-
Plug Excision and Analysis: After the incubation period, the Matrigel plugs are excised.
-
Quantification of Angiogenesis: The extent of angiogenesis can be quantified by measuring the hemoglobin content within the plug, which correlates with the amount of blood perfusion, or by histological analysis of the plug sections stained for endothelial cell markers like CD31.
Conclusion
This compound represents a promising anti-angiogenic agent with a distinct mechanism of action centered on the induction of TIMP3.[1][2] While the initial preclinical data demonstrates its efficacy in inhibiting tumor growth and angiogenesis in vivo, further quantitative studies are warranted to establish a more direct comparison with approved therapies like bevacizumab and sunitinib. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers seeking to replicate and expand upon the current understanding of this compound's anti-angiogenic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis [thno.org]
- 3. Synergistic effects of bevacizumab in combination with β-elemene on subcutaneous xenografts derived from HCT-116 human colon cancer cells - Li - Translational Cancer Research [tcr.amegroups.org]
- 4. Acquired tumor cell resistance to sunitinib causes resistance in a HT-29 human colon cancer xenograft mouse model without affecting sunitinib biodistribution or the tumor microvasculature - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Long-Term Efficacy and Safety of MPT0B390 in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the preclinical efficacy of MPT0B390 in animal models of colorectal cancer (CRC), with a review of data for standard-of-care chemotherapeutic agents, 5-fluorouracil (5-FU) and oxaliplatin. Due to the absence of publicly available long-term safety data for this compound and direct head-to-head comparative studies, this guide synthesizes available data from separate preclinical investigations to offer a preliminary comparative perspective.
This compound: A Novel TIMP3 Inducer
This compound is a novel arylsulfonamide derivative that has demonstrated significant anti-tumor, anti-metastatic, and anti-angiogenic properties in preclinical models of colorectal cancer.[1][2] Its primary mechanism of action involves the induction of Tissue Inhibitor of Metalloproteinase 3 (TIMP3), a key endogenous inhibitor of matrix metalloproteinases (MMPs) that play a crucial role in tumor progression, invasion, and metastasis.[1][2]
Signaling Pathway of this compound
This compound upregulates TIMP3 expression, which in turn inhibits MMPs and other signaling pathways involved in cell migration and invasion, such as c-Met, uPA, and uPAR.[1][2]
Caption: this compound signaling pathway.
Efficacy of this compound in Colorectal Cancer Animal Models
The primary preclinical evaluation of this compound in colorectal cancer was conducted by Huang et al. (2019), utilizing both xenograft models for tumor growth assessment and metastasis models.
Experimental Protocol: In Vivo Tumor Growth and Metastasis Studies of this compound
-
Tumor Growth (Xenograft Model): Human colorectal cancer cells (HCT116) were subcutaneously injected into BALB/c nude mice. Once tumors reached a specified volume, mice were treated orally with this compound (50 mg/kg) daily for 21 days. Tumor volume was measured regularly.
-
Metastasis Models:
-
Lung Metastasis: Murine colorectal cancer cells (CT26) were injected intravenously into BALB/c mice. Treatment with this compound (50 mg/kg, oral, daily) was initiated on day 3 and continued for 21 days. The number of lung metastatic nodules was assessed at the end of the study.
-
Liver Metastasis: CT26 cells were injected into the spleen of BALB/c mice. This compound was administered orally at 50 mg/kg daily for 21 days. The number of liver metastatic nodules was evaluated.
-
Quantitative Efficacy Data for this compound
| Animal Model | Cell Line | Treatment | Key Efficacy Endpoint | Result | Citation |
| Xenograft | HCT116 | This compound (50 mg/kg, p.o., daily) | Tumor Growth Inhibition | Significant inhibition of tumor growth compared to vehicle control. | [1][2] |
| Lung Metastasis | CT26 | This compound (50 mg/kg, p.o., daily) | Reduction in Metastatic Nodules | Significant reduction in the number of lung nodules. | [1][2] |
| Liver Metastasis | CT26 | This compound (50 mg/kg, p.o., daily) | Reduction in Metastatic Nodules | Significant reduction in the number of liver nodules. | [1][2] |
Comparative Efficacy with Standard-of-Care Chemotherapy
Direct comparative studies of this compound with 5-FU and oxaliplatin are not available. The following tables summarize efficacy data for these standard-of-care agents from separate studies in colorectal cancer animal models. It is important to note that variations in experimental design (cell lines, mouse strains, drug dosages, and treatment schedules) can significantly impact outcomes, making direct cross-study comparisons challenging.
Efficacy of 5-Fluorouracil (5-FU) in Colorectal Cancer Animal Models
| Animal Model | Cell Line | Treatment | Key Efficacy Endpoint | Result | Citation |
| Xenograft | Patient-Derived | 5-FU (25 mg/kg) | Tumor Growth Inhibition (%) | 45% TGI in combination with another agent; monotherapy showed less effect. | [3] |
| Xenograft | HCT116 | 5-FU | Tumor Growth Inhibition | Significant tumor growth inhibition. | [4] |
| Metastasis (Lung) | CT26 | 5-FU (20 mg/kg, i.p.) | Survival and Tumor Burden | Prolonged survival and significantly reduced fluorescence signal from tumor cells in the lung. | [5][6] |
Efficacy of Oxaliplatin in Colorectal Cancer Animal Models
| Animal Model | Cell Line | Treatment | Key Efficacy Endpoint | Result | Citation |
| Xenograft | HT29 | Oxaliplatin (6.7 mg/kg, i.v., weekly) | Tumor Volume Reduction | Significant decrease in tumor growth. | [7] |
| Metastasis (Abdominal) | CT26 | Oxaliplatin (5 mg/kg, i.p.) | Tumor Weight and Nodule Count | Significantly reduced tumor weight and number of tumor nodules. | [8][9] |
| Metastasis (Lung & Abdominal) | CT26 | Oxaliplatin (5 mg/kg) + IL-7 | Tumor Growth Inhibition | Markedly inhibited tumor growth in both lung and abdominal metastasis models. | [10] |
Long-Term Safety and Toxicology
A critical aspect of drug development is the assessment of long-term safety and potential toxicity. As of the writing of this guide, no specific long-term toxicology studies for this compound in animal models are publicly available. For arylsulfonamide-based compounds, a broad class to which this compound belongs, safety profiles can vary widely depending on the specific chemical structure and its biological targets.[11] Therefore, dedicated long-term safety studies for this compound are essential to determine its clinical viability.
General Experimental Workflow for Preclinical Drug Development
The development of a novel anti-cancer agent like this compound typically follows a structured preclinical workflow to assess both efficacy and safety before advancing to human clinical trials.
Caption: General preclinical to clinical workflow.
Conclusion
This compound has demonstrated promising anti-tumor and anti-metastatic efficacy in preclinical models of colorectal cancer, operating through the novel mechanism of TIMP3 induction. While the available data suggests it could be a valuable therapeutic candidate, the absence of long-term safety and toxicology data is a significant gap that must be addressed. Furthermore, the lack of direct comparative studies with standard-of-care agents like 5-FU and oxaliplatin makes it difficult to definitively position this compound in the therapeutic landscape. The indirect comparisons presented in this guide, based on data from separate studies, suggest that this compound's efficacy is within a range that warrants further investigation. Future research should prioritize head-to-head comparative efficacy studies and comprehensive long-term safety assessments to fully elucidate the therapeutic potential of this compound.
References
- 1. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of growth of colorectal cancer patient-derived subcutaneous xenografts using combined Wnt signaling pathway inhibitor and 5‑fluorouracil | Goncharova | Research and Practical Medicine Journal [rpmj.ru]
- 4. researchgate.net [researchgate.net]
- 5. Colorectal cancer mouse metastasis model combining bioluminescent and micro-computed tomography imaging for monitoring the effects of 5-fluorouracil treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colorectal cancer mouse metastasis model combining bioluminescent and micro-computed tomography imaging for monitoring the effects of 5-fluorouracil treatment - Song - Translational Cancer Research [tcr.amegroups.org]
- 7. researchgate.net [researchgate.net]
- 8. Improved anti-tumor efficacy via combination of oxaliplatin and fibrin glue in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Chemo-Immunotherapy with Oxaliplatin and Interleukin-7 Inhibits Colon Cancer Metastasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discover.library.noaa.gov [discover.library.noaa.gov]
MPT0B390: A Comparative Analysis of Performance in 3D Spheroid vs. 2D Monolayer Cancer Models
For researchers, scientists, and drug development professionals, understanding a compound's efficacy in models that closely mimic the tumor microenvironment is paramount. This guide provides a comparative overview of MPT0B390's performance, contrasting its established activity in traditional 2D cell cultures with the anticipated, more physiologically relevant outcomes in 3D spheroid models.
While direct comparative studies of this compound in 2D versus 3D systems are not yet published, this guide synthesizes the available preclinical data for this compound in 2D cultures and extrapolates its potential performance in 3D models based on the known behavior of similar compounds and the inherent differences between these culture systems.
This compound: Mechanism of Action
This compound is a novel arylsulfonamide derivative identified as a potent anti-cancer agent.[1][2][3] Its primary mechanisms of action include the induction of Tissue Inhibitor of Metalloproteinase 3 (TIMP3) and the inhibition of Histone Deacetylase (HDAC) activity.[3][4]
TIMP3 Induction: this compound significantly induces the expression of TIMP3, a key endogenous inhibitor of matrix metalloproteinases (MMPs).[1][2][3] MMPs are crucial for tumor growth, invasion, metastasis, and angiogenesis. By upregulating TIMP3, this compound effectively counteracts these processes.[1][2]
HDAC Inhibition via EZH2 Suppression: The induction of TIMP3 by this compound is mediated through the inhibition of Enhancer of Zeste Homolog 2 (EZH2).[1][2][3] this compound inhibits the expression of EZH2 and its binding to the TIMP3 promoter, leading to increased TIMP3 transcription.[1][2][5] EZH2 is a histone methyltransferase, and its inhibition contributes to the overall HDAC inhibitory profile of this compound.
Performance in 2D Cell Culture Models
Studies have demonstrated this compound's efficacy in various colorectal cancer (CRC) cell lines grown in traditional 2D monolayers. The following table summarizes key findings from these in vitro assays.
| Cell Line | Assay | Key Findings | Reference |
| HCT116 | MTT Assay | Potent inhibition of cell proliferation (GI50 = 0.03 µM) | [4] |
| HCT116 | Apoptosis Assay | Induction of apoptosis | [3] |
| HCT116 | Transwell Migration Assay | Inhibition of cell migration | [5] |
| HCT116 | Western Blot | Increased expression of TIMP3 and decreased expression of EZH2 and H3K27Me3 | [5] |
| HCT116, HT29, Colo205 | MTT Assay | Dose-dependent inhibition of cell viability | [3] |
Expected Performance in 3D Spheroid Culture Models: A Comparative Perspective
Three-dimensional (3D) spheroid models more accurately recapitulate the in vivo tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers.[6][7] Consequently, cancer cells grown in 3D spheroids often exhibit increased resistance to chemotherapeutic agents compared to their 2D counterparts.[8][9]
Based on these principles, the following table outlines the anticipated performance of this compound in 3D spheroid models compared to the observed results in 2D cultures.
| Parameter | 2D Monolayer Performance | Expected 3D Spheroid Performance | Rationale |
| Cytotoxicity (IC50) | Lower IC50 values. | Higher IC50 values may be required to achieve the same level of cell death. | Limited drug penetration into the spheroid core and the presence of quiescent, less sensitive cells in the inner layers.[8][9] |
| Anti-Metastatic Activity | Inhibition of migration in a single-cell layer. | More comprehensive evaluation of invasion into a surrounding matrix, potentially requiring higher concentrations for inhibition. | 3D models allow for the assessment of collective cell invasion and interaction with an extracellular matrix (ECM). |
| Induction of Apoptosis | Apoptosis observed throughout the cell population. | Apoptosis may be more pronounced in the outer, proliferative layers of the spheroid, with the core showing more resistance. | The hypoxic core of spheroids can induce resistance to apoptosis. |
| Target Engagement (EZH2/TIMP3) | Readily accessible targets. | Drug penetration limitations may affect target engagement in the spheroid core. | The multi-layered structure of spheroids can impede the distribution of the compound. |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a typical experimental workflow, the following diagrams are provided in DOT language.
References
- 1. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis [thno.org]
- 3. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 1817802-18-8 | HDAC | MOLNOVA [molnova.cn]
- 5. researchgate.net [researchgate.net]
- 6. 2D and 3D cell cultures – a comparison of different types of cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Three-dimensional in vitro model of bone metastases of neuroblastoma as a tool for pharmacological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic and molecular differences of anticancer agents on 2D and 3D cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Translational Potential of MPT0B390 in Patient-Derived Organoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the translational potential of MPT0B390, a novel arylsulfonamide inducer of Tissue Inhibitor of Metalloproteinase 3 (TIMP3), with a focus on its prospective application in patient-derived organoid (PDO) models of colorectal cancer (CRC). By objectively comparing its mechanism and preclinical performance with alternative and standard-of-care therapies, this document aims to inform future research and drug development strategies.
Executive Summary
This compound is an experimental small molecule that has demonstrated significant anti-tumor, anti-metastatic, and anti-angiogenic properties in preclinical models of colorectal cancer.[1][2] Its primary mechanism of action is the induction of TIMP3 expression through the inhibition of the histone methyltransferase EZH2.[1][2] While direct studies of this compound in patient-derived organoids are not yet published, compelling evidence from studies on other EZH2 inhibitors in CRC PDOs suggests a strong translational potential for this compound in this advanced preclinical model. This guide synthesizes the available data on this compound and compares its therapeutic strategy with existing CRC treatments, providing a framework for its evaluation in a personalized medicine context.
This compound: Mechanism of Action
This compound's therapeutic effect is rooted in its ability to upregulate TIMP3, a key endogenous inhibitor of matrix metalloproteinases (MMPs).[1] Elevated TIMP3 levels have been associated with a positive prognosis in colorectal cancer. This compound achieves this by inhibiting EZH2, which normally suppresses TIMP3 transcription.[1][2] The subsequent increase in TIMP3 expression leads to the inhibition of tumor growth, invasion, metastasis, and angiogenesis.[1][2]
Caption: this compound Signaling Pathway.
Performance Data of this compound in Preclinical Models
The following tables summarize the quantitative data from preclinical studies on this compound in colorectal cancer cell lines and xenograft models.
Table 1: In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines
| Cell Line | IC50 (µM) | Apoptosis Induction | Migration Inhibition | Reference |
| HCT116 | ~0.5 | Yes | Yes | [1][3] |
| HT-29 | >10 | Not specified | Not specified | [3] |
| SW480 | >10 | Not specified | Not specified | [3] |
| LoVo | >10 | Not specified | Not specified | [3] |
Table 2: In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model (HCT116)
| Treatment Group | Tumor Volume Inhibition (%) | TIMP3 Expression | Apoptosis (TUNEL Assay) | Reference |
| This compound (50 mg/kg) | ~60% | Increased | Increased | [3] |
Comparison with Alternative Treatments in Patient-Derived Organoids
While direct comparative data for this compound in PDOs is unavailable, we can infer its potential by examining the performance of other EZH2 inhibitors and comparing its mechanistic approach to standard-of-care drugs for colorectal cancer.
EZH2 Inhibitors in Colorectal Cancer PDOs:
Studies utilizing EZH2 inhibitors like GSK126 in CRC PDOs have revealed a heterogeneous response, indicating that not all tumors are sensitive to this therapeutic strategy. Notably, the sensitivity to EZH2 inhibition in these models has been linked to the p53 mutational status, with wild-type p53 organoids showing greater sensitivity. This suggests that patient stratification based on p53 status could be crucial for the successful clinical translation of EZH2 inhibitors like this compound.
Comparison with Standard-of-Care Chemotherapy:
Standard first-line treatments for metastatic colorectal cancer often involve cytotoxic chemotherapy regimens such as FOLFOX (5-Fluorouracil, Leucovorin, Oxaliplatin) or FOLFIRI (5-Fluorouracil, Leucovorin, Irinotecan).
-
5-Fluorouracil (5-FU): A pyrimidine analog that inhibits thymidylate synthase, leading to the disruption of DNA synthesis. Resistance to 5-FU is a significant clinical challenge.
-
Oxaliplatin: A platinum-based alkylating agent that causes DNA damage, leading to apoptosis. Neurotoxicity is a common dose-limiting side effect.
-
Irinotecan: A topoisomerase I inhibitor that leads to DNA strand breaks. Severe diarrhea is a major toxicity.
This compound offers a distinct, targeted approach compared to these broad-acting cytotoxic agents. By targeting a specific epigenetic regulator (EZH2) to restore the expression of a tumor suppressor (TIMP3), this compound may offer a more favorable side-effect profile and could be effective in tumors resistant to conventional chemotherapy. The combination of this compound with standard chemotherapy is a potential avenue for future investigation to overcome chemoresistance.
Experimental Protocols
This section details the methodologies for key experiments relevant to the evaluation of this compound in patient-derived organoids.
1. Establishment and Culture of Colorectal Cancer Patient-Derived Organoids
This protocol is adapted from established methods for generating and maintaining CRC PDOs.
-
Tissue Acquisition and Processing: Fresh tumor tissue from surgical resection or biopsy is collected in a sterile medium on ice. The tissue is minced and washed with PBS containing antibiotics.
-
Digestion: The minced tissue is digested in a solution containing collagenase and dispase at 37°C with agitation to obtain a single-cell suspension.
-
Embedding and Seeding: The cell suspension is mixed with Matrigel and seeded as droplets in a multi-well plate.
-
Culture Medium: The Matrigel domes are overlaid with a specialized organoid culture medium containing essential growth factors such as EGF, Noggin, R-spondin, and Wnt3a. The medium is changed every 2-3 days.
-
Passaging: Organoids are passaged every 7-14 days by mechanical disruption and re-embedding in fresh Matrigel.
Caption: Patient-Derived Organoid (PDO) Establishment Workflow.
2. Drug Response Assay in Patient-Derived Organoids
This protocol outlines the steps for assessing the efficacy of this compound and other compounds in PDOs.
-
Organoid Dissociation and Seeding: Established PDOs are dissociated into small fragments or single cells and seeded in Matrigel in a 96-well or 384-well plate.
-
Drug Treatment: After allowing the organoids to reform for 24-48 hours, they are treated with a range of concentrations of this compound and comparator drugs.
-
Incubation: The treated organoids are incubated for a defined period, typically 3-7 days.
-
Viability Assessment: Cell viability is measured using a luminescent-based assay that quantifies ATP levels (e.g., CellTiter-Glo® 3D Cell Viability Assay).
-
Data Analysis: Dose-response curves are generated, and IC50 values are calculated to determine the potency of each compound.
Conclusion and Future Directions
This compound represents a promising novel therapeutic agent for colorectal cancer with a well-defined mechanism of action. While direct evidence in patient-derived organoids is pending, the positive results from other EZH2 inhibitors in this model system strongly support the rationale for evaluating this compound's translational potential. Future studies should focus on:
-
Directly testing this compound in a large cohort of colorectal cancer PDOs to assess its efficacy and identify predictive biomarkers, such as p53 status.
-
Conducting head-to-head comparisons of this compound with standard-of-care chemotherapies in PDO models to determine its relative potency and potential for combination therapy.
-
Investigating the efficacy of this compound in PDOs derived from patients who are resistant to conventional therapies to explore its potential in a second-line or third-line setting.
The use of patient-derived organoids as a preclinical platform will be instrumental in guiding the clinical development of this compound and realizing its potential as a personalized therapy for colorectal cancer.
References
Comparative study of MPT0B390's impact on different cancer stem cell populations
A detailed guide for researchers and drug development professionals on the potential of MPT0B390 in targeting cancer stem cell populations, benchmarked against established cancer stem cell inhibitors.
This guide provides a comprehensive comparative analysis of this compound, a novel arylsulfonamide derivative, and its potential effects on cancer stem cell (CSC) populations. While direct studies on this compound's impact on CSCs are not yet available, its known mechanism of action as an EZH2 inhibitor provides a strong basis for its potential efficacy in this area. This guide will explore this hypothetical mechanism and compare it with the established anti-CSC agents Salinomycin, Metformin, and Napabucasin (BBI608).
This compound: A Potential New Player in Targeting Cancer Stem Cells
This compound has been identified as a potent inducer of Tissue Inhibitor of Metalloproteinase 3 (TIMP3), leading to the inhibition of tumor growth, metastasis, and angiogenesis, particularly in colorectal cancer.[1] Its mechanism of action involves the significant inhibition of Enhancer of Zeste Homolog 2 (EZH2), a key epigenetic regulator.[1]
While direct evidence is pending, the inhibition of EZH2 by this compound suggests a strong potential for targeting CSCs. EZH2 is a critical component of the Polycomb Repressive Complex 2 (PRC2) and is known to be highly expressed in various cancer stem cells, where it plays a crucial role in their maintenance, self-renewal, and expansion.[2][3][4][5] By inhibiting EZH2, this compound could potentially disrupt these fundamental CSC properties. EZH2 is known to be overexpressed in colorectal cancer stem-like cells and its knockdown has been shown to reduce the CD133+/CD44+ CSC population and suppress sphere formation.[2][4][6]
The proposed mechanism for this compound's anti-CSC activity is through the upregulation of TIMP3, a known tumor suppressor that is often silenced by EZH2 in cancer cells.[7][8][9][10] TIMP3 has been shown to inhibit tumor progression, angiogenesis, and metastasis, and its restoration could create an unfavorable microenvironment for CSCs.[8][11][12][13]
Comparative Analysis: this compound vs. Established CSC Inhibitors
To provide a comprehensive perspective, this section compares the hypothetical action of this compound with three well-characterized anti-CSC agents: Salinomycin, Metformin, and Napabucasin.
| Feature | This compound (Hypothesized) | Salinomycin | Metformin | Napabucasin (BBI608) |
| Primary Mechanism | EZH2 inhibition, leading to TIMP3 upregulation.[1] | Ionophore antibiotic, disrupts Wnt/β-catenin, Hedgehog, and other CSC pathways.[14] | Activation of AMPK, leading to inhibition of mTOR signaling and other downstream effects.[15] | STAT3 inhibitor, blocks cancer stemness gene expression.[16][17] |
| Target CSC Markers | Potentially ALDH+, CD44+/CD133+ (via EZH2 inhibition).[2][3] | ALDH+, CD44+/CD24-.[1][9][18][19][20][21][22] | ALDH+, CD133+/CD44+.[20][23][24] | Affects stemness-high cancer cells, reduces expression of SOX2, Nanog, c-Myc.[17] |
| Effect on CSC Properties | Potential to inhibit self-renewal (sphere formation) and induce differentiation. | Induces apoptosis, inhibits sphere formation, and overcomes drug resistance.[9][18] | Inhibits sphere formation, sensitizes CSCs to chemotherapy.[23][24][25] | Inhibits sphere formation, blocks cancer relapse and metastasis in xenograft models.[7][10][14][16] |
| Reported IC50 Values in CSCs | Not yet determined. | Varies by cell line, e.g., 4.9 ± 1.6 μM in MDA-MB-231 (CD44+/CD24- high).[19] | Typically in the mM range (e.g., 1-3 mM in ovarian cancer cell lines).[23][24] | In the range of 0.291–1.19 μM for self-renewal of stemness-high cancer cells.[23] |
| Cancer Types Studied | Colorectal Cancer (bulk tumors).[1] | Breast, lung, gastric, prostate, and other cancers.[9][18] | Breast, ovarian, prostate, and liver cancers.[20][23][24][25] | Colorectal, pancreatic, gastric, non-small cell lung, and biliary tract cancers.[10][16][17] |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound (hypothesized for CSCs) and the comparative drugs.
Caption: Hypothetical signaling pathway of this compound in cancer stem cells.
Caption: Signaling pathways affected by Salinomycin in cancer stem cells.
Caption: Signaling pathway of Metformin in cancer stem cells.
Caption: Signaling pathway of Napabucasin in cancer stem cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of anti-cancer agents on CSC populations.
Sphere Formation Assay
This assay is used to evaluate the self-renewal capacity of cancer stem cells in vitro.
Caption: Experimental workflow for the sphere formation assay.
Detailed Protocol:
-
Cell Preparation: Prepare a single-cell suspension from either a cancer cell line or primary tumor tissue by enzymatic digestion (e.g., with Trypsin-EDTA) and mechanical dissociation.
-
Plating: Seed the cells at a low density (e.g., 1,000 to 5,000 cells/mL) in ultra-low attachment plates or flasks.[26][27][28][29]
-
Culture Medium: Use a serum-free medium supplemented with growth factors such as Epidermal Growth Factor (EGF) and basic Fibroblast Growth Factor (bFGF) to support the growth of stem cells.[29]
-
Treatment: Add this compound or the comparative drugs at various concentrations to the culture medium at the time of plating.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 7-14 days, allowing spheres to form.[26][27]
-
Analysis: Count the number and measure the diameter of the spheres (tumorspheres) formed in each well using a microscope. A sphere is typically defined as a free-floating colony of cells with a diameter greater than 50 µm.[26]
-
Data Interpretation: A decrease in the number and size of spheres in the treated groups compared to the control group indicates an inhibition of the self-renewal capacity of CSCs.
Flow Cytometry for CSC Marker Analysis
Flow cytometry is used to identify and quantify subpopulations of cells expressing specific CSC markers, such as ALDH and the CD44+/CD24- phenotype.
Caption: Experimental workflow for flow cytometry analysis of CSC markers.
Detailed Protocol for ALDH Activity:
-
Cell Preparation: Prepare a single-cell suspension of at least 1 x 10^6 cells.
-
Staining: Use a commercial kit such as the ALDEFLUOR™ assay. Resuspend the cells in the provided assay buffer containing the ALDH substrate (BAAA).[30][31][32][33]
-
Control: For each sample, prepare a control tube containing the cells and the ALDH inhibitor diethylaminobenzaldehyde (DEAB) to establish the baseline fluorescence.[30][32]
-
Incubation: Incubate both the test and control samples at 37°C for 30-60 minutes.
-
Analysis: Analyze the samples on a flow cytometer. The ALDH-positive (ALDH+) population is identified as the brightly fluorescent cells that are absent in the DEAB-treated control sample.[26][32]
Detailed Protocol for CD44/CD24 Staining:
-
Cell Preparation: Prepare a single-cell suspension of at least 1 x 10^6 cells.
-
Blocking: Incubate the cells with a blocking buffer (e.g., containing fetal bovine serum) to prevent non-specific antibody binding.
-
Antibody Staining: Incubate the cells with fluorescently conjugated antibodies against CD44 (e.g., APC-conjugated) and CD24 (e.g., PE-conjugated) for 30 minutes on ice in the dark.[34][35][36]
-
Washing: Wash the cells with a suitable buffer (e.g., PBS with 2% FBS) to remove unbound antibodies.
-
Analysis: Analyze the stained cells on a flow cytometer. The CD44+/CD24- population is identified by gating on cells that are positive for CD44 fluorescence and negative or low for CD24 fluorescence.[34][35]
Conclusion
While further direct experimental evidence is required, the known mechanism of this compound as an EZH2 inhibitor strongly suggests its potential as a novel agent for targeting cancer stem cells. Its hypothesized ability to disrupt CSC maintenance and self-renewal through the upregulation of the tumor suppressor TIMP3 presents a promising avenue for future cancer therapy research. Comparative analysis with established CSC inhibitors like Salinomycin, Metformin, and Napabucasin highlights the diverse strategies being employed to combat this critical cancer cell population. The detailed experimental protocols provided in this guide offer a framework for researchers to investigate the anti-CSC properties of this compound and other novel compounds, ultimately contributing to the development of more effective and durable cancer treatments.
References
- 1. Salinomycin Derivatives Kill Breast Cancer Stem Cells by Lysosomal Iron Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EZH2 promotes colorectal cancer stem-like cell expansion by activating p21cip1-Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role of KDM2B and EZH2 in Regulating the Stemness in Colorectal Cancer Through the PI3K/AKT Pathway [frontiersin.org]
- 4. EZH2 promotes colorectal cancer stem-like cell expansion by activating p21cip1-Wnt/β-catenin signaling [ouci.dntb.gov.ua]
- 5. Role of EZH2 in cancer stem cells: from biological insight to a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (Open Access) EZH2 promotes colorectal cancer stem-like cell expansion by activating p21cip1-Wnt/β-catenin signaling. (2016) | Jianfang Chen | 64 Citations [scispace.com]
- 7. The cancer stemness inhibitor napabucasin suppresses small cell lung cancer growth through SOX2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TIMP-3 as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salinomycin as a Drug for Targeting Human Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Napabucasin-loaded PLGA nanoparticles trigger anti-HCC immune responses by metabolic reprogramming of tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. TIMP3 expression associates with prognosis in colorectal cancer and its novel arylsulfonamide inducer, this compound, inhibits tumor growth, metastasis and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Anticancer Effect of Napabucasin (BBI608), a Natural Naphthoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metformin selectively affects human glioblastoma tumor-initiating cell viability: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 16. The Cancer Stem Cell Inhibitor Napabucasin (BBI608) Shows General Cytotoxicity in Biliary Tract Cancer Cells and Reduces Cancer Stem Cell Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metformin reverses stem cell‑like HepG2 sphere formation and resistance to sorafenib by attenuating epithelial‑mesenchymal transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. salinomycin.pl [salinomycin.pl]
- 19. Single and double modified salinomycin analogs target stem-like cells in 2D and 3D breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Salinomycin Promotes Anoikis and Decreases the CD44+/CD24- Stem-Like Population via Inhibition of STAT3 Activation in MDA-MB-231 Cells | PLOS One [journals.plos.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Metformin targets ovarian cancer stem cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Metformin kills and radiosensitizes cancer cells and preferentially kills cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Metformin reverses stem cell-like HepG2 sphere formation and resistance to sorafenib by attenuating epithelial-mesenchymal transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. stemcell.com [stemcell.com]
- 27. Isolation of cancer stem cells by sphere formation assay [protocols.io]
- 28. Sphere-Formation Assay: Three-Dimensional in vitro Culturing of Prostate Cancer Stem/Progenitor Sphere-Forming Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. creative-bioarray.com [creative-bioarray.com]
- 30. protocols.io [protocols.io]
- 31. stemcell.com [stemcell.com]
- 32. youtube.com [youtube.com]
- 33. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. Flow Cytometry Protocols for Surface and Intracellular Antigen Analyses of Neural Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of MPT0B390
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like MPT0B390, an arylsulfonamide-based HDAC inhibitor, is a critical component of laboratory safety, regulatory compliance, and environmental responsibility. Adherence to established protocols is essential to mitigate risks to personnel and the environment.
Hazard Profile and Safety Summary
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory when handling and disposing of this compound to ensure personal safety.
| Protective Equipment | Specifications |
| Eye Protection | Wear tightly fitting safety goggles with side-shields. |
| Hand Protection | Handle with chemical-impermeable gloves that have been inspected prior to use. |
| Body Protection | Wear a lab coat or other protective clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dusts or aerosols may be generated, a respirator may be necessary. |
Spill Containment and Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent the spread of the chemical and protect personnel.
-
Evacuate and Secure the Area: Evacuate non-essential personnel from the immediate vicinity of the spill.
-
Ventilate the Area: Ensure adequate ventilation to disperse any airborne contaminants.
-
Contain the Spill: For small spills, use appropriate tools and absorbent materials to carefully collect the spilled solid or liquid. For large spills, use a shovel or other appropriate tools to place the material into a convenient waste disposal container.[1]
-
Collect and Package Waste: Place all contaminated materials, including absorbents and used PPE, into a clearly labeled, sealed, and appropriate hazardous waste container.
Primary Disposal Protocol: Licensed Hazardous Waste Contractor
The primary and most compliant method for the disposal of this compound is through a licensed and reputable hazardous waste management company. These contractors are equipped to handle, transport, and dispose of chemical waste in accordance with all federal, state, and local regulations.
Step-by-Step Disposal Procedure:
-
Segregation: Do not mix this compound waste with other incompatible waste streams.
-
Containment:
-
Solid Waste: Collect solid this compound and any contaminated disposable materials (e.g., gloves, weighing paper, absorbent pads) in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a designated, sealed, and clearly labeled hazardous waste container suitable for liquid chemical waste.
-
-
Labeling: Clearly label the hazardous waste container with the contents ("this compound Waste"), the associated hazards (e.g., "Caution: Chemical Waste"), and the date of accumulation.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup by the licensed waste contractor.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.
Experimental Protocols: Chemical Neutralization
Specific, validated experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes are not publicly available. While research exists on the chemical and biological degradation of sulfonamides in environmental contexts, these methods are not intended for direct application as laboratory disposal procedures without rigorous validation and safety assessment. Therefore, direct chemical treatment of this compound waste in the laboratory is not recommended.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling MPT0B390
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling MPT0B390. It is intended to supplement, not replace, institutional safety protocols and a thorough review of any available Safety Data Sheet (SDS).
This compound is an arylsulfonamide-based histone deacetylase (HDAC) inhibitor, a class of compounds investigated for their therapeutic potential, primarily in oncology. As with any potent, biologically active research compound, proper handling and disposal are paramount to ensure personnel safety and environmental protection.
Personal Protective Equipment (PPE)
Given the potent biological activity of this compound and the general toxicities associated with HDAC inhibitors, a comprehensive approach to personal protection is required. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Minimum PPE Requirement | Enhanced Precautions (Recommended) |
| Handling Solid Compound (Weighing, Aliquoting) | - Nitrile gloves (double-gloving recommended)- Lab coat- Safety glasses with side shields | - Chemical splash goggles- Face shield- Respiratory protection (e.g., N95 respirator or working within a certified chemical fume hood) |
| Preparing Solutions | - Nitrile gloves (double-gloving recommended)- Lab coat- Safety glasses with side shields | - Chemical splash goggles- Work within a certified chemical fume hood |
| Cell Culture and In Vitro Assays | - Nitrile gloves- Lab coat- Safety glasses | - Work within a biological safety cabinet (BSC) |
| Spill Cleanup | - Nitrile gloves (double-gloving)- Lab coat (disposable recommended)- Chemical splash goggles- Respiratory protection (as needed) | - Full-face respirator with appropriate cartridges for organic vapors and particulates |
| Waste Disposal | - Nitrile gloves- Lab coat- Safety glasses | - Chemical splash goggles |
Experimental Protocols and Data
In Vitro Experimental Concentrations
The following table provides a summary of this compound concentrations used in published in vitro studies. This information is provided for context in experimental design and to underscore the potency of the compound, necessitating careful handling even at low concentrations.
| Cell Line | Assay Type | Concentration Range | Reference |
| HCT116 (Human Colon Cancer) | Cell Viability (MTT) | 0.03 µM (GI50) | [Source] |
| Various Colon Cancer Cell Lines | Apoptosis Assay | Not specified | [Source] |
| HCT116 | Migration Assay | 0.3 µM | [Source] |
General Toxicities of HDAC Inhibitors
| System | Potential Adverse Effects |
| Gastrointestinal | Nausea, vomiting, diarrhea, anorexia |
| Hematologic | Thrombocytopenia (low platelets), neutropenia (low white blood cells), anemia |
| Constitutional | Fatigue, weakness |
| Cardiovascular | ECG abnormalities (e.g., QT prolongation), and in rare cases, arrhythmias |
| Hepatic | Elevated liver enzymes |
| Renal | Acute kidney injury has been reported with some HDAC inhibitors |
Operational and Disposal Plans
A clear, step-by-step approach to handling and disposal is essential to minimize exposure and environmental contamination.
Step-by-Step Handling Procedure
-
Preparation : Before handling this compound, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing and Reconstitution :
-
Handle the solid compound in a certified chemical fume hood or a ventilated balance enclosure to avoid inhalation of powder.
-
Use dedicated spatulas and weighing boats.
-
Reconstitute the compound by adding the solvent slowly to the vial to avoid splashing.
-
-
Use in Experiments :
-
Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date.
-
When performing dilutions and additions in cell culture, conduct these manipulations in a biological safety cabinet (BSC) to maintain sterility and containment.
-
-
Post-Handling :
-
Wipe down the work area with an appropriate deactivating solution (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of it in the designated hazardous waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Spill Response
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate : Alert others in the vicinity and evacuate the immediate area if the spill is large or involves a volatile solvent.
-
Contain : If safe to do so, contain the spill using a chemical spill kit. For solid spills, gently cover with absorbent material to avoid raising dust. For liquid spills, use absorbent pads to surround and soak up the material.
-
Clean : Wearing appropriate PPE, carefully clean the contaminated area. Collect all contaminated materials in a sealed, labeled hazardous waste container.
-
Report : Report the spill to your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste : Collect unused solid this compound, contaminated vials, and disposable labware (e.g., pipette tips, weighing boats) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Collect all solutions containing this compound in a dedicated, sealed, and properly labeled hazardous liquid waste container. Do not mix with other waste streams unless permitted by your institution's EHS.
-
Sharps : Needles, syringes, and other sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container for hazardous chemical waste.
Visualized Workflows and Pathways
This compound Safe Handling and Disposal Workflow
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
